2-Bromoacrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrNO/c1-2(4)3(5)6/h1H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLXOUWYUQFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550666 | |
| Record name | 2-Bromoprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70321-36-7 | |
| Record name | 2-Bromoprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoacrylamide: Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromoacrylamide, a versatile reagent with significant applications in organic synthesis and drug development.
Chemical Properties and Structure
This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized below, providing a foundational understanding of its physical and chemical nature.
Data Presentation: Quantitative Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄BrNO | [2][3] |
| Molecular Weight | 149.97 g/mol | [3] |
| CAS Number | 70321-36-7 | [2][3][4] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 82 - 86 °C | |
| Boiling Point | 125 °C @ 25 mmHg | [5] |
| Solubility | Soluble in water, alcohol, acetone | [1] |
| XLogP3 | 0.6 | [2][3] |
| Topological Polar Surface Area | 43.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
Structural Identifiers
The unique structure of this compound can be represented by several standard chemical identifiers, crucial for database searches and computational modeling.[6][7][8]
Reactivity and Mechanisms
This compound's utility stems from its dual reactivity. It possesses both an electrophilic α,β-unsaturated system and a labile bromine atom, making it a valuable building block in organic chemistry.
Michael Acceptor
The electron-withdrawing nature of the amide and bromine atom polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes this compound an excellent Michael acceptor . It readily undergoes conjugate addition reactions with a variety of soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and enolates.[9][10][11] This reaction is fundamental to its use as a covalent modifier in drug discovery.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 2-Bromoprop-2-enamide | C3H4BrNO | CID 13829075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 70321-36-7 [chemicalbook.com]
- 5. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acrylamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. International Chemical Identifier - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoacrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-bromoacrylamide, a valuable reagent in various chemical and pharmaceutical applications. The document details potential synthetic pathways, purification protocols, and includes structured data for easy comparison of methodologies.
Introduction to this compound
This compound is a bifunctional molecule featuring both an electrophilic α-carbon and an α,β-unsaturated amide system. This dual reactivity makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and as a key component in the development of targeted covalent inhibitors in medicinal chemistry. Its ability to undergo nucleophilic substitution and conjugate addition allows for its incorporation into a wide range of molecular scaffolds.
Synthesis of this compound
The synthesis of this compound can be approached through several routes. A common and effective method involves a two-step process starting from acrylamide: bromination to form an intermediate, followed by dehydrobromination.
Two-Step Synthesis from Acrylamide
A plausible and frequently referenced pathway for the synthesis of this compound begins with the bromination of acrylamide to yield 2,3-dibromopropionamide. This intermediate is then subjected to dehydrobromination to introduce the double bond, affording the final product.
Step 1: Bromination of Acrylamide
The addition of bromine across the double bond of acrylamide yields 2,3-dibromopropionamide. This reaction is typically carried out in a suitable solvent and may vary in conditions such as reaction time and the method of bromine addition.[1] Molecular bromine can be added directly or generated in situ.[1]
Step 2: Dehydrobromination of 2,3-Dibromopropionamide
The intermediate, 2,3-dibromopropionamide, can be converted to this compound through a dehydrobromination reaction.[1][2] This elimination reaction is typically facilitated by a base. The choice of base and reaction conditions is crucial to favor the formation of the desired product and minimize side reactions.
A summary of typical reaction parameters for this two-step synthesis is presented in Table 1. Please note that specific quantitative data from a single, detailed experimental protocol was not available in the searched literature; therefore, the table represents a composite of general knowledge for these reaction types.
Table 1: Summary of a Potential Two-Step Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield |
| 1. Bromination | Acrylamide, Bromine | - | Aqueous or organic solvent | 1 - 15 hours[1] | Room Temperature | Not specified |
| 2. Dehydrobromination | 2,3-Dibromopropionamide | Base (e.g., Triethylamine) | Organic solvent | Not specified | Not specified | Not specified |
Alternative Theoretical Synthetic Pathway
Another conceivable, though less commonly documented, route could start from 2-propenol (allyl alcohol). This multi-step process would theoretically involve the electrophilic addition of bromine to the double bond, followed by oxidation of the alcohol to a carboxylic acid, amidation, and finally, a dehydrobromination step.
Purification of this compound
The purity of this compound is critical for its subsequent applications, especially in drug development. The primary methods for its purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful purification. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.
Commonly used solvent systems for the recrystallization of organic compounds include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethyl acetate-hexane.[3] For acrylamide derivatives, alcoholic solvents have been shown to be effective.
Table 2: General Parameters for Recrystallization of this compound
| Parameter | Description |
| Solvent Selection Criteria | High solubility at boiling point, low solubility at low temperature. The solvent should not react with the compound. |
| Common Solvents | Ethanol, Methanol, Acetone, Ethyl Acetate, Chloroform, Hexane (often as a co-solvent). |
| Typical Procedure | Dissolve crude product in a minimal amount of hot solvent, allow to cool slowly to form crystals, collect crystals by filtration, wash with a small amount of cold solvent, and dry. |
| Expected Recovery & Purity | Highly dependent on the chosen solvent and the initial purity of the crude product. Quantitative data for this compound is not readily available in the searched literature. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through. For the purification of this compound, silica gel is a common stationary phase.
The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the rate at which the compound moves down the column. A solvent system is often selected by first performing thin-layer chromatography (TLC) to determine the optimal eluent composition that provides a good retention factor (Rf) for the desired compound, typically in the range of 0.2-0.4 for effective separation.[4]
Commonly used eluent systems in normal-phase chromatography on silica gel are mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5] A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for more complex mixtures.[4][6]
Table 3: General Parameters for Column Chromatography of this compound
| Parameter | Description |
| Stationary Phase | Silica gel is a common choice for polar compounds like this compound.[5] |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ratio is optimized based on TLC analysis. |
| Elution Technique | Isocratic (constant eluent composition) or gradient (increasing polarity of the eluent).[4][6] |
| Detection | Fractions can be analyzed by TLC to identify those containing the pure product. |
| Expected Purity | High purity can be achieved depending on the optimization of the chromatographic conditions. |
Experimental Protocols
The following are generalized experimental protocols based on standard laboratory techniques for the synthesis and purification of compounds similar to this compound.
Synthesis of 2,3-Dibromopropionamide (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylamide in a suitable solvent (e.g., water or an organic solvent).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled acrylamide solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-15 hours).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the crude 2,3-dibromopropionamide. This may involve extraction and solvent removal.
Synthesis of this compound
-
Dissolve the crude 2,3-dibromopropionamide in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a base (e.g., triethylamine) to the solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture, which may involve washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethyl acetate).
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
-
Allow the hot solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a hexane/ethyl acetate mixture).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.[4][6]
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
Caption: General workflow for the two-step synthesis of this compound.
Caption: General workflows for the purification of this compound.
References
An In-depth Technical Guide to the Mechanism of 2-Bromoacrylamide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-bromoacrylamide in bioconjugation. It details the underlying chemical principles, reaction kinetics, and practical considerations for its application in modifying proteins and other biomolecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing bioconjugation techniques for therapeutic and diagnostic purposes.
Introduction to Bioconjugation and Cysteine-Reactive Probes
Bioconjugation is the chemical process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. This powerful technique is central to numerous applications in medicine and biotechnology, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of enzymes.
Cysteine, with its nucleophilic thiol group (-SH), is a common target for site-specific protein modification. The relatively low abundance and high reactivity of accessible cysteine residues allow for precise control over the location of conjugation. A variety of electrophilic reagents have been developed to target cysteine, with this compound emerging as a valuable tool due to its specific reactivity profile.
The Core Mechanism: Michael Addition to Cysteine
The primary mechanism of action for this compound in bioconjugation is a Michael addition reaction with the thiol group of a cysteine residue. In this reaction, the nucleophilic thiolate anion (R-S⁻) of the cysteine attacks the β-carbon of the α,β-unsaturated amide system of this compound. This is followed by protonation of the resulting enolate intermediate to form a stable thioether bond.
The reaction is highly selective for cysteine residues over other nucleophilic amino acids like lysine under controlled pH conditions. The electron-withdrawing nature of the bromine atom and the amide group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.
Caption: Mechanism of this compound bioconjugation.
Quantitative Data on Reaction Kinetics
The efficiency of the bioconjugation reaction is dependent on several factors, including pH, temperature, and the concentration of reactants. The table below summarizes key quantitative data for the reaction of acrylamide derivatives with thiols.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) of Acrylamide with L-cysteine | 0.34 ± 0.02 dm³ mol⁻¹ s⁻¹ | 303 K | [1] |
| Second-Order Rate Constant (k₂) of Acrylamide with Glutathione | 0.18 ± 0.02 dm³ mol⁻¹ s⁻¹ | 303 K | [1] |
| Second-Order Rate Constant (k₂) of N-phenylacrylamide with a model thiol | Varies with thiol pKa | pH 7.4, 37°C | [2] |
| pH Dependence | Reaction rate increases with pH | - | [3] |
Note: The reactivity of this compound is expected to be higher than that of unsubstituted acrylamide due to the electron-withdrawing effect of the bromine atom.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general framework for the labeling of a protein with this compound. Optimization may be required for specific proteins and applications.
4.1. Materials
-
Protein of interest containing at least one accessible cysteine residue.
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Desalting column or dialysis cassette for purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
4.2. Procedure
Step 1: Protein Preparation
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residues are oxidized (forming disulfide bonds), reduction may be necessary. Add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: DTT can also be used but must be removed before adding the this compound as it will compete for the reagent.
Step 2: Reagent Preparation
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMF or DMSO immediately before use.
Step 3: Conjugation Reaction
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
Step 4: Quenching the Reaction
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove the excess unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.
Step 6: Characterization
-
Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA or Bradford).
-
The degree of labeling can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the protein.
Caption: Experimental workflow for protein bioconjugation.
Applications in Drug Development and Research
The specific and stable covalent bond formed by this compound makes it a valuable reagent in various applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
Covalent Inhibitors: By incorporating a this compound warhead into a small molecule scaffold that binds to a specific protein, irreversible inhibitors can be developed. These inhibitors form a covalent bond with a cysteine residue in the active site of the target protein, leading to prolonged and potent inhibition.
-
Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins using this compound for use in various assays, including fluorescence microscopy, flow cytometry, and western blotting.
Conclusion
This compound is a versatile and efficient reagent for the site-specific modification of cysteine residues in proteins and other biomolecules. Its mechanism of action, centered on a Michael addition reaction, provides a stable and selective means of bioconjugation. Understanding the kinetics and optimizing the reaction conditions are crucial for achieving successful and reproducible results. The applications of this compound in drug development and fundamental research continue to expand, highlighting its importance in the field of bioconjugation.
References
An In-depth Technical Guide to the Michael Addition Reaction of 2-Bromoacrylamide with Thiols for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Michael addition reaction between 2-bromoacrylamide and thiols, a significant reaction in the fields of bioconjugation and targeted covalent inhibitor development. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data, and discusses the applications and stability of the resulting thioether adducts.
Introduction
The selective modification of proteins and other biomolecules is a cornerstone of modern drug development, diagnostics, and proteomics research. Cysteine, with its nucleophilic thiol side chain, is a prime target for such modifications due to its relatively low abundance and high reactivity towards specific electrophiles.[1] Acrylamides are a well-established class of electrophilic "warheads" used to target cysteine residues through a Michael addition reaction.[2][3] The introduction of a bromine atom at the α-position, as in this compound, modulates the reactivity of the acrylamide scaffold and introduces unique mechanistic possibilities, making it a subject of increasing interest.
This guide will delve into the specifics of the reaction between this compound and thiols, providing researchers with the foundational knowledge required to effectively utilize this chemistry in their work.
Reaction Mechanism
The reaction of this compound with a thiol, such as the side chain of a cysteine residue, proceeds via a mechanism that can be more complex than a standard Michael addition. The reaction is initiated by the nucleophilic attack of the thiolate anion on the β-carbon of the α,β-unsaturated system. This is followed by a potential intramolecular displacement of the bromide ion.
The proposed reaction pathway involves two key steps:
-
Michael Addition: The thiolate anion adds to the electron-deficient β-carbon of the this compound, forming a transient enolate intermediate. This step is characteristic of the well-established Michael addition reaction.[4]
-
Intramolecular Cyclization (Episulfonium Ion Formation): Following the initial addition, the newly formed sulfide can act as an internal nucleophile, displacing the bromide ion from the α-carbon to form a highly reactive, three-membered episulfonium ion intermediate.[5] This intermediate is a potent electrophile.
-
Ring Opening: The episulfonium ion is then susceptible to nucleophilic attack. In the context of bioconjugation, this can lead to the formation of a stable thioether linkage. The regioselectivity of the ring-opening can be influenced by the surrounding environment.
It is this potential for the formation of a highly reactive episulfonium ion that distinguishes the reactivity of α-halo acrylamides from their unsubstituted counterparts.[5]
Below is a DOT script representation of the proposed reaction mechanism.
Caption: Proposed reaction mechanism of this compound with a thiol.
Quantitative Data Summary
Table 1: Reaction Conditions for Thiol Addition to Acrylamide Derivatives
| Thiol Compound | Acrylamide Derivative | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| D-Cysteine | Acrylamide | 6.5 | 90 | 50 min | >95 | [4] |
| Glutathione | α-bromo-2-cyclopentenone | 7.0 | 37 | 2 min | >90 (consumption) | [5] |
| 2-Mercaptoethanol | N-phenylacrylamide | 7.4 | 25 | Various | - (k obs measured) | [2] |
| Cysteamine | α-bromo-2-cyclopentenone | 7.0 | 37 | - | High | [5] |
Table 2: Relative Reactivity and Adduct Stability
| Electrophile | Thiol | Adduct Stability | Comments | Reference |
| Acrylamide | Cysteine | Stable Thioether | Forms a stable Cys-S-beta-propionamide adduct.[6] | [6] |
| 2-Cyanoacrylamide | β-mercaptoethanol | Reversible | The additional electron-withdrawing group facilitates reversible addition.[7] | [7] |
| α-bromo-2-cyclopentenone | Glutathione | Leads to further reactions | The initial adduct is a precursor to a reactive episulfonium ion.[5] | [5] |
Experimental Protocols
The following protocols are generalized and may require optimization for specific applications.
General Protocol for the Reaction of this compound with a Small Molecule Thiol
This protocol is adapted from the derivatization of acrylamide with cysteine.[4]
Materials:
-
This compound
-
Thiol (e.g., N-acetylcysteine)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic co-solvent
-
Nitrogen or Argon gas
-
HPLC system for reaction monitoring
-
Mass spectrometer for product confirmation
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in acetonitrile.
-
Prepare a stock solution of the thiol (e.g., 100 mM) in phosphate buffer.
-
-
Reaction Setup:
-
In a reaction vial, add the phosphate buffer.
-
Degas the buffer by bubbling with nitrogen or argon for 10-15 minutes to prevent thiol oxidation.
-
Add the thiol stock solution to the buffer to achieve the desired final concentration (e.g., 10 equivalents).
-
Initiate the reaction by adding the this compound stock solution.
-
-
Reaction Conditions:
-
Maintain the reaction mixture at a constant temperature (e.g., 25 °C or 37 °C).
-
Stir the reaction mixture.
-
-
Reaction Monitoring:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction by adding a suitable agent (e.g., an excess of a different, easily identifiable thiol or by acidification).
-
Analyze the aliquots by reverse-phase HPLC to monitor the consumption of starting materials and the formation of the product.
-
-
Product Characterization:
-
Once the reaction is complete, the product can be purified by preparative HPLC if necessary.
-
Confirm the identity of the product by mass spectrometry (e.g., LC-MS).
-
Protocol for Cysteine-Specific Protein Modification
Materials:
-
Protein containing an accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP) if cysteines are oxidized
-
Desalting column or dialysis cassette
-
SDS-PAGE for analysis
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for confirmation of modification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If necessary, treat the protein with a reducing agent like TCEP to ensure the cysteine thiol is free. Remove excess reducing agent using a desalting column.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be less than 10%.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-2 hours.
-
-
Purification:
-
Remove the excess, unreacted this compound and any byproducts by size exclusion chromatography (desalting column) or dialysis.
-
-
Analysis and Characterization:
-
Confirm the covalent modification by analyzing the molecular weight shift of the protein using SDS-PAGE and mass spectrometry.
-
The extent of labeling can be quantified using various methods, including mass spectrometry or by co-labeling with a fluorescent thiol-reactive dye.
-
Below is a DOT script illustrating a typical experimental workflow for protein modification.
Caption: Experimental workflow for protein modification with this compound.
Applications in Drug Development and Research
The unique reactivity of this compound makes it a valuable tool for:
-
Targeted Covalent Inhibitors: The ability to form a highly reactive intermediate can be exploited to achieve high potency and prolonged duration of action for enzyme inhibitors.[2] The initial reversible binding event, followed by irreversible covalent bond formation, can lead to high specificity.
-
Bioconjugation: this compound can be used to attach various payloads to proteins, such as fluorescent dyes, affinity tags, or therapeutic agents (e.g., in antibody-drug conjugates). The stability of the resulting thioether bond is a key advantage.[1]
-
Chemical Probes: Development of activity-based probes to study enzyme function and identify new drug targets.
Adduct Stability and Potential Side Reactions
The thioether bond formed from the Michael addition of a thiol to an acrylamide is generally stable under physiological conditions.[6] However, the stability of the adduct formed with this compound may be influenced by the fate of the bromine atom. If the episulfonium ion is formed and subsequently ring-opened, the resulting thioether is expected to be highly stable.
Potential side reactions to consider include:
-
Reaction with other nucleophiles: Besides cysteine, other nucleophilic amino acid residues such as lysine, histidine, and the N-terminus could potentially react, although the reactivity with thiols is generally much higher, especially at physiological pH.
-
Hydrolysis: The acrylamide moiety can undergo hydrolysis, particularly at extremes of pH.
-
Off-target modification: In a cellular context, reaction with other abundant thiols, such as glutathione, is a possibility and needs to be considered in the design of targeted covalent inhibitors.[8]
Conclusion
The Michael addition reaction of this compound with thiols offers a powerful and versatile strategy for the covalent modification of biomolecules. Its unique reactivity profile, potentially involving the formation of a highly reactive episulfonium ion, sets it apart from simple acrylamides. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and comprehensive characterization of the resulting conjugates are essential for the successful application of this chemistry in drug development and biomedical research. This guide provides a solid foundation for researchers to explore and harness the potential of this compound in their scientific endeavors.
References
- 1. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation of cysteine with acrylamide for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of a Bifunctional Reagent: An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Bromoacrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrylamide is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis.[1] Its reactivity is characterized by two key features: an electrophilic α-carbon atom, which is susceptible to nucleophilic attack, and an α,β-unsaturated system that can undergo conjugate addition.[1] The presence of the bromine atom, a good leaving group, and the electron-withdrawing amide group activates the molecule for various transformations.[1] This dual reactivity allows this compound to participate in substitution, addition, and cyclization reactions, making it a crucial intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles, which are prevalent in many pharmacologically active agents.[1][2]
The acrylamide functional group, often installed through reactions involving precursors like this compound, has gained significant attention in drug development. It acts as a "covalent warhead" in the design of targeted inhibitors.[3][4] By forming a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein, acrylamide-containing drugs can achieve potent and prolonged inhibition.[4][5] This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, including its reaction mechanisms, quantitative data, experimental protocols, and applications in drug development.
Reaction Mechanisms: A Tale of Two Pathways
The reaction of this compound with nucleophiles is primarily governed by two competing pathways: direct nucleophilic substitution (an S_N_2-like reaction) at the α-carbon and Michael addition (a 1,4-conjugate addition) to the β-carbon of the α,β-unsaturated system.[1][6]
Nucleophilic Substitution (S_N_2 Pathway): In this pathway, the nucleophile directly attacks the α-carbon, which is bonded to the bromine atom. This results in the displacement of the bromide ion, a good leaving group, and the formation of a new bond between the nucleophile and the α-carbon.[1] This reaction is analogous to a standard S_N_2 reaction.
Michael Addition (1,4-Conjugate Addition Pathway): The electron-withdrawing nature of the amide and bromine functionalities polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack.[1][6] In a Michael addition, the nucleophile adds to the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product.[6]
The preferred reaction pathway depends on several factors, including the nature of the nucleophile (hard vs. soft nucleophiles), the reaction conditions (solvent, temperature), and steric effects. Generally, "harder" nucleophiles may favor direct substitution, while "softer" nucleophiles tend to favor conjugate addition.
Quantitative Data on Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions performed on α-halo-amides, including derivatives of this compound, showcasing the diversity of nucleophiles and reaction conditions employed.
| Nucleophile | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Azide | Benzyl Bromide | Benzyl Azide | CuI, Triethylamine, rt, 16h | 79 | [7] |
| Pyrrolidine | Poly(2,2,2-trifluoroethyl acrylate) | Poly(N-acryloyl pyrrolidine) | DBU, 1,2,4-triazole, DMSO, 60°C, 24h | >95 (conversion) | [8] |
| Various Amines | α-haloacetyl halide | α-halo amide | Base, Solvent | Not specified | [2] |
| Thiols | N-acyloxy-N-alkoxyamides | N-alkoxy-N-(alkylthio)amides | [D4]methanol | Not specified | [9] |
| β-mercaptoethanol | 2-cyanoacrylamide derivative | Reversible covalent adduct | Not specified | Not applicable | [10][11] |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Acrylamides via Nucleophilic Substitution
This protocol describes a general method for the nucleophilic substitution of an α-bromo amide with an amine.
Materials:
-
This compound or other suitable α-bromo amide
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-bromo amide (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base and Nucleophile: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution, followed by the slow addition of the amine nucleophile (1.0 to 1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted acrylamide.
Application in Drug Development: The Acrylamide Warhead
The acrylamide moiety is a prominent electrophilic "warhead" in the design of covalent inhibitors, which are small molecules that form a covalent bond with their biological target.[3][4] This covalent interaction can lead to irreversible or reversible inhibition, often resulting in enhanced potency and a longer duration of action compared to non-covalent inhibitors.[5]
The α,β-unsaturated system of the acrylamide group acts as a Michael acceptor.[1] In a biological context, the nucleophilic thiol group of a cysteine residue within the active site of a target protein can attack the β-carbon of the acrylamide, forming a stable carbon-sulfur bond.[4] This covalent modification of the protein can disrupt its function, leading to a therapeutic effect.
Several FDA-approved drugs, such as afatinib and ibrutinib, are kinase inhibitors that utilize an acrylamide group to form a covalent bond with a cysteine residue in their respective target kinases.[5] The development of acrylamide-based covalent inhibitors is an active area of research, with efforts focused on optimizing their selectivity and minimizing off-target effects.[3] Furthermore, modifications to the acrylamide scaffold, such as the introduction of a cyano group to create 2-cyanoacrylamides, have been explored to develop reversible covalent inhibitors, which may offer a better safety profile.[10][11]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, primarily due to its dual reactivity which allows for both nucleophilic substitution and Michael addition reactions. The ability to selectively functionalize either the α- or β-carbon provides synthetic chemists with a powerful tool for constructing complex molecular architectures. Furthermore, the acrylamide functional group, often introduced using this compound or its derivatives, plays a critical role in modern drug design as a covalent warhead for targeted inhibitors. A thorough understanding of the factors that govern the reactivity of this compound is essential for its effective utilization in both academic research and the pharmaceutical industry. The continued exploration of the chemistry of this compound and related α-haloacrylamides is expected to lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
- 1. This compound | 70321-36-7 | Benchchem [benchchem.com]
- 2. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Stability and Storage of 2-Bromoacrylamide
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and optimal storage conditions of reactive chemical entities is paramount. 2-Bromoacrylamide, a versatile building block in organic synthesis, requires careful handling to ensure its integrity and prevent the formation of unwanted byproducts. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment.
Recommended Storage Conditions
To maintain its chemical purity and prevent degradation, this compound should be stored under controlled conditions. The primary recommendation is to store the compound at 2-8°C and to protect it from light .[1] Exposure to elevated temperatures or light can lead to polymerization and degradation.
Quantitative Stability Data
Due to the limited availability of comprehensive public studies on the stability of this compound, the following tables present illustrative data from a hypothetical forced degradation study. These tables are intended to serve as a template for the presentation of stability data.
Table 1: Thermal and Photolytic Degradation of this compound
| Condition | Duration | % this compound Remaining | % Total Degradants |
| 60°C | 24 hours | 95.2 | 4.8 |
| 60°C | 48 hours | 90.5 | 9.5 |
| 80°C | 24 hours | 85.1 | 14.9 |
| 80°C | 48 hours | 78.9 | 21.1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 92.3 | 7.7 |
| Photolytic (ICH Q1B) | 200 watt hours/m² | 91.8 | 8.2 |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Duration | % this compound Remaining | % Total Degradants |
| 2 (0.01 N HCl) | 24 hours | 99.5 | 0.5 |
| 2 (0.01 N HCl) | 72 hours | 98.8 | 1.2 |
| 7 (Water) | 24 hours | 98.2 | 1.8 |
| 7 (Water) | 72 hours | 95.1 | 4.9 |
| 9 (0.01 N NaOH) | 24 hours | 90.3 | 9.7 |
| 9 (0.01 N NaOH) | 72 hours | 75.6 | 24.4 |
Potential Degradation Pathways
The chemical structure of this compound, featuring an α,β-unsaturated amide, makes it susceptible to nucleophilic attack, particularly through a Michael addition mechanism. The primary degradation pathway in aqueous solutions is likely hydrolysis.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol outlines a comprehensive approach based on International Council for Harmonisation (ICH) guidelines.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, water, or 3% hydrogen peroxide) to a final concentration of 100 µg/mL.
Forced Degradation Conditions
-
Acidic Hydrolysis: Mix the this compound working solution with 0.1 N HCl and keep at 60°C for 48 hours.
-
Basic Hydrolysis: Mix the this compound working solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the this compound working solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Sample Analysis
Analyze the stressed samples at appropriate time intervals using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
The method should be validated to ensure it can separate the intact this compound from all potential degradation products.
References
An In-depth Technical Guide to the Solubility of 2-Bromoacrylamide in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromoacrylamide in aqueous buffers. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this document focuses on providing a framework for researchers to determine its solubility. It includes information on the solubility of related compounds, detailed experimental protocols for solubility determination, and a discussion on the stability of this compound in aqueous environments.
Introduction to this compound
This compound is a vinyl-substituted primary amide that serves as a versatile reagent in organic synthesis and a building block for the creation of functional polymers. Its reactivity is characterized by the presence of both a Michael acceptor and a leaving group (bromine), making it a valuable tool in bioconjugation and material science. Understanding its solubility in aqueous buffers is critical for its application in biological and pharmaceutical research, where precise concentrations and solution stability are paramount.
Solubility of Acrylamide and its Derivatives
While specific data for this compound is scarce, the solubility of its parent compound, acrylamide, and other derivatives can provide valuable insights. Acrylamide is known to be highly soluble in water.[1][2] The introduction of a bromine atom in this compound is expected to increase its lipophilicity and potentially decrease its aqueous solubility compared to acrylamide. However, the presence of the polar amide group still allows for hydrogen bonding with water, suggesting a significant degree of aqueous solubility.
One study on EGFR inhibitors demonstrated that the introduction of an acryloyl group significantly enhanced the aqueous solubility of the parent compound.[3] This suggests that the acrylamide moiety itself contributes favorably to aqueous solubility.
Table 1: Solubility of Acrylamide in Various Solvents
| Solvent | Solubility ( g/100 mL) at 30°C |
| Water | 215 |
| Methanol | 155 |
| Ethanol | 86 |
| Acetone | 63.1 |
Source: Sigma-Aldrich Product Information Sheet for Acrylamide[1]
Experimental Protocol for Determining Aqueous Solubility
The following is a general protocol for determining the solubility of this compound in a given aqueous buffer. This method is based on the shake-flask method, a common technique for solubility measurement.
Materials
-
This compound
-
Aqueous buffers of desired pH (e.g., phosphate, Tris, acetate)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
References
Spectroscopic Characterization of 2-Bromoacrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrylamide is a versatile bifunctional molecule of significant interest in organic synthesis and drug development.[1] Its structure, featuring an electron-deficient alkene and a reactive bromine atom, allows it to participate in a variety of chemical transformations, including Michael additions, substitution reactions, and cycloadditions.[1] This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, offering a valuable resource for researchers working with this compound. The guide details experimental protocols and presents key spectroscopic data in a clear, tabular format for easy reference.
Physicochemical Properties
| Property | Value |
| CAS Number | 70321-36-7[1][2][3] |
| Molecular Formula | C₃H₄BrNO[2] |
| Molecular Weight | 149.97 g/mol [1][2] |
| IUPAC Name | 2-bromoprop-2-enamide[2] |
Spectroscopic Data
A comprehensive analysis of this compound using various spectroscopic methods is crucial for its unambiguous identification and the assessment of its purity. The following sections summarize the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the amide protons. Due to the asymmetry of the molecule, the two vinyl protons are diastereotopic and should appear as distinct signals, likely doublets, due to coupling with each other. The amide protons may appear as a broad singlet.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the this compound molecule: the carbonyl carbon, and the two sp² hybridized carbons of the double bond. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity.
| Spectroscopic Data | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Vinyl Protons: 6.0 - 7.5 (m)Amide Protons: 5.5 - 8.0 (br s) | C=O: 160 - 170C-Br: 110 - 125=CH₂: 125 - 140 |
| Multiplicity | m = multiplet, br s = broad singlet | |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the amide and alkene functional groups.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400 - 3200 | Strong, broad |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1650 - 1550 | Medium |
| C=C Stretch (Alkene) | 1640 - 1600 | Medium |
| =C-H Bend (Alkene) | 1000 - 650 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of bromine, the amide group, or other small fragments. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak and any bromine-containing fragment peaks will appear as a pair of peaks (M⁺ and M+2) with approximately equal intensity.
| m/z | Assignment |
| 149/151 | [M]⁺ (Molecular Ion) |
| 70 | [M - Br]⁺ |
| 105/107 | [M - C=O]⁺ |
| 44 | [CONH₂]⁺ |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer frequency: 400 MHz or higher.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Pulse width: 30-90 degrees.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer frequency: 100 MHz or higher.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Technique: Proton-decoupled for singlet peaks.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition: Record a background spectrum (of the empty sample holder or clean ATR crystal) and then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrument Parameters:
-
Ionization energy: Typically 70 eV for EI.
-
Mass range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Reactivity and Synthetic Utility
This compound is a valuable building block in organic synthesis due to its dual reactivity. The electron-withdrawing amide group activates the double bond for Michael addition, while the bromine atom can be displaced in nucleophilic substitution reactions. This allows for the synthesis of a wide range of functionalized molecules.
References
The Acrylamide Warhead: An In-depth Technical Guide to Reactivity and Covalent Inhibition
For Researchers, Scientists, and Drug Development Professionals
The acrylamide moiety has emerged as a cornerstone in the design of targeted covalent inhibitors (TCIs), a class of drugs that offers distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of the acrylamide warhead, offering insights into its mechanism of action, the factors that modulate its reactivity, and the experimental approaches used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of covalent inhibitors.
The Chemistry of Covalent Engagement: The Michael Addition Reaction
The primary mechanism by which the acrylamide warhead forms a covalent bond with its protein target is through a Michael addition reaction.[1][2] This reaction involves the nucleophilic attack of a soft nucleophile, most commonly the thiolate anion of a cysteine residue, on the β-carbon of the α,β-unsaturated carbonyl system of the acrylamide.[3] The electron-withdrawing nature of the adjacent carbonyl group renders the β-carbon electrophilic and susceptible to this addition.[1]
The reaction typically proceeds in two steps: first, the reversible formation of a non-covalent enzyme-inhibitor complex (E·I), driven by interactions between the inhibitor's scaffold and the protein's binding pocket. This is followed by the irreversible chemical step of covalent bond formation (E-I), characterized by the inactivation rate constant (kinact).[4] The overall efficiency of a covalent inhibitor is often described by the second-order rate constant kinact/Ki, where Ki is the inhibitor's binding affinity in the non-covalent step.[4][5]
Modulating Reactivity: A Balancing Act for Efficacy and Safety
A critical aspect of designing effective and safe acrylamide-based TCIs is the careful tuning of the warhead's intrinsic reactivity.[6] A highly reactive warhead may lead to off-target modifications and potential toxicity, while a warhead with insufficient reactivity will not efficiently engage its intended target.[6] Several factors influence the reactivity of the acrylamide moiety:
-
Substituents on the Acrylamide: The electronic properties of substituents on the α and β carbons of the acrylamide can significantly impact its reactivity. Electron-withdrawing groups can increase the electrophilicity of the β-carbon, enhancing the rate of the Michael addition. Conversely, electron-donating groups can decrease reactivity.[7] For instance, the introduction of a cyano group at the α-position can increase reactivity to the point where the covalent bond becomes reversible.[3]
-
Target Cysteine pKa: The nucleophilicity of the target cysteine residue is highly dependent on its protonation state. The deprotonated thiolate is the reactive species in the Michael addition.[1] Therefore, the local protein microenvironment, which influences the pKa of the cysteine thiol, plays a crucial role in determining the reaction rate. Cysteines with lower pKa values are more readily deprotonated at physiological pH and are thus more reactive towards acrylamides.[4]
-
pH: The pH of the surrounding environment can influence both the protonation state of the cysteine and, in some cases, the inhibitor itself. Generally, higher pH values favor the deprotonation of the cysteine thiol, leading to an increased reaction rate.[8]
Quantitative Assessment of Acrylamide Reactivity
To guide the design and optimization of acrylamide-based inhibitors, it is essential to quantitatively assess their reactivity. The following tables summarize key kinetic parameters for a selection of acrylamide-containing compounds, including FDA-approved drugs.
Table 1: Kinetic Parameters of FDA-Approved Acrylamide-Based Kinase Inhibitors
| Inhibitor | Target Kinase | Ki (nM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| Ibrutinib | BTK | 0.46 | 0.019 | 4.1 x 10⁴ | [5] |
| Osimertinib | EGFR (T790M) | 2.2 | 0.018 | 8.2 x 10³ | [4] |
| Afatinib | EGFR | 0.5 | 0.04 | 8.0 x 10⁴ | [5] |
| Neratinib | HER2/EGFR | 6.7 | 0.003 | 4.5 x 10² | [9] |
| Dacomitinib | EGFR | 0.018 | 0.002 | 1.1 x 10⁵ | [9] |
| Zanubrutinib | BTK | 0.27 | 0.011 | 4.1 x 10⁴ | [10] |
Table 2: Glutathione (GSH) Half-life of Various Acrylamide Warheads
| Compound | GSH Half-life (t1/2) in minutes | Reference |
| Phenyl acrylamide | 179 | [1] |
| N,N-dimethylacrylamide | >1440 | [7] |
| Acrylamide | 134 | [7] |
| m-chloro phenyl acrylamide | ~180 | [8] |
| o-methoxy phenyl acrylamide | ~171 | [8] |
Experimental Protocols for Characterizing Acrylamide Reactivity
Precise and reproducible experimental methods are crucial for characterizing the reactivity of acrylamide warheads. Below are detailed protocols for key assays.
Glutathione (GSH) Reactivity Assay
This assay measures the intrinsic reactivity of an acrylamide compound with the biological thiol glutathione, serving as a surrogate for cysteine. A shorter half-life indicates higher reactivity.
Materials:
-
Acrylamide-containing compound of interest
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (e.g., a stable, non-reactive compound)
-
LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the acrylamide compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of GSH (e.g., 50 mM in PBS, pH 7.4).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine PBS, the acrylamide stock solution (to a final concentration of, e.g., 100 µM), and the internal standard.
-
Initiate the reaction by adding the GSH stock solution to a final concentration of, e.g., 5 mM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of ACN with 0.1% FA. This will precipitate proteins and stop the reaction.
-
-
LC-MS Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by LC-MS to quantify the remaining amount of the parent acrylamide compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the ratio of the peak area of the acrylamide compound to the internal standard against time.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.
-
The half-life (t1/2) is calculated as ln(2)/kobs.
-
Determination of kinact and Ki
This method determines the kinetic parameters of covalent inhibition by monitoring enzyme activity over time in the presence of the inhibitor.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
-
Acrylamide inhibitor
-
Assay buffer
-
Multi-well plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the acrylamide inhibitor in the assay buffer.
-
Prepare solutions of the enzyme and substrate at appropriate concentrations.
-
-
Assay Execution:
-
In a multi-well plate, add the enzyme and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curves (product formation vs. time) to the equation for irreversible inhibition: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration, v₀ is the initial velocity, kobs is the observed rate of inactivation, and t is time.
-
Plot the obtained kobs values against the inhibitor concentration [I].
-
Fit this secondary plot to the equation: k_obs = k_inact * [I] / (K_i + [I]) to determine the values of kinact and Ki.[11]
-
Mass Spectrometry (MS) for Adduct Characterization
MS is a powerful tool to confirm the covalent modification of the target protein and to identify the site of modification.
Materials:
-
Target protein
-
Acrylamide inhibitor
-
Denaturing buffer (e.g., containing urea or guanidinium chloride)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide) for non-cysteine residues (optional)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Protein-Inhibitor Incubation:
-
Incubate the target protein with the acrylamide inhibitor at a suitable concentration and for a sufficient time to allow for covalent modification.
-
-
Sample Preparation for Proteomics:
-
Denature the protein sample.
-
Reduce disulfide bonds with DTT.
-
(Optional) Alkylate free thiols (other than the one modified by the inhibitor) with iodoacetamide.
-
Digest the protein into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass of the acrylamide warhead on cysteine residues.
-
The identification of a peptide with this specific mass shift confirms the covalent modification and pinpoints the modified cysteine residue.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
NMR spectroscopy can be used to monitor the reaction between an acrylamide inhibitor and a model thiol (like cysteine or glutathione) or even a small protein in real-time.
Materials:
-
Acrylamide inhibitor
-
Model thiol (e.g., N-acetyl-cysteine) or target protein
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the acrylamide inhibitor and the model thiol or protein in the NMR buffer in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D ¹H NMR spectra over time.
-
-
Data Analysis:
Signaling Pathways Targeted by Acrylamide Inhibitors
Acrylamide warheads have been successfully incorporated into inhibitors targeting key proteins in various signaling pathways implicated in diseases such as cancer and autoimmune disorders. Below are diagrams of two prominent pathways, EGFR and BTK signaling, which are targeted by FDA-approved acrylamide-based drugs.
Caption: EGFR Signaling Pathway.
Caption: BTK Signaling Pathway.
Conclusion
The acrylamide warhead is a powerful and versatile tool in the development of targeted covalent inhibitors. A thorough understanding of its reactivity, the factors that influence it, and the experimental methods for its characterization are paramount for the successful design of potent and selective drugs. By carefully balancing the intrinsic reactivity of the acrylamide moiety with the binding affinity of the scaffold, researchers can develop highly effective therapies for a range of diseases. This guide provides a foundational understanding of these principles to aid in the ongoing discovery and development of novel covalent medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. brimr.org [brimr.org]
- 10. brimr.org [brimr.org]
- 11. researchgate.net [researchgate.net]
- 12. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]
- 13. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of 2-Bromoacrylamide in Covalent Inhibitor Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. At the heart of these inhibitors lies the "warhead," an electrophilic group designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein. Among the various warheads, Michael acceptors, particularly acrylamides, are the most extensively used for targeting cysteine residues. This technical guide provides an in-depth exploration of a specific, highly reactive acrylamide derivative: 2-bromoacrylamide. We will delve into its mechanism of action, reactivity, role in inhibitor design, and the experimental protocols used for its characterization.
The this compound Warhead: A Highly Reactive Michael Acceptor
The this compound moiety is a potent electrophile designed to covalently modify nucleophilic residues, primarily cysteine, within a protein's binding site. Its reactivity stems from the electron-withdrawing properties of both the bromine atom and the adjacent amide group, which activate the β-carbon for nucleophilic attack.
Mechanism of Action: Michael Addition
The reaction between this compound and a cysteine residue proceeds via a Michael addition mechanism. The deprotonated thiol of the cysteine side chain acts as a nucleophile, attacking the electrophilic β-carbon of the acrylamide. This results in the formation of a stable thioether bond, permanently modifying the protein.[1]
Reactivity and Selectivity Profile
The reactivity of a covalent warhead is a critical parameter that must be finely tuned. A highly reactive warhead may lead to off-target modifications and potential toxicity, while a poorly reactive one may not achieve the desired therapeutic effect. The bromine substitution at the α-position of the acrylamide significantly influences its electrophilicity.
Tuning Reactivity
The bromine atom's electron-withdrawing nature increases the electrophilicity of the β-carbon, making this compound a more reactive warhead compared to unsubstituted acrylamide. This heightened reactivity can be advantageous for targeting proteins with less nucleophilic cysteines or in situations where rapid and complete target engagement is desired. However, this increased reactivity also necessitates careful consideration of selectivity.
Selectivity for Cysteine over Other Nucleophiles
Application in Covalent Inhibitor Design: Targeting Kinases
The this compound warhead has been explored in the design of covalent inhibitors targeting various protein families, with a particular focus on kinases due to their central role in cellular signaling and disease.
Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in cancer.[4][5] Covalent inhibitors have been successfully developed to target a non-catalytic cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[6] While many approved EGFR inhibitors utilize a standard acrylamide warhead, the principles of their design can be extended to incorporate a this compound moiety for potentially enhanced reactivity.
Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development and signaling.[7][8] Covalent inhibitors that target Cys481 in the BTK active site have shown remarkable clinical efficacy in treating B-cell malignancies.[9][10] The design of these inhibitors involves a scaffold that provides selectivity for the BTK kinase domain, coupled with a reactive warhead like this compound to form the covalent bond.
Quantitative Data Summary
While specific quantitative data for inhibitors solely utilizing a this compound warhead is limited in publicly available literature, the following table summarizes representative data for acrylamide-based covalent inhibitors targeting EGFR and BTK. This data provides a benchmark for the expected potency of inhibitors employing this class of warhead.
| Target | Inhibitor (Warhead) | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Cell-based Potency (nM) | Reference |
| EGFR | Afatinib (Acrylamide) | < 100 | 10⁵ - 10⁷ | Varies by cell line | [4][6] |
| EGFR | Osimertinib (Acrylamide) | < 20 | Not Reported | Varies by cell line | [11] |
| BTK | Ibrutinib (Acrylamide) | 7 | Not Reported | 475 (pBTK) | [12] |
| BTK | Acalabrutinib (Acrylamide) | 3 | Not Reported | Not Reported | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the design and characterization of this compound-based covalent inhibitors.
Synthesis of 2-Bromo-N-aryl Acrylamide Warheads
General Procedure for the Synthesis of 2-Bromo-N-phenylacetamide (a precursor to 2-bromo-N-phenylacrylamide):
-
Dissolve aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add bromoacetyl bromide (1.0 eq) dropwise to the cooled solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash three times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization from ethyl acetate to yield 2-bromo-N-phenylacetamide.[13]
Note: The synthesis of the final 2-bromo-N-aryl acrylamide would typically involve subsequent steps to introduce the double bond, for which specific protocols were not found in the search results.
Mass Spectrometry for Covalent Adduct Characterization
Protocol for Identification of this compound-Cysteine Adducts:
-
Sample Preparation:
-
Incubate the target protein with the this compound inhibitor at a suitable concentration and time to allow for covalent modification.
-
Remove excess, unbound inhibitor by dialysis or buffer exchange.
-
Denature the protein and reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using software that allows for the specification of a custom modification.
-
The mass of the this compound adduct on a cysteine residue will result in a specific mass shift that can be used to identify the modified peptide and the exact site of modification. The fragmentation pattern in the MS/MS spectrum will confirm the peptide sequence and the location of the adduct.
-
Biochemical Assay for Determining k_inact and K_I
Protocol for Measuring the Kinetics of Covalent Inhibition:
-
Assay Setup:
-
Use a continuous enzyme activity assay that monitors the formation of a product over time.
-
Prepare a reaction mixture containing the enzyme, substrate, and varying concentrations of the this compound inhibitor.
-
-
Data Acquisition:
-
Initiate the reaction and monitor the progress curves (product formation versus time) for each inhibitor concentration.
-
-
Data Analysis:
-
Fit the progress curves to a single-exponential decay equation to obtain the observed rate constant (k_obs) for each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentration.
-
Fit this secondary plot to the appropriate equation to determine the inactivation rate constant (k_inact) and the inhibition constant (K_I).[16][17][18]
-
Cellular Assays for Pathway Engagement
Western Blot Protocol for Assessing EGFR and BTK Pathway Inhibition:
-
Cell Treatment:
-
Culture appropriate cell lines (e.g., A431 for EGFR, Ramos for BTK) and treat with varying concentrations of the this compound inhibitor for a specified time.
-
Include a positive control (known inhibitor) and a negative control (vehicle).
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of the target kinase (e.g., p-EGFR, p-BTK) and downstream signaling proteins, as well as antibodies for the total protein levels as loading controls.[11][19]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target and downstream proteins, indicating pathway inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition.
Caption: BTK Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: Covalent Inhibitor Discovery Workflow.
Conclusion
The this compound warhead represents a highly reactive electrophile for the design of targeted covalent inhibitors. Its enhanced reactivity, due to the presence of the bromine atom, offers the potential for rapid and efficient target engagement. However, this increased reactivity must be carefully balanced with selectivity to minimize off-target effects. This guide has provided a comprehensive overview of the role of this compound in covalent inhibitor design, including its mechanism of action, considerations for reactivity and selectivity, and detailed experimental protocols for its characterization. While specific quantitative data for this compound inhibitors remains relatively scarce in the public domain, the principles and methodologies outlined here provide a solid foundation for researchers and drug developers working to harness the potential of this potent covalent warhead. Further research into the specific kinetic properties and selectivity profiles of this compound-based inhibitors will be crucial for their successful development as therapeutic agents.
References
- 1. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Node, Edge and Graph Attributes [emden.github.io]
- 5. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Node Attributes | Graphviz [graphviz.org]
- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 8. youtube.com [youtube.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of the catalytic activity of the tyrosine kinase Btk by the adaptor protein Grb2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. renenyffenegger.ch [renenyffenegger.ch]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. shop.carnabio.com [shop.carnabio.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
2-Bromoacrylamide: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrylamide is a highly versatile bifunctional molecule that has emerged as a crucial building block in modern organic synthesis. Its unique chemical architecture, featuring both an electrophilic α-carbon and an α,β-unsaturated system, allows it to participate in a wide array of chemical transformations. This dual reactivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, polymer science, and bioconjugation. This guide provides a comprehensive overview of the chemical properties, key reactions, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data.
Chemical Properties and Reactivity
This compound (C₃H₄BrNO) is a white crystalline solid with a molecular weight of 149.97 g/mol . Its reactivity is primarily dictated by the presence of two key functional groups: the α-bromo substituent and the acrylamide moiety. The electron-withdrawing nature of the bromine atom and the amide group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This electronic arrangement underpins the diverse reactivity profile of this compound, which includes:
-
Michael Addition: The activated alkene readily undergoes conjugate addition with a variety of nucleophiles.
-
Nucleophilic Substitution: The bromine atom serves as a good leaving group, enabling substitution reactions at the α-carbon.
-
Heck Coupling: The vinyl bromide functionality allows for palladium-catalyzed cross-coupling reactions.
-
Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions to form cyclic structures.
-
Polymerization: The acrylamide moiety can undergo polymerization to form functional polymers.
Key Reactions and Experimental Protocols
This section details the primary synthetic transformations involving this compound, providing both mechanistic insights and practical experimental procedures.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a cornerstone of this compound chemistry. The electron-deficient β-carbon is a prime target for a wide range of soft nucleophiles, including thiols, amines, and carbanions.
a) Thiol-Michael Addition: The reaction of this compound with thiols is particularly relevant in the context of bioconjugation and covalent inhibitor design, as it mimics the reaction with cysteine residues in proteins. The reaction proceeds rapidly under mild conditions and is often base-catalyzed.
Quantitative Data for Thiol-Michael Addition:
| Nucleophile | Product | Yield (%) | Reference |
| 2-Mercaptoaniline | Adduct 76 | 80 | |
| 2-Mercaptoaniline (with silyl ether on acrylamide) | Adduct 77 | 70 | |
| Propane thiol | Adduct 340 | Quantitative | |
| Cysteine | Adduct 341 | Quantitative |
Detailed Experimental Protocol: Thiol-Michael Addition with Glutathione (GSH)
-
Prepare a solution of this compound (2.5 mM) and a second acrylamide for comparison (2.5 mM) in a THF-H₂O-MeOH mixture.
-
Add glutathione (GSH) to the solution to a final concentration of 1.25 mM.
-
Stir the reaction mixture at room temperature for 20-24 hours.
-
Monitor the reaction progress and determine the amount of adduct formation by HPLC.
b) Aza-Michael Addition: Amines are also excellent nucleophiles for Michael additions to this compound, leading to the formation of β-amino acid derivatives. These reactions can be efficiently promoted by microwave irradiation, significantly reducing reaction times and improving yields.
Quantitative Data for Aza-Michael Addition:
| Amine | Acrylate | Product | Yield (%) | Reference |
| Benzylamine | Methyl crotonate | 3a | 74 | |
| Benzylamine | Methyl methacrylate | 3b | 97 | |
| (S)-α-methylbenzylamine | Methyl acrylate | 5c | 95 |
Detailed Experimental Protocol: Microwave-Assisted Aza-Michael Addition
-
In a microwave-safe vessel, combine the desired amine (e.g., benzylamine, 1 mmol) and this compound (1 mmol).
-
Add a suitable solvent if necessary (though many reactions can be run neat).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 6 hours).
-
After cooling, purify the product by an appropriate method, such as column chromatography.
Heck Coupling Reactions
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This compound, as a vinyl bromide, can be effectively coupled with various aryl halides to generate substituted acrylamides.
Quantitative Data for Heck Coupling of Acrylamide with Aryl Halides:
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Iodoanisole | 5a | 75 | |
| 4-Bromoanisole | 5a | 65 | |
| 1-Iodo-4-nitrobenzene | 5b | 68 | |
| 1-Bromo-4-nitrobenzene | 5b | 55 | |
| 4-Iodobenzonitrile | 5c | 72 |
Detailed Experimental Protocol: Mizoroki-Heck Reaction
-
In a reaction vial, add [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (Pd-1) (4.4 mg, 1.4 mol%), K₂CO₃ (2.0 equiv.), and DMF (1 mL).
-
Add the corresponding aryl halide (0.5 mmol) followed by this compound (1.0 equiv.).
-
Seal the vial with a screw cap and stir the reaction mixture for 20 hours at 100 °C.
-
After cooling, add distilled water (2 mL) and extract the product with diethyl ether (3 x 3 mL).
-
Isolate the final product by flash column chromatography.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct various cyclic systems. These reactions are valuable for synthesizing complex carbocyclic and heterocyclic frameworks. Photochemical [2+2] cycloadditions of 1,3-dienes, for instance, can be enabled by visible light-absorbing transition metal complexes.
Quantitative Data for Cycloaddition Reactions:
| Diene/Alkene | Reaction Type | Product | Yield (%) | Reference |
| 2,3-Dimethylbuta-1,3-diene | [4+2] | Cycloadduct 47 | 90 | |
| 1-Methoxybuta-1,3-diene | [4+2] | Cycloadduct 48 | 71 | |
| Hexa-2,4-dienoic acid | [4+2] | Cycloadduct 49 | 43 | |
| Diene precursor 28 | [2+2] Photocycloaddition | Cyclobutane 29 | High |
Detailed Experimental Protocol: Visible Light-Induced [2+2] Photocycloaddition
-
Prepare a solution of the 1,3-diene (e.g., diene precursor 28) and a visible light-absorbing transition metal photocatalyst in a suitable solvent in a reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for a specified time.
-
Irradiate the reaction mixture with a visible light source (e.g., household compact fluorescent lamp or LED) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the vinylcyclobutane product by column chromatography.
Applications in Drug Development and Materials Science
The unique reactivity of this compound has led to its widespread application in several cutting-edge areas of chemical science.
Covalent Inhibitors
This compound serves as an excellent "warhead" in the design of targeted covalent inhibitors. The α,β-unsaturated system acts as a Michael acceptor that can irreversibly bind to nucleophilic residues, most notably cysteine, in the active site of target proteins. This covalent modification leads to potent and prolonged inhibition of protein function, a desirable characteristic for many therapeutic agents.
Targeting the NF-κB Signaling Pathway:
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The IκB kinase (IKK) complex is a key upstream activator of this pathway. A this compound-based covalent inhibitor could be designed to target a cysteine residue in the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm and inhibit its transcriptional activity.
Experimental Workflow for Covalent Inhibitor Screening:
The discovery of novel covalent inhibitors often involves a multi-step screening process to identify and characterize promising lead compounds.
Bioconjugation
This compound is a valuable reagent for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and peptides. The reaction with cysteine residues is highly specific and efficient, allowing for the site-selective modification of proteins. This has applications in protein labeling, antibody-drug conjugates, and the development of protein-based therapeutics.
Detailed Experimental Protocol: Peptide Conjugation
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a stock solution of the this compound derivative in an organic solvent such as DMSO.
-
Add a molar excess of the this compound derivative solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
Remove the unreacted small molecules and exchange the buffer using a suitable method like centrifugation dialysis.
-
Characterize the resulting conjugate to determine the molar substitution ratio using techniques such as UV-Vis spectroscopy or amino acid analysis.
Polymer Synthesis
This compound can be used as a monomer in polymerization reactions to create functional polymers and hydrogels. The bromine atom serves as a handle for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone. These materials have potential applications in drug delivery, tissue engineering, and as smart materials.
Quantitative Data for Hydrogel Characterization:
| Hydrogel Composition | Swelling Ratio (%) | Conductivity (mS cm⁻¹) | Reference |
| P(AA-co-AM) (FP0) | Varies with pH | 0.00326 | |
| PA/P(AA-co-AM) (FP1) | Varies with pH | 0.00472 | |
| PA/P(AA-co-AM) (FP2) | Varies with pH | 0.00979 | |
| PA/P(AA-co-AM) (FP3) | Varies with pH | 0.0153 |
Detailed Experimental Protocol: Hydrogel Preparation
-
Synthesize a deep eutectic solvent (DES) by mixing acrylic acid, acrylamide, and choline chloride in a specific molar ratio (e.g., 1.5:0.5:1) and heating at 70 °C until a clear liquid is formed.
-
Incorporate a filler such as phytic acid (PA) into the DES at various mass fractions.
-
Add a photoinitiator to the mixture.
-
Expose the mixture to ultraviolet irradiation to initiate polymerization and form the composite hydrogel.
-
Characterize the resulting hydrogel using techniques such as Fourier transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) to confirm its structure and morphology.
Conclusion
This compound is a powerful and versatile building block in organic synthesis with a broad spectrum of reactivity. Its ability to readily participate in Michael additions, Heck couplings, and cycloaddition reactions makes it an indispensable tool for the synthesis of a diverse range of molecules. Its applications in the development of covalent inhibitors, bioconjugation strategies, and advanced polymer materials highlight its significance in contemporary chemical research and drug discovery. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers looking to harness the synthetic potential of this remarkable molecule.
The Genesis of a Reactive Moiety: A Technical History of α-Haloacrylamides in Chemistry and Drug Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today charts the discovery and history of α-haloacrylamides, from their early 20th-century synthesis to their contemporary role as highly specific covalent inhibitors in targeted drug therapy. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the chemistry, experimental protocols, and biological significance of this important class of compounds.
From Academic Curiosity to a Tool for Covalent Modification: The Early History and Discovery
The first documented synthesis of α-haloacrylamides can be traced back to the work of C. S. Marvel and his colleagues in 1940. In a seminal paper published in the Journal of the American Chemical Society, they described the preparation of α-chloroacrylamide and α-bromoacrylamide. Their work, primarily focused on the polymerization of these novel monomers, laid the foundational chemistry for this class of compounds. The initial syntheses were achieved through the reaction of the corresponding α-haloacryloyl chlorides with ammonia.
Prior to this, the broader field of acrylic acid chemistry was burgeoning, with patents from companies like Röhm & Haas and I.G. Farbenindustrie in the 1930s detailing the production of various acrylic acid esters. However, the introduction of a halogen at the α-position of an acrylamide was a significant development, creating a unique chemical entity with a distinct reactivity profile.
The α-haloacrylamides belong to the class of Michael acceptors, or α,β-unsaturated carbonyl compounds, which were known for their ability to undergo conjugate addition reactions with nucleophiles. The presence of the halogen atom at the α-position was found to influence the reactivity of the vinyl group, a characteristic that would later be exploited in the design of targeted covalent inhibitors.
Synthesis and Physicochemical Properties: A Summary of Early Findings
The early work by Marvel et al. provides the basis for understanding the fundamental properties of α-haloacrylamides. The following tables summarize the key quantitative data from their 1940 publication.
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| α-Chloroacrylamide | C₃H₄ClNO | 108-109 | 80-90 | Marvel et al., 1940 |
| α-Bromoacrylamide | C₃H₄BrNO | 115-116 | 85-95 | Marvel et al., 1940 |
Table 1: Physical Properties and Synthesis Yields of Early α-Haloacrylamides
Key Experimental Protocols from the Foundational Literature
The following protocols are adapted from the experimental descriptions provided in the 1940 paper by C. S. Marvel et al., offering insight into the original synthetic methodologies.
Preparation of α-Chloroacryloyl Chloride
-
To a mixture of α,β-dichloropropionyl chloride (1 mole) and quinoline (1 mole), a small amount of hydroquinone is added as a polymerization inhibitor.
-
The mixture is heated under reduced pressure.
-
α-Chloroacryloyl chloride is distilled directly from the reaction mixture.
Preparation of α-Chloroacrylamide
-
α-Chloroacryloyl chloride (1 mole) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).
-
The solution is cooled in an ice bath.
-
Anhydrous ammonia gas is passed through the solution until the precipitation of ammonium chloride is complete.
-
The reaction mixture is filtered to remove the ammonium chloride.
-
The filtrate is concentrated by evaporation of the solvent.
-
The crude α-chloroacrylamide is recrystallized from a suitable solvent (e.g., a mixture of ether and petroleum ether).
Preparation of α-Bromoacrylamide
-
The procedure is analogous to the synthesis of α-chloroacrylamide, starting with α-bromoacryloyl chloride.
-
The resulting α-bromoacrylamide is recrystallized from a mixture of ether and petroleum ether.
The Modern Era: α-Haloacrylamides as Covalent Inhibitors in Drug Discovery
The unique chemical reactivity of the α-haloacrylamide moiety, specifically its nature as a Michael acceptor, has made it a valuable "warhead" in the design of targeted covalent inhibitors. These inhibitors first bind non-covalently to their target protein and are then positioned to form a stable covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine. This irreversible inhibition offers advantages in terms of potency and duration of action.
This approach has been particularly successful in the development of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases with covalent inhibitors, it is possible to achieve a high degree of selectivity and overcome mechanisms of drug resistance.
Mechanism of Covalent Inhibition
The general mechanism of action for an α-haloacrylamide-based covalent inhibitor involves the nucleophilic attack of a cysteine thiol group on the β-carbon of the acrylamide. This Michael addition reaction is facilitated by the electron-withdrawing nature of the carbonyl and the α-halogen.
Figure 1: General workflow for covalent inhibition by an α-haloacrylamide.
Targeting Kinase Signaling Pathways
α-Haloacrylamides have been incorporated into inhibitors targeting several important kinases, including Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Bruton's Tyrosine Kinase (BTK) Signaling Pathway:
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells. In certain B-cell malignancies, such as chronic lymphocytic leukemia, this pathway is constitutively active. Covalent inhibitors containing an α-haloacrylamide warhead can irreversibly bind to a cysteine residue in the active site of BTK, effectively shutting down this pro-survival signaling.
Figure 2: Simplified BTK signaling pathway and the point of intervention by α-haloacrylamide inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth and proliferation. Mutations in the EGFR gene can lead to its constitutive activation, a driving factor in some non-small cell lung cancers. α-Haloacrylamide-based inhibitors have been designed to covalently target a cysteine residue in the ATP-binding pocket of mutant EGFR, leading to its irreversible inactivation.
Figure 3: Simplified EGFR signaling pathway and the point of intervention by α-haloacrylamide inhibitors.
Conclusion
From their initial synthesis out of academic interest in polymer chemistry, α-haloacrylamides have evolved into a cornerstone of modern medicinal chemistry. Their unique reactivity as Michael acceptors has been ingeniously harnessed to create highly selective and potent covalent inhibitors that have shown significant promise in the treatment of cancer and other diseases. This journey from a laboratory curiosity to a life-saving therapeutic principle underscores the enduring importance of fundamental chemical research and the unpredictable paths of scientific discovery.
Methodological & Application
Application Notes and Protocols for Labeling Cysteine Residues with 2-Bromoacrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of cysteine residues in proteins is a powerful technique in chemical biology and drug discovery. Cysteine's unique nucleophilic thiol group, which is relatively rare in proteins, makes it an ideal target for site-specific labeling. 2-Bromoacrylamide is an electrophilic reagent that can covalently modify cysteine residues. This covalent linkage is of significant interest for applications such as identifying and validating drug targets, developing covalent inhibitors, and in proteomics for quantitative analysis.[1] This document provides detailed protocols and application notes for the use of this compound in labeling cysteine residues.
Principle of the Reaction
This compound is a bifunctional molecule, possessing both an electrophilic α-carbon and an α,β-unsaturated system.[2] This allows it to react with the nucleophilic thiol group of a cysteine residue primarily through a Michael addition mechanism. The electron-withdrawing nature of the amide and bromine functionalities polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack by the cysteine thiolate anion.[2] This results in the formation of a stable thioether bond.
The reaction is highly selective for cysteine residues, particularly at a pH range of 7.0-7.5.[3] In this pH range, the thiol group of cysteine is sufficiently nucleophilic to react, while the more abundant amine groups on lysine residues are protonated and thus less reactive.[3]
Applications in Research and Drug Development
The ability to selectively label cysteine residues with this compound has several important applications:
-
Target Identification and Validation: this compound can be used as a probe to identify proteins with reactive cysteine residues that could serve as potential drug targets.
-
Covalent Inhibitor Development: Acrylamide-based warheads are a key component of many covalent inhibitors that target non-catalytic cysteine residues in proteins, such as kinases in cancer therapy.[4]
-
Quantitative Proteomics: Similar to acrylamide and its deuterated isotopes, this compound can be used for relative quantification of proteins in different samples through mass spectrometry-based approaches.[1][5]
-
Biophysical Studies: Labeling a cysteine residue with a probe can allow for the study of protein structure, dynamics, and interactions.
Experimental Protocols
Materials and Reagents
-
Protein of interest with at least one cysteine residue
-
This compound
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: e.g., 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5
-
Quenching Reagent: e.g., L-cysteine or β-mercaptoethanol
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol 1: Labeling of Cysteine Residues in a Purified Protein
This protocol provides a general procedure for labeling a purified protein with this compound. Optimization of reaction conditions may be necessary for each specific protein.
1. Protein Preparation and Reduction: a. Dissolve the purified protein in the Reaction Buffer to a final concentration of 50-100 µM.[3] b. To ensure the cysteine residues are in their reduced, reactive state, add a reducing agent. If using DTT, add to a final concentration of a 10-fold molar excess over the protein and incubate for 1 hour at room temperature.[3] If using TCEP, a 2-5 mM final concentration is typically sufficient with a shorter incubation time. c. Crucially , if DTT is used as the reducing agent, it must be removed prior to the addition of this compound, as the thiol group in DTT will react with the labeling reagent. This can be achieved by dialysis or using a desalting column. TCEP does not contain a thiol group and generally does not need to be removed.[5]
2. Labeling Reaction: a. Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO. b. Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution.[3] It is recommended to add the reagent dropwise while gently stirring. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3] The optimal time and temperature should be determined empirically. Protect the reaction from light.
3. Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial this compound concentration. b. Incubate for 30 minutes at room temperature.
4. Purification of the Labeled Protein: a. Remove the excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).[5] b. Collect the protein-containing fractions.
5. Analysis of Labeling Efficiency: a. The extent of labeling can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF) by comparing the molecular weight of the unlabeled and labeled protein. The mass of the protein will increase by the molecular weight of the this compound that has been incorporated.
Quantitative Data Summary
The following table summarizes the recommended starting conditions for labeling cysteine residues with this compound. These parameters should be optimized for each specific protein and experimental goal.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 50 - 100 µM | Higher concentrations can improve reaction kinetics but may lead to solubility issues. |
| pH | 7.0 - 7.5 | Balances cysteine reactivity with minimizing side reactions with other residues like lysine.[3] |
| Reducing Agent | 10-fold molar excess DTT or 2-5 mM TCEP | DTT must be removed before adding this compound.[5] |
| Molar Excess of this compound | 10 - 20 fold | A higher excess can increase labeling efficiency but may also increase non-specific labeling.[3] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of side reactions and protein degradation.[3] |
| Reaction Time | 2 hours to Overnight | Longer incubation times may be required for less accessible cysteines.[3] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteine residues. | Ensure complete reduction by using a sufficient excess of reducing agent and adequate incubation time. |
| Inactivated this compound. | Prepare a fresh stock solution of this compound in anhydrous solvent. | |
| Cysteine residue is not accessible. | Denature the protein (if experimentally permissible) to expose the cysteine residue. | |
| Incorrect pH of the reaction buffer. | Verify the pH of the reaction buffer is between 7.0 and 7.5. | |
| Protein Precipitation | High concentration of protein or labeling reagent. | Reduce the concentration of the protein and/or the molar excess of this compound. |
| The label alters the protein's solubility. | Perform the labeling reaction at a lower temperature (4°C). | |
| Non-specific Labeling | pH is too high. | Ensure the reaction pH is not above 7.5 to avoid labeling of lysine residues. |
| Molar excess of this compound is too high. | Reduce the molar excess of the labeling reagent. |
Visualizations
Chemical Reaction
References
- 1. Acrylamide--a cysteine alkylating reagent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromoacrylamide as a Cysteine-Reactive Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrylamide is a versatile chemical probe used for the selective covalent modification of cysteine residues in proteins. Its utility stems from the presence of an electrophilic α,β-unsaturated system and a bromine atom, which allows it to react with the nucleophilic thiol group of cysteine residues primarily through a Michael addition mechanism. This covalent and often irreversible modification makes this compound a valuable tool in chemical biology and drug discovery for applications such as protein identification, quantitative proteomics, and the development of targeted covalent inhibitors.
Cysteine is a relatively rare amino acid, and its side chain possesses a uniquely nucleophilic thiol group, making it a frequent target for covalent modification in various biological processes and a prime target for drug design. The ability to selectively label cysteine residues with probes like this compound allows researchers to investigate protein function, identify ligandable sites, and develop potent and selective therapeutics.
These application notes provide a comprehensive overview of the use of this compound as a cysteine-reactive probe, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound reacts with the thiol group of cysteine residues via a Michael addition. The electron-withdrawing nature of the bromine atom and the amide group activates the carbon-carbon double bond for nucleophilic attack by the deprotonated cysteine (thiolate). This results in the formation of a stable thioether bond, covalently linking the probe to the protein.
Data Presentation: Reactivity and Selectivity of Acrylamide-Based Probes
| Compound Class | Target Protein | Assay Type | IC50 / k_inact/K_I | Reference |
| Acrylamide-based Inhibitor | EGFR | Enzymatic Assay | IC50: 5.3 nM | [1] |
| Acrylamide-based Inhibitor | BTK | Enzymatic Assay | IC50: 0.9 nM | [1] |
| Acrylamide-based Inhibitor | JAK3 | Enzymatic Assay | k_inact/K_I: 0.099 µM⁻¹s⁻¹ | [2] |
| N-phenylacrylamide | Thiol Addition | Kinetic Assay | βnucRS−: 0.07 ± 0.04 | [3] |
Disclaimer: The data presented in this table is for illustrative purposes to represent the reactivity of the acrylamide warhead. Specific values for this compound may vary.
Signaling Pathway Visualization
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative and electrophilic stress. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles. Modification of these cysteines by probes like this compound can disrupt the Keap1-Nrf2 interaction, leading to the activation of the Nrf2-mediated antioxidant response.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for using this compound in an activity-based protein profiling (ABPP) experiment coupled with mass spectrometry for target identification.
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
This protocol describes the general procedure for labeling proteins in a complex mixture, such as a cell lysate, with this compound.
Materials:
-
Cell lysate
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Dithiothreitol (DTT) (stock solution, e.g., 1 M)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Cell Lysate: Prepare cell lysate according to your standard protocol. Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Dilute Lysate: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Labeling Reaction: Add this compound stock solution to the diluted lysate to achieve the desired final concentration (e.g., 100 µM). The optimal concentration and incubation time should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Quench Reaction: Quench any unreacted this compound by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Analysis: The labeled proteome is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, add the appropriate volume of loading buffer and heat the sample at 95°C for 5 minutes.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of this compound Labeled Proteins
This protocol outlines the steps for preparing this compound labeled proteins for identification and site-of-modification analysis by LC-MS/MS.
Materials:
-
Labeled and quenched protein sample (from Protocol 1)
-
Urea (8 M in 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT) (100 mM)
-
Iodoacetamide (IAA) (200 mM)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
To the labeled protein sample, add an equal volume of 8 M urea solution.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Alkylate the free cysteines (those not labeled by this compound) by adding IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quenching and Peptide Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample to pellet any precipitate.
-
Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a suitable search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the mass shift corresponding to the this compound modification on cysteine residues (+151.99 Da) as a variable modification in the search parameters.
-
Also, include carbamidomethylation of cysteine (+57.02 Da) from IAA treatment as a variable modification.
-
Analyze the search results to identify the proteins labeled by this compound and the specific cysteine residues that were modified.
-
Conclusion
This compound is a powerful tool for the study of cysteine-containing proteins. Its ability to form stable covalent adducts with cysteine residues enables a wide range of applications in chemical proteomics and drug discovery. The protocols and information provided in these application notes offer a starting point for researchers to utilize this compound as a cysteine-reactive probe in their own investigations. As with any chemical probe, optimization of reaction conditions is crucial for achieving the desired selectivity and labeling efficiency.
References
Application Notes and Protocols for Bioconjugation Using 2-Bromoacrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1] The selective modification of proteins, peptides, and nucleic acids enables the creation of sophisticated tools for research and therapeutic applications, including antibody-drug conjugates (ADCs), fluorescently labeled probes for cellular imaging, and immobilized enzymes.[1][2][3] Among the various chemical strategies for bioconjugation, the targeting of cysteine residues offers a high degree of site-specificity due to the unique nucleophilicity of the thiol side chain and its relatively low abundance in proteins.[4]
While maleimides have traditionally been the reagent of choice for cysteine modification, there is growing interest in alternative electrophiles that offer improved stability of the resulting conjugate.[5] 2-Bromoacrylamide has emerged as a promising alternative, functioning as a Michael acceptor that reacts with the thiol group of cysteine residues to form a stable thioether bond.[6] This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on its advantages, experimental procedures, and applications in drug discovery and research.
Principle of this compound Bioconjugation
This compound belongs to the class of α-haloacrylamides, which are versatile building blocks in organic synthesis.[6] Its reactivity in bioconjugation is primarily governed by the α,β-unsaturated system, which makes the β-carbon susceptible to nucleophilic attack by the thiolate anion of a cysteine residue in a Michael addition reaction.[6] This reaction proceeds under mild, aqueous conditions compatible with biological molecules, leading to the formation of a stable covalent thioether linkage.[7]
The reaction is initiated by the deprotonation of the cysteine's thiol group to form the more nucleophilic thiolate anion. This is favored at a pH slightly above the pKa of the cysteine thiol (typically around 8.5), though reactions can proceed at neutral pH.[6] The thiolate then attacks the β-carbon of the this compound, forming a covalent bond.
Advantages of this compound over Maleimides
While maleimide-thiol chemistry is widely used, the resulting thiosuccinimide linkage can be unstable, particularly in the presence of other thiols, leading to a retro-Michael reaction and exchange, which can result in premature drug release from ADCs in vivo.[5] Conjugates formed with this compound derivatives, such as 2-chloromethyl acrylamide, have demonstrated superior stability compared to their maleimide counterparts.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for bioconjugation reactions involving cysteine-reactive compounds. While specific kinetic data for this compound is not as extensively published as for maleimides, the available information and data from analogous acrylamide derivatives provide valuable insights.
Table 1: Comparative Stability of Cysteine Adducts
| Reagent | Adduct Type | Stability Condition | Deconjugation/Degradation | Reference |
| N-alkyl maleimide | Thiosuccinimide | Serum, 37°C, 7 days | 35-67% | [7] |
| N-aryl maleimide | Thiosuccinimide | Serum, 37°C, 7 days | < 20% | [7] |
| 2-Chloromethyl acrylamide | Thioether | Not specified | Superior stability to maleimide adducts | [7] |
Table 2: Reaction Conditions for Cysteine-Targeted Bioconjugation
| Parameter | This compound | Maleimide |
| Optimal pH | 7.0 - 8.5 | 6.5 - 7.5 |
| Typical Reaction Time | 2 - 24 hours | 30 minutes - 2 hours |
| Temperature | 4°C or Room Temperature | 4°C or Room Temperature |
| Stoichiometric Excess of Reagent | 5-20 fold molar excess | 10-20 fold molar excess |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of a this compound-functionalized molecule (e.g., a fluorescent dye, biotin, or small molecule drug) to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Buffer should be free of primary amines or thiols.
-
This compound derivative of the molecule to be conjugated.
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cutoff).
-
Spectrophotometer for protein concentration determination.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free cysteines, treat with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) following established protocols, and subsequently remove the reducing agent by SEC or dialysis.
-
-
Reagent Preparation:
-
Dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound derivative stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time should be determined empirically for each specific protein and reagent.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution (e.g., β-mercaptoethanol) to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted reagent and quenching agent by SEC or dialysis.
-
For SEC, equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect the fractions containing the protein conjugate, which will typically elute first.
-
For dialysis, transfer the reaction mixture to a dialysis bag and dialyze against the storage buffer with several buffer changes over 24-48 hours.
-
-
Characterization:
-
Determine the final protein concentration using a standard protein assay such as the Bradford or BCA assay.
-
Determine the degree of labeling (DOL), which is the average number of conjugated molecules per protein, using UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance.
-
Confirm the conjugation and assess the purity and integrity of the conjugate using SDS-PAGE and mass spectrometry.
-
Protocol 2: Characterization of this compound Conjugates by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the covalent modification of the protein and to determine the location of the modification.
Materials:
-
Purified protein-2-bromoacrylamide conjugate.
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., 10 mM DTT).
-
Alkylating agent (e.g., 55 mM iodoacetamide).
-
Protease (e.g., trypsin).
-
Formic acid.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation for Bottom-Up Proteomics:
-
Denature the protein conjugate (approximately 10-20 µg) in the denaturing buffer.
-
Reduce any remaining disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is to cap any unmodified cysteines.
-
Dilute the sample with a buffer compatible with the protease (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add trypsin (at a 1:50 to 1:100 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Include a variable modification corresponding to the mass of the this compound adduct on cysteine residues in the search parameters. The mass of the adduct will be the mass of the conjugated molecule minus the mass of HBr.
-
Identify the modified peptides and confirm the site of modification by analyzing the fragmentation spectra.
-
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Conclusion
This compound represents a valuable tool in the bioconjugation toolbox, offering a means to create stable, cysteine-specific bioconjugates. Its advantages in terms of conjugate stability make it particularly attractive for applications where long-term stability in biological environments is crucial, such as in the development of antibody-drug conjugates and in vivo probes. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively leverage this compound chemistry to advance their research and development goals.
References
- 1. Protein labeling protocol [abberior.rocks]
- 2. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Conjugation of N-Terminal Cysteines with 2-Bromoacrylamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. It enables the creation of precisely engineered biomolecules such as antibody-drug conjugates (ADCs), targeted covalent inhibitors, and fluorescently labeled proteins for imaging and diagnostic applications. The N-terminal cysteine, with its unique 1,2-aminothiol motif, presents a prime target for selective bioconjugation. Its thiol group generally exhibits a lower pKa than internal cysteines, allowing for its selective deprotonation and reaction under specific pH conditions.
2-Bromoacrylamide (specifically α-bromoacrylamide) is an electrophilic "warhead" that can be used to covalently modify these N-terminal cysteine residues. It combines the reactivity of a Michael acceptor with the properties of an α-halo-substituted carbonyl, leading to a stable thioether linkage. These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol, and the rationale for achieving high selectivity for N-terminal cysteines.
Principle of the Reaction
The reaction between this compound and a cysteine residue proceeds via a covalent modification of the cysteine's thiol group.
Mechanism: The reaction is a Michael-type conjugate addition. The nucleophilic thiolate anion (R-S⁻) of the cysteine residue attacks the β-carbon of the α,β-unsaturated system of this compound. This is typically the rate-limiting step. The resulting enolate intermediate is then rapidly protonated by a solvent molecule (e.g., water) to yield the final, stable thioether conjugate. The presence of the bromine atom at the α-position significantly enhances the electrophilicity of the double bond, facilitating the nucleophilic attack.
Selectivity for N-Terminal Cysteine: Achieving selectivity for an N-terminal cysteine over internal cysteines or other nucleophilic residues (like lysine) is primarily controlled by pH.
-
Cysteine Thiol (R-SH) vs. Thiolate (R-S⁻): The deprotonated thiolate is the significantly more nucleophilic species required for the reaction.[1]
-
pKa Difference: N-terminal cysteines often have a pKa in the range of 6.5-7.5, which is lower than that of internal cysteines (pKa ~8.0-8.5) and much lower than the ε-amino group of lysine (pKa ~10.5).
-
pH Control: By maintaining the reaction pH between 6.5 and 7.5, a higher proportion of N-terminal cysteines will exist in the reactive thiolate form compared to internal cysteines. This creates a kinetic preference for the modification of the N-terminus. At this pH, lysine residues are predominantly protonated and thus non-nucleophilic.[2]
Data Presentation: Reaction Condition Comparison
Optimizing the reaction with this compound can be guided by conditions used for other common cysteine-reactive electrophiles. The following table summarizes typical conditions for context.
| Parameter | Maleimide | Iodoacetamide | This compound (Recommended) | Rationale for this compound |
| Target Residue | Cysteine | Cysteine, Histidine | Cysteine | High selectivity for the soft nucleophile of the thiol group. |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.5 | 7.0 - 8.0 | Balances N-terminal thiolate formation with minimizing side reactions with lysine (which become competitive at pH > 8.5).[2] |
| Molar Excess | 5 - 20 fold | 10 - 50 fold | 10 - 30 fold | Ensures reaction goes to completion. The exact excess should be optimized to maximize labeling while minimizing off-target modification. |
| Temperature | 4°C to 25°C | 4°C to 25°C | 4°C to 25°C | Room temperature (25°C) for faster kinetics (hours); 4°C for slower, more controlled reactions or for sensitive proteins (overnight). |
| Reaction Time | 1 - 4 hours | 1 - 6 hours | 2 - 12 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. |
| Quenching Agent | β-Mercaptoethanol, L-Cysteine | β-Mercaptoethanol, L-Cysteine | β-Mercaptoethanol, L-Cysteine, DTT | A small molecule thiol is added in excess to consume any unreacted this compound. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the site-specific labeling of a protein containing a single N-terminal cysteine.
Materials and Reagents
-
Protein: Purified protein with an N-terminal cysteine, dissolved in a non-nucleophilic buffer (e.g., PBS, HEPES).
-
This compound: Stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. Prepare a fresh 10 mM stock solution in water. Note: Avoid DTT or β-mercaptoethanol during the reaction itself as they will compete for the reagent.
-
Quenching Solution: 1 M β-Mercaptoethanol (BME) or L-cysteine in water.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column), dialysis tubing, or centrifugal ultrafiltration units appropriate for the protein's molecular weight.
Protocol for Protein Labeling
Step 1: Protein Preparation (Reduction of Cysteine)
-
Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
To ensure the N-terminal cysteine is in its reduced, free-thiol state, add TCEP from the stock solution to a final concentration of 0.5-1.0 mM.
-
Incubate the solution for 60 minutes at room temperature.
Step 2: Preparation of this compound Reagent
-
Shortly before use, prepare a stock solution of this compound in DMSO or DMF. For example, to make a 50 mM stock, dissolve 7.5 mg of this compound (MW: 150.97 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure it is fully dissolved.
Step 3: Conjugation Reaction
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the reduced protein solution. Important: The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours or at 4°C for 12-18 hours. The optimal time and temperature should be determined empirically for each specific protein.
Step 4: Quenching the Reaction
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM. For example, add 10 µL of 1 M BME to a 1 mL reaction.
-
Incubate for 30 minutes at room temperature to ensure all unreacted this compound is consumed.
Step 5: Purification of the Labeled Protein
-
Remove the excess, unreacted this compound and quenching reagent from the labeled protein.
-
For proteins >20 kDa: Use a desalting column (e.g., PD-10) pre-equilibrated with the desired final storage buffer.
-
For any size protein: Perform dialysis against a large volume of the storage buffer (e.g., 3 x 1 L changes) at 4°C.
-
Alternatively: Use centrifugal ultrafiltration devices to concentrate the protein and exchange the buffer.
-
Step 6: Analysis and Storage
-
Confirm successful conjugation and determine the labeling efficiency using appropriate analytical techniques:
-
Mass Spectrometry (LC-MS): To confirm the mass increase corresponding to the addition of one this compound molecule (mass shift = +134.96 Da, accounting for the loss of HBr).
-
SDS-PAGE: If the label is fluorescent or tagged, visualize the gel under appropriate illumination.
-
UV-Vis Spectroscopy: If the label has a chromophore, determine the degree of labeling (DOL).
-
-
Store the purified, labeled protein under conditions appropriate for its stability, typically at 4°C for short-term or in aliquots at -80°C for long-term storage.
Visualizations
Chemical Reaction Mechanism
Caption: Mechanism of this compound reaction with a cysteine thiolate.
Experimental Workflow
Caption: General experimental workflow for protein labeling.
pH-Dependent Selectivity
Caption: Rationale for pH control to achieve N-terminal cysteine selectivity.
References
Application Notes and Protocols for the Synthesis and Evaluation of 2-Bromoacrylamide-Based Irreversible Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, application, and evaluation of 2-bromoacrylamide-derived irreversible kinase inhibitors. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of targeted covalent therapies.
Introduction
Covalent inhibition of protein kinases has emerged as a powerful strategy in drug discovery, offering distinct advantages over traditional non-covalent inhibition.[1] Irreversible inhibitors, particularly those employing an acrylamide warhead, can achieve prolonged target engagement and enhanced potency. This is accomplished through the formation of a stable covalent bond with a nucleophilic residue, typically a cysteine, within the ATP-binding site of the kinase. The this compound moiety serves as a reactive precursor that is readily converted to the crucial acrylamide functional group, which then acts as a Michael acceptor for the thiol side chain of cysteine.[2] This covalent interaction leads to the irreversible inactivation of the kinase, providing a durable therapeutic effect.[1] This document details the synthesis of a representative acrylamide-based inhibitor, protocols for its biochemical evaluation, and visual representations of relevant signaling pathways.
Data Presentation: In Vitro Potency and Selectivity of Acrylamide-Based Kinase Inhibitors
The following tables summarize the in vitro biochemical potency of various acrylamide-based irreversible kinase inhibitors against their primary targets and key off-targets. The data is presented as the half-maximal inhibitory concentration (IC50) and the kinetic parameters of covalent modification, the maximal rate of inactivation (k_inact_), and the inhibitor concentration at half-maximal inactivation rate (K_I_).
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Ibrutinib | BTK | 0.5 | [3] |
| Ibrutinib | BLK | 0.8 | |
| Ibrutinib | BMX | 1.0 | |
| Ibrutinib | TEC | 2.1 | |
| Ibrutinib | EGFR | 5.6 | |
| Acalabrutinib | BTK | 5.1 | [4] |
| Spebrutinib | BTK | - | |
| CHMFL-BTK-01 | BTK | 7 | [5] |
| Compound 9 | BTK | >3000 | [3] |
| Compound 13h | TAK1 | 27 | [6] |
| Compound 14 | EGFR (mutant) | 33 | [7] |
| Rilzabrutinib | BTK | - |
| Inhibitor | Target Kinase | k_inact_ (s⁻¹) | K_I_ (μM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Reference(s) |
| Ibrutinib | BTK | 0.043 | 0.0015 | 2.9 x 10⁴ | |
| Acalabrutinib | BTK | 0.021 | 0.0026 | 8.1 x 10³ | |
| Spebrutinib | BTK | 0.0028 | 0.0042 | 6.7 x 10² | |
| Tirabrutinib | BTK | - | - | 2.4 x 10⁴ |
Experimental Protocols
Synthesis of a Representative Acrylamide-Based Irreversible Kinase Inhibitor: Ibrutinib Analog
This protocol describes the final acylation step to form an ibrutinib-like molecule, a well-characterized irreversible BTK inhibitor. The key transformation is the reaction of the piperidine amine with acryloyl chloride to form the reactive acrylamide warhead.
Materials:
-
(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one (precursor)
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve the precursor (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final ibrutinib analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical Assay for Irreversible Kinase Inhibitors: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol is adapted for the characterization of irreversible inhibitors.[8][9]
Materials:
-
Kinase of interest (e.g., BTK, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Acrylamide-based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
UltraPure ATP
-
UltraPure ADP
-
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well or 96-well plates
-
Plate-reading luminometer
Procedure for IC50 Determination:
-
Compound Dilution: Prepare a serial dilution of the inhibitor in kinase buffer.
-
Kinase Reaction:
-
In a multiwell plate, add the kinase and substrate to the kinase buffer.
-
Add the serially diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO) for 100% kinase activity and a no-kinase control for background.
-
Pre-incubate the kinase with the inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m_ for the specific kinase.
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Procedure for Determining k_inact_ and K_I_:
To determine the kinetic parameters of irreversible inhibition, a time-dependent inhibition assay is performed.
-
Assay Setup: Set up multiple kinase reactions as described above, each with a different concentration of the irreversible inhibitor.
-
Time-Course Measurement: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes) after initiating the reaction with ATP, stop a set of reactions by adding the ADP-Glo™ Reagent.
-
ADP Detection and Data Acquisition: Proceed with the ADP detection and luminescence measurement as described for the IC50 determination for each time point.
-
Data Analysis:
-
For each inhibitor concentration, plot the remaining kinase activity against time.
-
Fit the data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs_).
-
Plot the k_obs_ values against the inhibitor concentrations.
-
Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs_ = k_inact_ * [I] / (K_I_ + [I]) where [I] is the inhibitor concentration. This will yield the values for k_inact_ and K_I_.
-
Visualizations
Mechanism of Irreversible Inhibition by Acrylamide Warhead
Caption: Two-step mechanism of irreversible kinase inhibition.
Experimental Workflow for Irreversible Inhibitor Evaluation
Caption: Workflow for biochemical evaluation of irreversible kinase inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes and Protocols: Labeling Efficiency of 2-Bromoacrylamide for Surface-Exposed Cysteines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific covalent modification of proteins is a powerful tool in chemical biology, proteomics, and drug development. Cysteine, with its reactive thiol group, is a common target for such modifications due to its relatively low abundance and the nucleophilic nature of its side chain. 2-Bromoacrylamide is an electrophilic reagent that can selectively react with cysteine residues through a Michael addition mechanism. This document provides detailed application notes and protocols for utilizing this compound to label surface-exposed cysteines, with a focus on assessing labeling efficiency. Understanding and optimizing this efficiency is critical for applications ranging from protein labeling for imaging to the development of covalent inhibitors in drug discovery.
Principle of this compound Labeling
This compound reacts with the thiol group of cysteine residues in a process known as Michael addition. The nucleophilic thiolate anion of a cysteine residue attacks the β-carbon of the α,β-unsaturated amide, forming a stable covalent bond. The reactivity of a cysteine residue is highly dependent on its local microenvironment, including its solvent accessibility and the pKa of its thiol group. Surface-exposed cysteines are generally more accessible for labeling with reagents like this compound compared to those buried within the protein structure.
Quantitative Data Summary
The labeling efficiency of this compound can be influenced by several factors, including pH, temperature, reactant concentrations, and incubation time. The following tables summarize key quantitative data related to the reaction of acrylamides with cysteine, providing a basis for optimizing labeling protocols.
Table 1: Reaction Rate Constants for Acrylamide with Cysteine and Glutathione
| Reactant | Temperature (°C) | pH | Pseudo-first-order rate constant (k) (x 10⁻⁵ s⁻¹) |
| L-Cysteine | 25 | 7.3 | 1.8 |
| L-Cysteine | 37 | 7.3 | 4.2 |
| L-Cysteine | 50 | 7.3 | 9.8 |
| L-Glutathione | 25 | 7.3 | 10.2 |
| L-Glutathione | 37 | 7.3 | 20.1 |
| L-Glutathione | 50 | 7.3 | 38.5 |
Data adapted from a kinetic study on the reaction of acrylamide with L-Cysteine and L-Glutathione. The bromo- group in this compound is expected to increase the electrophilicity of the double bond, potentially leading to faster reaction rates compared to unsubstituted acrylamide.
Table 2: Comparison of Common Cysteine-Reactive Moieties
| Reagent Type | Reaction Mechanism | Typical pH range | Relative Reactivity | Stability of Adduct |
| This compound | Michael Addition | 7.0 - 8.5 | Moderate to High | Stable Thioether |
| Iodoacetamide | Nucleophilic Substitution | 7.0 - 8.5 | Moderate | Stable Thioether |
| Maleimide | Michael Addition | 6.5 - 7.5 | High | Thioether (potential for retro-Michael) |
Experimental Protocols
Protocol 1: General Procedure for Labeling Surface-Exposed Cysteines with this compound
This protocol outlines a general workflow for labeling a purified protein with this compound.
Materials:
-
Purified protein with surface-exposed cysteine(s) in a suitable buffer (e.g., PBS, HEPES)
-
This compound stock solution (e.g., 100 mM in DMSO or DMF)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Protein Preparation: a. Ensure the purified protein is in a buffer free of primary amines or thiols that could compete with the labeling reaction. b. If the protein has formed disulfide bonds that need to be labeled, reduce the protein by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. c. Remove the reducing agent using a desalting column or dialysis, exchanging the protein into the reaction buffer.
-
Labeling Reaction: a. Determine the concentration of the protein solution. b. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal excess should be determined empirically. c. Incubate the reaction mixture at room temperature or 4°C for 1 to 4 hours, or overnight at 4°C. The reaction time should be optimized for the specific protein. Gentle mixing is recommended.
-
Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the initial this compound concentration. b. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagent: a. Remove unreacted this compound and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Analysis of Labeling Efficiency: a. Determine the labeling efficiency using methods such as mass spectrometry (see Protocol 2), gel electrophoresis (if the label is fluorescent or a tag), or UV-Vis spectroscopy (if the label has a distinct absorbance).
Protocol 2: Determination of Labeling Efficiency by Mass Spectrometry
Mass spectrometry is a highly accurate method to determine the extent of protein labeling.
Procedure:
-
Sample Preparation: a. Take an aliquot of the labeled and unlabeled (control) protein samples from Protocol 1. b. Denature the proteins by adding urea or guanidinium chloride. c. Reduce any remaining disulfide bonds with DTT or TCEP. d. Alkylate all cysteine residues (both labeled and unlabeled) with a standard alkylating agent like iodoacetamide to prevent disulfide bond reformation. e. Digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: a. Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Acquire data in a data-dependent or data-independent manner.
-
Data Analysis: a. Search the MS/MS data against the protein sequence database using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). b. Specify the mass modification corresponding to the this compound adduct on cysteine as a variable modification. c. Calculate the labeling efficiency for each cysteine-containing peptide by comparing the peak intensities of the labeled and unlabeled peptide ions. The efficiency is calculated as: Efficiency (%) = [Intensity of Labeled Peptide / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide)] x 100
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Michael addition reaction of this compound with a cysteine residue.
Caption: Applications of this compound cysteine labeling in research and drug development.
Applications in Research and Drug Development
The selective labeling of surface-exposed cysteines with this compound has broad applications:
-
Proteomics and Chemoproteomics: This technique is used to identify and quantify reactive cysteines across the proteome, providing insights into their functional roles and potential for therapeutic targeting.
-
Drug Discovery: this compound serves as a reactive group ("warhead") in the design of covalent inhibitors that irreversibly bind to a target protein, often leading to enhanced potency and duration of action.
-
Bioconjugation: Attaching probes such as fluorophores, biotin, or spin labels to specific cysteine residues enables a wide range of biochemical and biophysical studies, including fluorescence microscopy, pull-down assays, and structural analysis.
Conclusion
This compound is a valuable tool for the site-specific modification of surface-exposed cysteine residues. By carefully optimizing reaction conditions and accurately assessing labeling efficiency, researchers can effectively utilize this reagent for a multitude of applications in basic research and pharmaceutical development. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of this compound-based cysteine labeling strategies.
Application Notes: The Use of 2-Bromoacrylamide in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, providing an efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules ("fragments") to explore a target's binding sites.[3] A specialized area within FBDD is the use of covalent fragments, which form a stable, irreversible bond with the target protein.[4] These fragments can overcome the challenge of the characteristically low affinity of initial non-covalent hits.[5]
2-Bromoacrylamide is a versatile electrophilic fragment used in the design of targeted covalent inhibitors (TCIs).[6][7] Its chemical structure features an α,β-unsaturated system activated by both a bromine atom and an amide group. This dual functionality makes it an effective Michael acceptor, primed to react with nucleophilic amino acid residues on a protein target.[6] The primary target for acrylamide-based warheads is the thiol group of cysteine residues, though reactions with other nucleophiles like lysine are also possible.[4][8] By forming a permanent covalent bond, this compound-derived fragments can achieve high potency and prolonged duration of action, making them valuable starting points for developing novel therapeutics against a range of targets, including kinases and proteases.[7][9]
Mechanism of Action
The primary mechanism of action for this compound as a covalent fragment is through a Michael addition reaction. The electron-withdrawing nature of the adjacent carbonyl group and bromine atom polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[6] A deprotonated cysteine residue (thiolate) in the protein's binding pocket acts as the nucleophile, attacking the β-carbon of the acrylamide. This results in the formation of a stable, irreversible thioether bond, permanently modifying the protein. This two-step process involves initial non-covalent binding followed by the irreversible covalent modification.[8]
Data Presentation: Covalent Fragment Screening Campaigns
The following tables summarize quantitative data from screening campaigns involving acrylamide-based covalent fragments. These campaigns highlight typical hit rates, screening concentrations, and the potency of identified fragments.
Table 1: Summary of a Covalent Fragment Library Screening Campaign
| Parameter | Value | Reference |
|---|---|---|
| Library Size | 993 fragments | [10] |
| Acrylamide Content | 24% of library | [10] |
| Screening Concentration | 200 µM (in pools of five) | [10] |
| Target Class | Cysteine-containing proteins (10 total) | [10] |
| Primary Hit Confirmation | Intact Protein Mass Spectrometry | [10] |
| Hit Rate | 0.2% to 4% (across 7 of 10 proteins) | [10] |
| Promiscuous Hits | < 3% of the library |[10] |
Table 2: Example of Hit Potency from a Covalent Screening Campaign
| Target | Compound ID | Assay Type | Potency (IC₅₀) | Incubation Time | Reference |
|---|---|---|---|---|---|
| SARS-CoV-2 Mpro | Acrylamide Hit 1 | Enzymatic Assay | 15.9 µM | 1 hour | [9] |
| SARS-CoV-2 Mpro | Acrylamide Hit 1 | Enzymatic Assay | 1.9 µM | 16 hours | [9] |
| OTUB2 | OTUB2-COV-1 | Enzymatic Assay | ~10 µM | 2.5 hours | [11] |
| BTK | Various | Intact Mass Spec | N/A (Screening) | < 24 hours |[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a covalent FBDD campaign using this compound or similar fragments.
Protocol 1: High-Throughput Covalent Fragment Screening by Intact Protein Mass Spectrometry
This protocol describes a primary screening method to rapidly identify fragments that form covalent adducts with a target protein.
Objective: To identify fragments from a library that covalently modify a target protein by detecting the expected mass increase.
Materials:
-
Purified target protein (e.g., 2–10 µM in a suitable buffer like HEPES or PBS).
-
Covalent fragment library (containing this compound derivatives) dissolved in DMSO.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Quenching solution (e.g., 1% formic acid).
-
LC-MS system (e.g., a time-of-flight (TOF) mass spectrometer).[13]
-
Solid-phase extraction (SPE) cartridges for desalting.
Methodology:
-
Compound Plating: Dispense the fragment library into 384-well plates. Typically, fragments are screened at a final concentration of 10-200 µM.[10][14] Include DMSO-only wells as a negative control.
-
Protein Incubation: Add the target protein to each well of the plate.
-
Reaction: Incubate the plates for a defined period (e.g., 4 to 24 hours) at a controlled temperature (e.g., 4°C or room temperature).[10] The incubation time is critical for allowing the covalent reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution, such as formic acid, to denature the protein and halt further reaction.
-
Sample Analysis (LC-MS):
-
Inject a small volume of each sample into the LC-MS system.
-
Perform a rapid desalting step using an online SPE column to remove salts and non-covalently bound fragments.[13]
-
Elute the protein directly into the mass spectrometer.
-
Acquire mass spectra for the intact protein. The analysis time per sample can be as short as 20 seconds.[13][14]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein in each well.[14]
-
Compare the mass of the protein incubated with a fragment to the mass from the DMSO control.
-
A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event (a "hit").[15]
-
Automated software can be used to identify and quantify the expected masses of protein-inhibitor adducts.[13]
-
Protocol 2: Hit Validation and Binding Site Identification by Tandem Mass Spectrometry (MS/MS)
This protocol is used to confirm hits from the primary screen and to identify the specific amino acid residue modified by the fragment.
Objective: To identify the peptide and specific amino acid residue that has been covalently modified.
Materials:
-
Protein-fragment adduct sample from a scaled-up incubation reaction.
-
Unmodified protein control.
-
Dithiothreitol (DTT) for reduction.
-
Iodoacetamide (IAM) for alkylation.
-
Proteolytic enzyme (e.g., Trypsin).
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF).
Methodology:
-
Sample Preparation:
-
Take the protein-fragment adduct and the unmodified control.
-
Denature the proteins, reduce disulfide bonds with DTT, and alkylate free cysteines with IAM (this step is crucial to differentiate the covalently modified cysteine from other cysteines).
-
-
Proteolytic Digestion: Digest the proteins into smaller peptides by adding trypsin. Incubate overnight at 37°C.
-
LC-MS/MS Analysis:
-
Inject the peptide digests into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase chromatography column.
-
The mass spectrometer will perform a full MS scan (MS1) to determine the masses of all peptides.
-
It will then select precursor ions (peptides) for fragmentation (MS2 or tandem MS).[15]
-
-
Data Analysis (Peptide Mapping):
-
Compare the peptide maps from the modified and unmodified samples.
-
Look for a peptide in the modified sample whose mass has increased by the mass of the fragment.
-
Analyze the MS/MS fragmentation spectrum of this modified peptide.
-
The mass difference in the fragment ions (b- and y-ions) will pinpoint the exact amino acid that was modified.[15][16]
-
Protocol 3: Structural Characterization by X-ray Crystallography
This protocol outlines the steps to determine the three-dimensional structure of the protein-fragment complex, providing crucial insight for structure-based drug design.
Objective: To visualize the binding mode of the covalent fragment and its interactions with the target protein.
Materials:
-
Highly pure and concentrated target protein.
-
Covalent fragment hit.
-
Crystallization screens and reagents.
-
Cryoprotectant.
-
Synchrotron X-ray source.
Methodology: There are two primary approaches: co-crystallization or crystal soaking.[17]
A) Co-crystallization:
-
Complex Formation: Incubate the protein with a slight molar excess of the this compound fragment to ensure complete covalent modification. Confirm adduct formation using mass spectrometry.
-
Purification: Purify the protein-fragment complex to remove any unbound fragment.
-
Crystallization: Set up crystallization trials with the purified complex using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of conditions to find those that produce diffraction-quality crystals.
-
Data Collection: Harvest a crystal, soak it briefly in a cryoprotectant solution, and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[18]
B) Crystal Soaking:
-
Apo-Crystal Growth: First, grow crystals of the unmodified (apo) protein. This is often easier than crystallizing the complex directly.
-
Soaking: Prepare a solution of the fragment in a buffer compatible with the crystal (the "mother liquor"). Transfer the apo-crystal into this solution.[17]
-
Incubation: Allow the fragment to diffuse into the crystal and react with the protein. Soaking times can range from minutes to hours.
-
Data Collection: Cryo-protect the soaked crystal and collect diffraction data as described above.
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement if a model of the protein exists.
-
Analyze the electron density maps to unambiguously identify the fragment and the covalent bond formed with the specific amino acid residue.[18]
-
The resulting structure will guide further optimization of the fragment to improve potency and selectivity.[19]
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rise of fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 70321-36-7 | Benchchem [benchchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. chimia.ch [chimia.ch]
- 9. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromoacrylamide: A Versatile Tool for Elucidating Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrylamide is a valuable chemical probe for studying protein-protein interactions (PPIs). Its utility stems from its nature as a Michael acceptor, allowing it to form stable, covalent bonds with nucleophilic amino acid residues on proteins, primarily cysteine.[1] This irreversible interaction makes this compound an effective tool for "freezing" transient or weak protein interactions, enabling their capture and subsequent analysis. By functioning as a covalent crosslinker or a labeling agent, this compound, and its derivatives, facilitate the identification of interaction partners, the mapping of binding interfaces, and the stabilization of protein complexes for structural and functional studies. These applications are critical in basic research to unravel cellular signaling pathways and in drug discovery to design novel therapeutics that modulate PPIs.
Mechanism of Action
The primary mechanism of action for this compound involves a Michael addition reaction with the thiol group of cysteine residues. The electron-withdrawing bromine atom and the amide group activate the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack by the deprotonated thiol (thiolate anion) of a cysteine residue.[1] This results in the formation of a stable thioether bond, covalently linking the this compound probe to the protein. Due to the high reactivity and relatively low abundance of cysteine in proteins, this compound can be used for targeted labeling.[2] While it can also react with other nucleophilic residues like lysine and histidine, the reaction with cysteine is generally the most rapid and efficient under physiological conditions.[1]
Applications in Protein-Protein Interaction Studies
This compound and its derivatives can be employed in several key applications to investigate PPIs:
-
Covalent Crosslinking of Protein Complexes: Bifunctional derivatives of this compound, containing two reactive acrylamide groups, can be used to covalently link interacting proteins. This "freezes" the interaction, allowing for the isolation and identification of the entire protein complex, even if the interaction is weak or transient. Subsequent analysis by mass spectrometry can identify the crosslinked peptides, providing spatial constraints and information about the interaction interface.
-
Mapping Protein-Protein Interaction Interfaces: By introducing a single this compound moiety onto one protein partner, it can be used to "label" the binding site on its interacting partner. After allowing the protein complex to form, the this compound will react with a nearby cysteine residue on the interacting protein. Proteolytic digestion of the complex followed by mass spectrometry analysis will reveal the modified peptide, thereby mapping a specific residue at the interaction interface.
-
Stabilization of Protein Complexes for Structural Studies: The formation of a covalent bond can stabilize otherwise transient protein complexes, making them amenable to structural biology techniques such as X-ray crystallography or cryo-electron microscopy.
-
Development of Covalent Inhibitors Targeting PPIs: In drug discovery, the acrylamide "warhead" is a common feature of targeted covalent inhibitors.[3][4] By incorporating a this compound group into a molecule designed to bind to a specific protein in a complex, it is possible to create a potent and selective inhibitor that covalently modifies its target, thereby disrupting the protein-protein interaction.
Data Presentation
The reactivity of acrylamide derivatives is a critical parameter for their application as chemical probes. The following table summarizes key quantitative data related to the reactivity of acrylamide and its derivatives with cysteine and the common cellular thiol, glutathione (GSH). This data is essential for designing experiments, as it provides an indication of the required concentrations and incubation times, as well as potential off-target reactivity.
| Compound | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life (t₁/₂) | Conditions | Reference |
| Acrylamide | Glutathione (GSH) | 0.021 | Not specified | Physiological conditions | [5] |
| Acrylamide | Human Serum Albumin (HSA) | 0.0054 | Not specified | Physiological conditions | [5] |
| 2-Chloromethyl acrylamide | Boc-Cys-OMe | 1.17 | ~2 hours to 80% conversion | 1 mM reactants, ACN/PB (pH 7) | [6] |
| N-Aryl Acrylamides | N-α-acetyl-L-lysine | Not specified | < 1 hour to 26 hours | pH 10.2 | |
| Vinyl Sulfones/Sulfonamides | N-α-acetyl-L-lysine | Not specified | < 30 hours | pH 10.2 | |
| Acrylamide Derivatives | Glutathione (GSH) | Not specified | 2 minutes to > 1400 minutes | 5 mM GSH | [7] |
Experimental Protocols
The following are generalized protocols for using this compound-based reagents to study protein-protein interactions. Specific parameters such as concentration, incubation time, and temperature should be optimized for each specific protein system.
Protocol 1: Covalent Crosslinking of a Protein Complex using a Bifunctional this compound Reagent
This protocol outlines the general steps for using a homobifunctional this compound crosslinker to stabilize a protein-protein interaction for subsequent analysis.
Materials:
-
Purified protein complex or cell lysate containing the interacting proteins of interest.
-
Bifunctional this compound crosslinker (e.g., synthesized with a linker arm connecting two this compound moieties).
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM L-cysteine).
-
SDS-PAGE analysis reagents.
-
Mass spectrometer and associated reagents for proteomic analysis.
Procedure:
-
Protein Preparation: Prepare the purified protein complex or cell lysate in the Reaction Buffer. Ensure the buffer is compatible with the proteins of interest and does not contain primary amines or thiols that could react with the crosslinker.
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of the bifunctional this compound crosslinker in an organic solvent like DMSO.
-
Add the crosslinker to the protein sample to a final concentration typically in the range of 0.1-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
-
Quenching: Stop the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis of Crosslinking:
-
Analyze the reaction products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complex.
-
For identification of the crosslinked proteins, the high molecular weight band can be excised from the gel and subjected to in-gel digestion.
-
-
Mass Spectrometry Analysis:
-
The digested peptides are then analyzed by LC-MS/MS to identify the crosslinked peptides.
-
Specialized software is used to identify the inter-protein crosslinks, which will reveal the specific residues in close proximity and thus define the interaction interface.
-
Protocol 2: Interface Mapping of a Protein-Protein Interaction using a Monofunctional this compound Probe
This protocol describes the use of a protein pre-modified with a this compound probe to identify the binding interface on its interaction partner.
Materials:
-
Purified protein "A" (to be modified) and purified protein "B" (the interaction partner).
-
This compound.
-
Labeling Buffer (e.g., PBS, pH 7.4).
-
Interaction Buffer (a buffer known to support the interaction between protein A and B).
-
Quenching Solution (e.g., 100 mM L-cysteine).
-
Protease for digestion (e.g., Trypsin).
-
Mass spectrometer for peptide mapping.
Procedure:
-
Labeling of Protein A:
-
Incubate purified protein "A" with a 5- to 10-fold molar excess of this compound in Labeling Buffer for 1 hour at room temperature. This step will covalently attach the probe to accessible cysteine residues on protein A.
-
Remove excess, unreacted this compound by dialysis or gel filtration.
-
-
Formation of the Protein Complex:
-
Mix the labeled protein A with an equimolar amount of protein B in the Interaction Buffer.
-
Incubate under conditions that favor the formation of the A-B complex (e.g., 1-2 hours at room temperature or 4°C). During this incubation, the acrylamide moiety on protein A will react with a proximal cysteine on protein B.
-
-
Quenching: Add Quenching Solution to scavenge any remaining reactive probes.
-
Proteolytic Digestion:
-
Denature the protein complex and digest with a protease (e.g., trypsin) overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides from protein B that have a mass modification corresponding to the addition of the this compound probe.
-
The identification of such a modified peptide pinpoints a specific residue on protein B that is located at the interaction interface with protein A.
-
Visualizations
Signaling Pathway Diagram
Caption: Covalent inhibition of the EGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for PPI analysis using a crosslinker.
Logical Relationship Diagram
Caption: this compound properties and applications.
References
- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ksre-fgsc-p.prod.aws.ksu.edu [ksre-fgsc-p.prod.aws.ksu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of acrylamide with glutathione and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with 2-Bromoacrylamide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The linker, which connects the antibody to the drug payload, is a critical component that influences the stability, efficacy, and safety of the ADC. 2-Bromoacrylamide linkers are emerging as a valuable tool in ADC development due to their ability to form stable, covalent bonds with cysteine residues on the antibody via a Michael addition reaction. This document provides detailed application notes and protocols for the creation, purification, characterization, and evaluation of ADCs utilizing this compound linkers.
Principle of this compound Conjugation
The conjugation of a this compound linker to an antibody primarily targets the thiol group of cysteine residues. This reaction proceeds through a base-assisted Michael addition mechanism. The electron-withdrawing effect of the adjacent carbonyl group makes the β-carbon of the acrylamide electrophilic and susceptible to nucleophilic attack by the deprotonated cysteine side chain (thiolate). This results in the formation of a stable thioether bond, covalently linking the drug payload to the antibody.[1]
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with this compound Linker-Payload
This protocol outlines the steps for the reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation with a this compound-functionalized cytotoxic payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound linker-payload dissolved in an organic solvent (e.g., DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0-8.5
-
Quenching reagent (e.g., 10 mM N-acetylcysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1–2 mg/mL in PBS, pH 7.4.
-
Antibody Reduction:
-
Add a 10-fold molar excess of 10 mM TCEP solution to the antibody solution.
-
Incubate for 30 minutes at room temperature with gentle mixing to reduce the interchain disulfide bonds.[]
-
-
Purification of Reduced Antibody:
-
Immediately following reduction, purify the antibody using a desalting column pre-equilibrated with PBS, pH 8.0-8.5, to remove excess TCEP.[]
-
-
Conjugation Reaction:
-
Immediately add the this compound linker-payload solution to the purified, reduced antibody solution. A typical starting point is a 5-fold molar excess of the linker-payload relative to the antibody.[3]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing. The reaction should be performed in a buffer with a pH of 8.0-8.5 to facilitate the Michael addition.[3]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, at a final concentration of 10 mM to react with any unreacted this compound linker-payload.
-
Incubate for an additional 20 minutes at room temperature.
-
-
Purification of ADC:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[][4]
-
Protocol 2: Purification of this compound ADCs
Purification is crucial to remove unconjugated antibody, free drug-linker, and aggregates. A multi-step chromatography approach is often employed.
Methods:
-
Size-Exclusion Chromatography (SEC): This is a primary method for removing unconjugated drug-linker and aggregates based on size. The ADC is typically eluted in a formulation buffer.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) due to the increased hydrophobicity imparted by the drug-linker. A decreasing salt gradient is used for elution.[5][6]
-
Ion-Exchange Chromatography (IEX): Depending on the isoelectric point of the antibody and the charge of the drug-linker, IEX can be used to separate different ADC species.[6]
Protocol 3: Characterization of this compound ADCs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
3.1. Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute that affects both the potency and potential toxicity of the ADC.
-
UV-Vis Spectroscopy: This is a simple and rapid method. It requires that the antibody and the drug have distinct absorbance maxima. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[5][]
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR. The peak areas of the different species can be used to calculate the average DAR.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that can provide the mass of the intact ADC, allowing for the determination of the distribution of different DAR species and an accurate average DAR.[8]
3.2. Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method to assess the level of aggregation in the ADC preparation.[4]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the success of the conjugation.
3.3. Assessment of Stability: ADC stability is crucial for its shelf-life and in vivo performance.
-
Thermal Stability: Differential Scanning Calorimetry (DSC) can be used to determine the melting temperature (Tm) of the ADC and compare it to the unconjugated antibody. Conjugation can sometimes lead to a decrease in thermal stability.[8]
-
Plasma Stability: The stability of the ADC in plasma is assessed by incubating the ADC in plasma at 37°C over a period of time. Samples are taken at different time points and analyzed by LC-MS to monitor for drug deconjugation.[9]
Protocol 4: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC in killing target cancer cells. The MTT assay is a common colorimetric method for assessing cell viability.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium.
-
Add 50 µL of the diluted solutions to the respective wells. Include wells with medium only as a blank control.
-
-
Incubation: Incubate the plate at 37°C for 48-144 hours.[4]
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation
Table 1: Representative Data for a this compound ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-UV |
| DAR Distribution | ||
| DAR 0 | 5% | HIC-UV |
| DAR 2 | 20% | HIC-UV |
| DAR 4 | 50% | HIC-UV |
| DAR 6 | 20% | HIC-UV |
| DAR 8 | 5% | HIC-UV |
| Purity (monomer) | >98% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
| Thermal Stability (Tm) | 75°C | DSC |
| Plasma Stability (7 days) | >95% conjugated | LC-MS |
| In Vitro Cytotoxicity (IC50) | 10 ng/mL (Antigen-positive) | MTT Assay |
| >1000 ng/mL (Antigen-negative) | MTT Assay |
Visualizations
Caption: Workflow for the creation of an antibody-drug conjugate using a this compound linker.
Caption: Mechanism of action for a cysteine-linked antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 3. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 8. lcms.cz [lcms.cz]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: 2-Bromoacrylamide & Cysteine Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 2-bromoacrylamide and cysteine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Suboptimal pH: The reaction is highly pH-dependent. The cysteine thiol needs to be at least partially deprotonated to the more nucleophilic thiolate anion. | - Ensure the reaction buffer is within the optimal pH range of 7.0-8.2. - Verify the pH of your buffer immediately before starting the reaction. |
| Presence of Primary or Secondary Amines in Buffer: Buffers like Tris or glycine contain amines that can compete with the cysteine thiol for reaction with this compound. | - Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate. | |
| Oxidized Cysteine: Cysteine residues may have formed disulfide bonds and are not available for reaction. | - Pre-treat your protein or peptide with a reducing agent like TCEP or DTT to ensure free thiols are present. - Include a chelating agent like EDTA (5-10 mM) to prevent metal-catalyzed oxidation. | |
| Steric Hindrance: The cysteine residue may be in a sterically hindered environment within the protein structure, preventing access by the this compound. | - Consider denaturing the protein under conditions that still allow for the desired reaction. - Increase the reaction time and/or the concentration of this compound. | |
| Multiple Products or Unidentified Peaks in Analysis (e.g., HPLC, Mass Spectrometry) | Reaction with Other Nucleophilic Residues: Although less reactive than the thiolate, other residues like lysine, histidine, or the N-terminus can react with this compound, especially at higher pH values. | - Optimize the pH to be as low as possible while still allowing for sufficient reaction with cysteine (start around pH 7.0-7.5). - Reduce the molar excess of this compound. |
| Hydrolysis of this compound: The reagent can hydrolyze over time in aqueous buffers. | - Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. | |
| Disulfide Bond Formation: If the reaction is not performed under anaerobic or reducing conditions, cysteine residues can oxidize to form disulfide-linked dimers or oligomers. | - Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Include a small amount of a reducing agent like TCEP in the reaction mixture. | |
| Side reaction involving the bromo-substituent: The bromine atom on this compound could potentially be displaced by other nucleophiles. | - Minimize the presence of other strong nucleophiles in the reaction mixture. - Characterize the side products by mass spectrometry to identify their structures. | |
| Poor Reproducibility | Inconsistent pH: Small variations in buffer preparation can lead to significant changes in reaction efficiency. | - Prepare a large batch of buffer and verify the pH before each set of experiments. |
| Reagent Instability: this compound stock solutions may degrade over time. | - Prepare fresh stock solutions of this compound for each experiment. | |
| Incomplete Reduction of Cysteines: The efficiency of the pre-reaction reduction step may vary. | - Standardize the reduction protocol, including the concentration of the reducing agent, temperature, and incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and cysteine?
A1: The optimal pH range for the Michael addition of a thiol to an acrylamide is generally between 7.0 and 8.2. The reaction rate increases with pH because the more nucleophilic thiolate anion (RS⁻) of cysteine is favored at a more alkaline pH. The pKa of the cysteine thiol group is approximately 8.5-9.0. Running the reaction in the 7.0-8.2 range provides a good balance between having a sufficient concentration of the reactive thiolate and minimizing potential side reactions with other amino acid residues that become more reactive at higher pH.
Q2: What type of buffer should I use for the reaction?
A2: It is crucial to use a buffer that does not contain primary or secondary amines, as these can compete with the cysteine thiol in reacting with the this compound. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate. Avoid using Tris-based buffers or glycine as a buffer component.
Q3: My protein has multiple cysteine residues. How can I achieve selective modification?
A3: Achieving selective modification of a specific cysteine residue depends on its local environment. Cysteines in sterically accessible locations or with a lower pKa will be more reactive. To favor modification of the most reactive cysteine, you can try using a lower molar excess of this compound and a shorter reaction time. If you need to target a specific, less reactive cysteine, you may need to protect the more reactive ones first, or use protein engineering to modulate the pKa of the target cysteine.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to separate the starting materials from the product, allowing for quantification of the reaction progress over time. Mass spectrometry (e.g., LC-MS) can be used to confirm the identity of the product by its mass increase corresponding to the addition of the this compound moiety.
Q5: What are the potential side reactions I should be aware of?
A5: Besides the desired reaction with cysteine, several side reactions can occur:
-
Reaction with other nucleophilic amino acids: Lysine, histidine, and the N-terminal amino group can react with this compound, particularly at higher pH values.
-
Disulfide bond formation: Cysteine residues can oxidize to form disulfide bonds, which will not react with this compound. This can be minimized by working under anaerobic conditions or in the presence of a reducing agent.
-
Hydrolysis of this compound: The reagent can hydrolyze in aqueous solutions. It is best to prepare stock solutions in an anhydrous solvent like DMSO or DMF and add it to the reaction just before starting.
-
Reactions involving the bromine atom: While the primary reaction is the Michael addition, the bromine atom could potentially be involved in other substitution reactions, leading to unexpected products.
Quantitative Data
Table 1: pH Influence on Thiol-Acrylamide Reactions
| pH Range | Effect on Reaction | Rationale |
| < 6.5 | Very slow reaction rate | The concentration of the reactive thiolate anion (RS⁻) is very low as the thiol group (RSH) is protonated. |
| 7.0 - 8.2 | Optimal | Good balance between the concentration of the reactive thiolate and minimizing side reactions with other nucleophilic amino acids. |
| > 8.5 | Fast reaction, but increased risk of side reactions | Higher concentration of the thiolate anion, but other nucleophiles (e.g., lysine ε-amino group) also become more reactive, leading to a loss of selectivity. |
Table 2: Approximate Reaction Kinetics of Acrylamide Derivatives with Thiols
| Acrylamide Derivative | Thiol Source | pH | Second-Order Rate Constant (k₂) | Reference |
| Acrylamide | TCEP (as a thiol surrogate) | 7.4 | ~0.07 M⁻¹s⁻¹ | Phospha-Michael Addition as a New Click Reaction for Protein Functionalization |
| 2-Chloromethyl acrylamide | Boc-Cys-OMe | 7.0 | 1.17 M⁻¹s⁻¹ | Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents[1] |
| Acrylamide | L-Cysteine | 7.3 | Rate constants determined, but not expressed as k₂ in the provided abstract. | A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione[2] |
Note: The reaction rate for this compound is expected to be in a similar range, but may be influenced by the electronic and steric effects of the bromine substituent.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein with this compound
-
Protein Preparation: a. Dissolve the cysteine-containing protein in a suitable non-amine-containing buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4). b. If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of a reducing agent such as TCEP. Incubate at room temperature for 1 hour. c. Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the reaction buffer (without the reducing agent, but ensure the buffer is deoxygenated).
-
Reagent Preparation: a. Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh.
-
Labeling Reaction: a. To the protein solution, add the desired molar excess of the this compound stock solution (typically 10-20 fold molar excess over the protein). b. Gently mix and incubate the reaction at room temperature for 2 hours, or at 4°C overnight. Protect the reaction from light.
-
Quenching and Purification: a. Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to react with any excess this compound. b. Remove the excess unreacted this compound and quenching reagent by buffer exchange using a desalting column, dialysis, or size-exclusion chromatography.
-
Analysis: a. Confirm the successful conjugation and purity of the labeled protein using SDS-PAGE, mass spectrometry (to check for the expected mass shift), and HPLC.
Visualizations
Caption: Michael addition reaction of this compound with a cysteine residue.
Caption: Experimental workflow for protein conjugation with this compound.
References
Technical Support Center: Preventing Off-Target Labeling with 2-Bromoacrylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-bromoacrylamide for covalent labeling of proteins. Our goal is to help you minimize off-target labeling and ensure the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein labeling?
This compound is a chemical reagent used for covalent labeling of proteins. It contains a reactive bromoacetamide group and an acrylamide moiety. The primary mechanism of action is a Michael addition reaction, where a nucleophilic amino acid residue on the protein attacks the electrophilic carbon of the acrylamide. This results in the formation of a stable, covalent bond. Due to the "warhead" nature of the bromoacrylamide, it is often employed in the development of targeted covalent inhibitors.
Q2: Which amino acid residues does this compound primarily react with?
This compound exhibits a strong preference for reacting with cysteine residues.[1][2] The thiol group of cysteine is a potent nucleophile at physiological pH, making it the most likely target for Michael addition. While reactions with other nucleophilic residues like lysine and histidine can occur, they are generally less favorable.[3]
Q3: What are the main causes of off-target labeling with this compound?
Off-target labeling can arise from several factors:
-
High Reagent Concentration: Using an excessive concentration of this compound can drive reactions with less reactive, non-target residues.
-
Suboptimal pH: The reactivity of nucleophilic amino acids is highly dependent on pH.[2][4] Conditions that favor the deprotonation of amino groups on lysine or the imidazole ring of histidine can increase their reactivity towards this compound.
-
Prolonged Incubation Time: Longer reaction times can lead to the accumulation of off-target modifications.
-
Presence of Hyper-reactive Residues: Some proteins may possess unusually reactive cysteine, lysine, or histidine residues due to their specific microenvironment within the protein structure, making them more susceptible to non-specific labeling.
Q4: How can I confirm that my protein of interest is covalently labeled?
The most common method to confirm covalent labeling is mass spectrometry (MS). By analyzing the intact protein or proteolytic digests, you can identify a mass shift corresponding to the addition of the this compound moiety. Tandem MS (MS/MS) can further pinpoint the exact amino acid residue that has been modified.
Troubleshooting Guide: Off-Target Labeling
This guide provides solutions to common problems encountered during protein labeling with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background or multiple labeled species on a gel | 1. Excessive this compound concentration: Driving reaction with non-target proteins or multiple sites on the target protein. | Titrate the this compound concentration to determine the optimal molar excess required for target labeling without significant background. Start with a 1:1 molar ratio and incrementally increase. |
| 2. Non-specific binding to the membrane or gel matrix: Reagent or labeled protein is sticking non-specifically. | Ensure thorough washing steps after the labeling reaction. Consider using blocking agents like BSA or non-ionic detergents (e.g., Tween-20) in your buffers to minimize non-specific interactions.[5][6][7] | |
| 3. Reaction with other nucleophiles: Labeling of lysine or histidine residues. | Optimize the reaction pH. Cysteine labeling is generally efficient at a pH range of 7.0-8.5.[8] Avoid highly basic conditions that can increase the reactivity of lysine. | |
| Labeling of known off-target proteins | 1. Shared reactive cysteines: The off-target protein may contain a cysteine residue with similar reactivity to your target. | Perform a competitive labeling experiment. Pre-incubate your sample with an unlabeled covalent ligand that is known to bind your target of interest. This should reduce the labeling of your target by this compound while leaving off-target labeling unaffected. |
| 2. Chemoproteomic profiling: To identify all potential off-targets. | Utilize advanced chemoproteomic techniques such as activity-based protein profiling (ABPP).[9] This involves using a tagged version of this compound to enrich and identify all covalently modified proteins in a complex mixture by mass spectrometry.[10][11] | |
| Low or no labeling of the target protein | 1. Inaccessible cysteine residue: The target cysteine may be buried within the protein structure or in a non-reactive local environment. | Consider partial denaturation of the protein to expose the cysteine residue. However, be cautious as this may also expose other residues and lead to non-specific labeling. |
| 2. Oxidized cysteine: The target cysteine may be in an oxidized state (e.g., disulfide bond) and therefore unreactive. | Pre-treat your protein with a reducing agent like DTT or TCEP to ensure the target cysteine is in its reduced, reactive form. Be sure to remove the reducing agent before adding this compound, as it will react with the reagent.[8] | |
| 3. Incorrect buffer conditions: pH or buffer components may be inhibiting the reaction. | Ensure the reaction buffer is at an optimal pH (7.0-8.5) and does not contain nucleophilic components (e.g., Tris) that can compete with the protein for the labeling reagent. Phosphate or HEPES buffers are generally recommended.[8] |
Experimental Protocols
General Protocol for Cysteine Labeling with this compound
This protocol provides a starting point for labeling a purified protein. Optimization will be required for each specific protein and application.
-
Protein Preparation:
-
Ensure your protein of interest is purified and in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
If necessary, reduce any disulfide bonds by incubating the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Crucially, remove the reducing agent prior to labeling using a desalting column or buffer exchange.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent like DMF or DMSO.
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (start with a 1:1 to 10:1 molar ratio of reagent to protein).
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light if using a fluorescently tagged this compound derivative.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of ~10 mM to consume any unreacted this compound.
-
Remove the excess unreacted reagent and quenching agent by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm labeling by mass spectrometry.
-
Assess the extent of labeling and specificity using SDS-PAGE (if the label is detectable) and mass spectrometry.
-
Chemoproteomic Workflow for Off-Target Identification
This workflow outlines a general approach for identifying off-target interactions of this compound in a cellular context.
Caption: A general chemoproteomic workflow for identifying protein targets of a this compound probe.
Signaling Pathway and Logical Relationship Diagrams
Michael Addition Reaction of this compound with Cysteine
Caption: The reaction mechanism of this compound with a cysteine residue.
Troubleshooting Logic for Off-Target Labeling
Caption: A decision tree for troubleshooting off-target labeling issues.
References
- 1. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceasia.org [scienceasia.org]
- 4. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2-Bromoacrylamide Conjugation Reactions
For researchers, scientists, and drug development professionals utilizing 2-bromoacrylamide for bioconjugation, achieving high reaction yields is crucial for success. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to cysteine residues?
The optimal pH for the reaction of this compound with cysteine residues is a compromise between reaction rate and specificity. The reactive species is the thiolate anion (S-), and its concentration increases with pH. Therefore, the reaction rate is generally faster at higher pH. However, at pH values above 8.5, the risk of side reactions with other nucleophilic amino acid residues, such as lysine, increases. For specific conjugation to cysteine, a pH range of 7.0-8.5 is generally recommended. A study on the related bromoacetyl group showed a significantly higher reaction rate at pH 9.0 compared to pH 6.5, while maintaining high chemoselectivity for thiols[1].
Q2: My conjugation yield is low. What are the most likely causes?
Low conjugation yield can stem from several factors:
-
Suboptimal pH: As discussed in Q1, the pH of the reaction buffer is critical. Ensure your buffer is within the optimal range (7.0-8.5) and has sufficient buffering capacity to maintain the pH throughout the reaction.
-
Inefficient Reduction of Disulfide Bonds: If your protein or peptide contains disulfide bonds, they must be fully reduced to expose the free sulfhydryl groups for conjugation. Incomplete reduction is a common cause of low yield.
-
Reagent Instability: this compound can be susceptible to hydrolysis, especially at higher pH and temperatures. Ensure you are using a fresh, high-quality reagent and consider the stability of the molecule in your reaction buffer over the course of the incubation.
-
Presence of Nucleophiles in the Buffer: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the cysteine thiols for reaction with this compound, thereby reducing the conjugation efficiency. It is advisable to use non-nucleophilic buffers such as phosphate or HEPES.
-
Incorrect Reagent Stoichiometry: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation. Optimization of the reagent-to-protein/peptide molar ratio is often necessary.
-
Steric Hindrance: The accessibility of the cysteine residue within the three-dimensional structure of the biomolecule can significantly impact the reaction. If the cysteine is in a sterically hindered environment, the reaction rate will be slower, and the final yield may be lower.
Q3: What are the common side reactions in this compound conjugations?
The primary side reaction of concern is the hydrolysis of the this compound reagent, which renders it inactive for conjugation. The rate of hydrolysis is dependent on pH and temperature. At higher pH, the hydroxide ion concentration is higher, leading to a faster rate of hydrolysis.
Another potential side reaction is the modification of other nucleophilic amino acid residues, particularly lysine, at pH values above 8.5. This can lead to a heterogeneous product with non-specific labeling. Mass spectrometry is a valuable tool for identifying such byproducts.
Q4: How does temperature affect the conjugation reaction?
Increasing the reaction temperature generally increases the rate of the conjugation reaction. However, it also accelerates the rate of hydrolysis of the this compound reagent. Therefore, an optimal temperature must be determined that balances a reasonable reaction time with minimal reagent degradation. For many protein conjugations, reactions are performed at room temperature (around 20-25°C) or at 4°C for longer incubation times to minimize hydrolysis and maintain protein stability. A study on the reaction of acrylamide with L-cysteine and L-glutathione showed a clear increase in the pseudo-first-order rate constants with increasing temperature[2][3].
Q5: Should I be concerned about the presence of reducing agents like DTT or TCEP in my reaction?
Yes, the presence of reducing agents can interfere with the conjugation reaction. Dithiothreitol (DTT) contains free thiol groups and will react with this compound, competing with the cysteine residues on your biomolecule. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and is generally more compatible with maleimide-based conjugations. However, it is always recommended to remove excess reducing agent after the reduction step and prior to adding the this compound reagent. This can be achieved through methods like dialysis, diafiltration, or size-exclusion chromatography.
Data Summary
The following tables summarize key quantitative data relevant to this compound conjugation reactions.
Table 1: Effect of Temperature on the Pseudo-First-Order Rate Constants for the Reaction of Acrylamide with L-Cysteine and L-Glutathione at pH 7.3[2][3]
| Temperature (°C) | L-Cysteine (10⁻⁴ s⁻¹) | L-Glutathione (10⁻⁴ s⁻¹) |
| 70 | 1.98 ± 0.37 | 4.33 ± 0.11 |
| 80 | 4.37 ± 0.21 | 5.84 ± 0.67 |
| 90 | 6.57 ± 0.26 | 7.73 ± 0.46 |
Table 2: General Recommendations for this compound Conjugation Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 8.5 | Balances reaction rate and specificity for cysteine residues. |
| Temperature | 4°C - 25°C | Minimizes reagent hydrolysis while allowing for a reasonable reaction rate. |
| Buffer | Phosphate, HEPES | Non-nucleophilic buffers prevent competition with the target thiol groups. |
| Reducing Agent | TCEP (followed by removal) | Effective for disulfide reduction with less interference than DTT. |
| Molar Ratio | 5-20 fold excess of this compound | Ensures complete conjugation, but may require optimization. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Cysteine-Containing Peptide
This protocol provides a general guideline. Optimization of specific parameters such as molar ratios, incubation time, and temperature may be required for your specific peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed, non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching reagent (e.g., 1 M 2-mercaptoethanol or N-acetyl-cysteine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 1 hour.
-
Removal of Excess Reducing Agent: Remove the excess TCEP using a desalting column or through dialysis against the reaction buffer. This step is critical to prevent TCEP from reacting with the this compound.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMF or DMSO) and then dilute to the desired concentration with the reaction buffer.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the reduced peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching the Reaction: Add a 50-100 fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the peptide conjugate from excess reagents and byproducts using a suitable method such as reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques like mass spectrometry (to verify the mass of the conjugate) and HPLC.
Visualizations
Diagram 1: General Workflow for this compound Conjugation
Caption: A flowchart illustrating the key steps in a typical this compound conjugation experiment.
Caption: The Michael addition of a cysteine thiol to this compound to form a stable thioether bond.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Selectivity of 2-Bromoacrylamide for Cysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 2-bromoacrylamide to selectively target cysteine residues in proteins.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction between this compound and cysteine is pH-dependent. The cysteine thiol needs to be in its more nucleophilic thiolate form for the reaction to proceed efficiently. | Adjust the reaction buffer to a pH between 7.5 and 8.5. Cysteine's pKa is around 8.3, so a slightly basic pH will favor the thiolate anion.[1] |
| Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) can compete with cysteine for reaction with this compound. | Remove reducing agents from the protein sample before adding this compound. This can be achieved through dialysis, desalting columns, or buffer exchange. | |
| Insufficient Reagent Concentration or Incubation Time: The reaction may not have gone to completion. | Increase the molar excess of this compound or extend the incubation time. Titrate these conditions to find the optimal balance for your specific protein. | |
| Protein Aggregation: The protein of interest may be precipitating out of solution under the reaction conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer period. Ensure the buffer composition is optimal for your protein's stability. | |
| High Off-Target Labeling | Reaction with Other Nucleophilic Residues: Besides cysteine, this compound can react with other nucleophilic amino acids like lysine, histidine, and methionine, especially at higher pH and concentrations.[2][3][4] | Lower the pH of the reaction to below 7.5 to decrease the reactivity of primary amines (like lysine). Use the lowest effective concentration of this compound. Consider using a modified acrylamide with improved selectivity (see FAQs). |
| Presence of Buffer Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris) can react with this compound, reducing its availability for the target protein. | Use non-nucleophilic buffers such as HEPES or phosphate buffer. | |
| Irreversible Off-Target Effects | High Reactivity of this compound: The inherent reactivity of the Michael acceptor can lead to irreversible binding to off-target proteins, causing unwanted pharmacological effects.[5] | Consider using a reversible covalent inhibitor strategy. α-cyanoacrylamides, for example, can form reversible covalent bonds with cysteine, which can improve selectivity by allowing the inhibitor to dissociate from off-targets.[6][7] |
| Difficulty in Detecting Labeled Protein | Low Labeling Stoichiometry: The number of this compound molecules attached per protein may be too low for detection. | Optimize the labeling reaction as described for "Low Labeling Efficiency." Use a more sensitive detection method, such as mass spectrometry, if fluorescence or other tag-based methods are insufficient. |
| Quenching of Fluorophore (if using a fluorescent tag): High labeling density can sometimes lead to self-quenching of fluorescent dyes.[8] | Reduce the molar excess of the fluorescently tagged this compound to achieve a lower degree of labeling. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound with cysteine?
A1: this compound reacts with the thiol group of cysteine via a Michael addition, a type of conjugate addition. The nucleophilic cysteine thiolate attacks the β-carbon of the α,β-unsaturated amide, forming a stable thioether bond.[5]
Q2: How can I improve the selectivity of my this compound probe for cysteine over other amino acids?
A2: To enhance selectivity, you can:
-
Optimize pH: Maintain a pH range of 7.0-7.5. This keeps the cysteine thiol sufficiently nucleophilic while minimizing the reactivity of other nucleophilic residues like lysine.
-
Modify the Acrylamide Scaffold: Introducing an electron-withdrawing group, such as a nitrile group at the α-position (forming a cyanoacrylamide), can make the Michael addition reversible.[6][7] This allows the probe to dissociate from off-targets with lower affinity, thereby increasing selectivity for the intended cysteine target.
-
Use a Lower Molar Excess: Employ the lowest possible concentration of this compound that still provides adequate labeling of your target cysteine.
Q3: What are some common off-target amino acids for this compound?
A3: Besides cysteine, this compound can react with other nucleophilic amino acids, including lysine, histidine, and methionine.[2][3][4] The extent of these side reactions is influenced by factors such as pH, reagent concentration, and the accessibility of these residues on the protein surface.
Q4: Can I use reducing agents like DTT or BME in my labeling reaction?
A4: It is highly recommended to remove reducing agents before initiating the labeling reaction. These reagents contain free thiols that will react with this compound, effectively quenching the reagent and reducing the labeling efficiency of your target protein.
Q5: How can I confirm that my protein is labeled with this compound?
A5: You can confirm labeling using several methods:
-
Mass Spectrometry: This is the most definitive method. You can analyze the intact protein to observe a mass shift corresponding to the addition of the this compound moiety or perform peptide mapping to identify the specific cysteine residue(s) that have been modified.[9]
-
Fluorescence Gel Imaging: If your this compound is conjugated to a fluorophore, you can visualize the labeled protein on an SDS-PAGE gel.[8]
-
Western Blotting: If the this compound contains a tag (like biotin), you can detect the labeled protein using an antibody or streptavidin conjugate.
Data Presentation
Table 1: Comparative Summary of Cysteine-Reactive Probes
| Probe | Reaction Mechanism | Relative Reactivity | Selectivity for Cysteine | Key Considerations |
| This compound | Michael Addition | Moderate to High | Good | Can have off-target reactivity with other nucleophiles.[4][5] |
| Iodoacetamide | SN2 Alkylation | High | Good | Can also alkylate methionine, lysine, and histidine.[2][3] |
| N-Ethylmaleimide | Michael Addition | High | High | Reaction is less stable at high pH. |
| α-Cyanoacrylamide | Reversible Michael Addition | High | Very High | Forms a reversible bond, which can be advantageous for selectivity.[6][7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general framework for labeling a purified protein with this compound. Optimization of reagent concentrations, incubation time, and temperature may be required for your specific protein.
Materials:
-
Purified protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Desalting column or dialysis tubing (for buffer exchange and removal of excess reagent)
-
Quenching reagent (e.g., 1 M DTT or BME)
Procedure:
-
Protein Preparation: Ensure your protein solution is free of any reducing agents. If necessary, perform buffer exchange into the reaction buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reaction Setup: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Quenching: Add a quenching reagent to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove the excess this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Confirm labeling by mass spectrometry or other appropriate methods.
Protocol 2: Assessing Labeling Selectivity using Competitive Chemoproteomics
This protocol outlines a workflow to assess the selectivity of a this compound probe across the proteome.
Materials:
-
Cell lysate
-
This compound probe
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (if using an alkyne-tagged probe)
-
Streptavidin beads (if using a biotin tag)
-
LC-MS/MS instrumentation and software
Procedure:
-
Lysate Preparation: Prepare a native cell lysate in a non-denaturing buffer.
-
Competitive Labeling: Treat aliquots of the lysate with varying concentrations of your this compound probe for a defined period.
-
Reporter Probe Labeling: Add the broad-spectrum cysteine-reactive reporter probe to all samples to label any cysteines not blocked by the this compound probe.
-
Enrichment (if applicable): If using a tagged reporter probe, enrich the labeled peptides using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Sample Preparation for MS: Digest the proteins into peptides, and prepare the samples for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the labeled peptides. A decrease in the signal from the reporter probe on a specific cysteine indicates that it was targeted by the this compound probe.
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Key strategies to enhance the selectivity of this compound for cysteine.
References
- 1. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanoacrylamides - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2-Bromoacrylamide Stock Solutions
This technical support center provides guidance on the stability, storage, and troubleshooting of 2-bromoacrylamide stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most biological applications, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These polar aprotic solvents are generally suitable for dissolving the compound and are compatible with many experimental setups. However, the choice of solvent may depend on the specific requirements of your assay, such as the tolerance of cells or proteins to the solvent.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of this compound stock solutions, they should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] The vials should be tightly sealed to prevent moisture absorption. It is also crucial to protect the solutions from light to prevent potential photodegradation.[3]
Q3: What is the expected shelf-life of a this compound stock solution?
A3: The shelf-life of a this compound stock solution can vary depending on the solvent, storage conditions, and handling. When stored properly at low temperatures and protected from light and moisture, a stock solution in anhydrous DMSO or DMF can be expected to be stable for several months. However, it is best practice to prepare fresh solutions for critical experiments or to periodically check the integrity of the stock solution. For opened containers of time-sensitive chemicals, it is recommended to dispose of them after a certain period, for example, 12 months, unless tested to be peroxide-free.[4]
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: Storing this compound stock solutions at room temperature or 4°C is not recommended for long-term storage. As a reactive electrophile, this compound is susceptible to degradation, which can be accelerated at higher temperatures.[2] For short-term use during an experiment, solutions can be kept on ice.
Q5: Is this compound reactive towards water or other protic solvents?
A5: Yes, this compound is a reactive Michael acceptor and can react with nucleophiles, including water, although the reaction rate may be slow.[5] Hydrolysis of the acrylamide or reaction at the double bond can occur, especially at non-neutral pH. Therefore, it is advisable to use anhydrous solvents for stock solutions and to minimize contact with aqueous solutions for extended periods if the unreacted compound is desired.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon thawing. | The solubility limit has been exceeded, or the solvent has absorbed moisture. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated; consider preparing a new, less concentrated stock solution. Ensure the use of anhydrous solvent and proper storage to prevent moisture contamination. |
| Loss of compound activity or reduced labeling efficiency. | The this compound in the stock solution has degraded. This can be due to improper storage (temperature, light exposure), multiple freeze-thaw cycles, or reaction with contaminants (e.g., water, nucleophiles). | Prepare a fresh stock solution from solid this compound. Assess the integrity of the stock solution using an analytical method like HPLC or NMR spectroscopy. For future prevention, aliquot stock solutions into smaller volumes for single-use to avoid repeated freeze-thaw cycles and store at -80°C.[6] |
| Inconsistent experimental results. | This could be due to variability in the concentration of the active compound in the stock solution, possibly from degradation or solvent evaporation. | Always use a fresh aliquot for each experiment. Ensure the vial is properly sealed to prevent solvent evaporation. Periodically validate the concentration and purity of your stock solution, especially for long-term studies. |
| Color change in the stock solution (e.g., yellowing). | This may indicate decomposition or polymerization of the this compound. | Discard the solution immediately and prepare a fresh stock. Do not use a discolored solution as it may contain impurities that can interfere with your experiment. Store new stock solutions protected from light and at a low temperature to minimize degradation.[2] |
Quantitative Data on Stock Solution Stability
The stability of this compound is influenced by solvent, temperature, and pH. The following table provides illustrative data on the degradation of this compound under different storage conditions. Please note that this data is representative and based on the general chemical properties of reactive electrophiles and acrylamides. For critical applications, it is recommended to perform your own stability studies.
| Solvent | Storage Temperature | pH | Estimated Degradation after 1 Month | Estimated Degradation after 6 Months |
| Anhydrous DMSO | -80°C | Neutral | < 1% | < 5% |
| Anhydrous DMSO | -20°C | Neutral | < 2% | < 10% |
| Anhydrous DMSO | 4°C | Neutral | 5-10% | > 20% |
| DMSO (non-anhydrous) | -20°C | Neutral | 5-15% | Significant degradation |
| Acetonitrile | -20°C | Neutral | < 5% | ~15% |
| PBS | 4°C | 7.4 | > 20% | > 50% (Hydrolysis and reaction) |
| PBS | 4°C | 5.0 | 10-20% | > 40% |
| PBS | 4°C | 9.0 | > 30% | > 70% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solutions by HPLC
This protocol outlines a method to assess the purity and degradation of this compound in a stock solution using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 100 µM in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject a freshly prepared standard of this compound for comparison.
-
Monitor the appearance of new peaks or a decrease in the area of the main this compound peak over time to assess degradation. The percentage of remaining this compound can be calculated by comparing the peak area of the aged sample to that of the fresh standard.
-
Protocol 2: Assessing Reactivity of this compound Stock Solution with a Thiol
This protocol provides a method to functionally test the reactivity of a this compound stock solution by monitoring its reaction with a model thiol, such as glutathione (GSH), using HPLC.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system and reagents as described in Protocol 1
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix 10 µL of 10 mM this compound stock solution with 980 µL of PBS (pH 7.4).
-
Add 10 µL of 100 mM GSH in PBS to initiate the reaction (final concentrations: ~100 µM this compound, ~1 mM GSH).
-
Incubate at room temperature.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60 minutes), take a 100 µL aliquot of the reaction mixture and quench the reaction by adding 100 µL of 1% formic acid in acetonitrile.
-
Centrifuge the samples to pellet any precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant by HPLC using the method described in Protocol 1.
-
-
Analysis:
-
Monitor the decrease in the peak area of this compound and the corresponding increase in the peak area of the GSH-adduct. A lack of reactivity suggests degradation of the this compound stock.
-
Visualizations
Caption: Workflow for assessing the reactivity of this compound.
Caption: Inhibition of EGFR signaling by this compound.
References
- 1. Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. researchgate.net [researchgate.net]
- 4. education.qld.gov.au [education.qld.gov.au]
- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
how to remove unreacted 2-Bromoacrylamide from a protein sample
Topic: Removing Unreacted 2-Bromoacrylamide from Protein Samples
This guide provides detailed answers, protocols, and troubleshooting advice for researchers facing the common challenge of removing excess, unreacted this compound following a protein labeling experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein modification?
This compound is a chemical reagent used to form stable, covalent bonds with proteins. It belongs to the class of α-haloacrylamides and possesses a dual reactivity profile.[1] Its α,β-unsaturated system makes it a Michael acceptor, allowing it to react with nucleophilic amino acid side chains, most commonly the thiol group of cysteine residues, via a conjugate addition reaction.[1] This specific and stable bond formation makes it a valuable tool for applications such as creating antibody-drug conjugates (ADCs), attaching fluorescent probes, or developing other protein bioconjugates.
Q2: Why is the complete removal of unreacted this compound critical for my experiment?
Failing to remove excess this compound can severely compromise your results and lead to:
-
Inaccurate Characterization: Residual reagent can interfere with spectroscopic methods used to determine the degree of labeling (e.g., UV-Vis, fluorescence), leading to an overestimation of conjugation efficiency.
-
Off-Target Modification: If not removed or neutralized, the reactive reagent can continue to modify the protein or other molecules in your sample buffer over time, potentially altering protein structure and function.
-
Cellular Toxicity: Free this compound is a reactive electrophile and can be toxic in cell-based assays, confounding experimental outcomes.
-
Interference in Downstream Assays: The small molecule can interfere with sensitive downstream applications like mass spectrometry, immunoassays, or functional assays.
Q3: What are the primary methods for removing excess this compound from my protein sample?
Three common and effective methods are used to separate the modified protein from the small-molecule reagent based on the significant size difference between them. The choice of method depends on factors like sample volume, required speed, and available equipment.
-
Size Exclusion Chromatography (SEC) / Spin Desalting: This is a rapid method ideal for small- to medium-scale samples.[2] The sample is passed through a column packed with a porous resin. The larger protein is excluded from the pores and elutes quickly, while the small this compound molecules enter the pores and are retarded, effecting a separation.[2][3]
-
Dialysis: This traditional method involves placing the protein sample in a dialysis bag made of a semi-permeable membrane.[4] The bag is placed in a large volume of buffer, and the small this compound molecules diffuse out through the membrane's pores down their concentration gradient, while the larger protein is retained.[4][5]
-
Tangential Flow Filtration (TFF) / Diafiltration: This is a highly efficient and scalable method, ideal for larger sample volumes and manufacturing processes. The protein solution is passed tangentially across a membrane. Buffer and small molecules pass through the membrane (permeate), while the protein is retained (retentate). By continuously adding fresh buffer (diafiltration), the unreacted reagent is effectively washed away.
Caption: Overall workflow for protein conjugation and purification.
| Method | Principle | Typical Protein Recovery | Removal Efficiency | Time Required | Scalability |
| Spin Desalting (SEC) | Size-based separation via porous resin[2] | >90%[3] | >99%[3] | < 15 minutes[3] | Low to Medium |
| Dialysis | Diffusion across a semi-permeable membrane[4] | >85% | >99% | 12 - 48 hours | Low to High |
| TFF / Diafiltration | Size-based separation via tangential flow across a membrane | >95% | >99.9% | 1 - 4 hours | Medium to High |
Experimental Protocols
Protocol 1: Quenching Excess this compound
Before purification, it is highly recommended to "quench" the reaction by adding a scavenger molecule. This molecule rapidly reacts with and neutralizes any remaining this compound, preventing further modification of your protein.
Recommended Quenchers: Small molecules with free thiol or amine groups are excellent choices.
-
L-Cysteine: Reacts via its thiol group.
-
Tris Buffer: Reacts via its primary amine.
-
Glycine or Lysine: Reacts via its primary amine.
Methodology:
-
Prepare a stock solution of the quenching agent (e.g., 1 M L-Cysteine or 1 M Tris-HCl, pH 8.0).
-
At the end of your protein labeling reaction, add the quenching agent to the reaction mixture. A final concentration of 20-50 mM is typically sufficient (use a 10- to 50-fold molar excess over the initial this compound concentration).
-
Incubate the quenching reaction for 30-60 minutes at room temperature with gentle mixing.
-
The quenched reaction mixture is now ready for purification using one of the methods described below.
Caption: Neutralization of reactive this compound by a quencher.
Protocol 2: Removal Using a Spin Desalting Column
This protocol is adapted for commercially available spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[3]
-
Column Preparation: Twist off the column's bottom closure and loosen the cap. Place the column into a collection tube.
-
Equilibration: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
Place the column in a new collection tube. Add 300 µL of your desired exchange buffer (the buffer you want your final protein to be in) to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g to equilibrate the column. Discard the flow-through.
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Apply your quenched protein sample (typically 50-130 µL for a 0.5 mL column) to the center of the resin bed.
-
Elution: Centrifuge for 2 minutes at 1,500 x g. The flow-through in the collection tube is your purified protein sample. The unreacted this compound and quencher adducts are retained in the column resin.
Protocol 3: Removal Using Dialysis
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein but larger than this compound (e.g., 3.5K or 7K MWCO). Prepare the membrane according to the manufacturer's instructions (this may involve washing with water or buffer).
-
Sample Loading: Load your quenched protein sample into the dialysis tubing/cassette, ensuring to leave some headspace. Securely close the ends with clips.
-
Dialysis: Immerse the sealed dialysis bag in a beaker containing the dialysis buffer (at least 200 times the volume of your sample). Stir the buffer gently with a magnetic stir bar at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For maximum efficiency, perform at least two buffer changes. A common schedule is:
-
Dialyze for 4 hours.
-
Change to fresh, large volume of buffer.
-
Dialyze overnight (12-16 hours).
-
Change to fresh buffer again and dialyze for another 2-4 hours.
-
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the outside dry, and transfer the purified protein solution to a clean tube.
Caption: Decision tree for selecting the appropriate purification method.
Verification and Troubleshooting
Q4: How can I confirm that all unreacted this compound has been removed?
Analytical techniques are required to confirm the absence of the small molecule in your final purified protein sample.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation:
-
Standard: Prepare a standard solution of this compound (e.g., 10 µM) in your final buffer. This will be used to determine the retention time.
-
Protein Sample: Take an aliquot of your purified protein. To analyze for the small molecule, you may need to precipitate the protein to prevent it from fouling the column. A common method is cold acetone or acetonitrile precipitation.[5]
-
Add 4 volumes of cold (-20°C) acetone to 1 volume of your protein sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the small molecules. Dry it down and resuspend in the mobile phase.
-
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% TFA).
-
Detection: UV detector set to a wavelength where this compound absorbs (e.g., ~210-220 nm).
-
-
Interpretation: Run the standard to identify the retention time of this compound. Analyze your prepared sample. The absence of a peak at the corresponding retention time confirms successful removal. For higher sensitivity, LC-MS can be used.[6]
Q5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Protein precipitation during reaction or purification. - Nonspecific binding to the column or dialysis membrane. - Incorrect MWCO for dialysis membrane (too large). | - Ensure buffer conditions (pH, salt) are optimal for protein stability. - Use low-protein-binding tubes and membranes. - For SEC, ensure the column is properly equilibrated in a compatible buffer. - Verify the MWCO of your dialysis membrane is appropriate for your protein's size. |
| Residual this compound Detected | - Incomplete quenching. - Insufficient purification (e.g., too few buffer exchanges in dialysis, column overloading). | - Increase the concentration of the quenching reagent or the incubation time. - For dialysis, increase the number and duration of buffer exchanges and use a larger buffer volume. - For spin columns, ensure you are not exceeding the recommended sample volume for the column size.[3] |
| Protein Aggregation after Purification | - Buffer conditions are suboptimal for the purified conjugate. - High degree of labeling leading to conformational changes and insolubility. | - Screen different buffer conditions (pH, excipients like glycerol or arginine) for long-term storage. - Re-optimize the labeling reaction to target a lower degree of modification. - Concentrate the protein sample using ultrafiltration devices rather than evaporation. |
References
- 1. This compound | 70321-36-7 | Benchchem [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Small Molecule, Dye, and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 5. [Chromatography Q & A] Methods to Remove Proteins in Biological Samples | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with poor solubility of 2-Bromoacrylamide in reaction buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoacrylamide, focusing on challenges related to its solubility in reaction buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a relatively small organic molecule with a hydrophobic character due to the bromine atom and the acrylamide backbone. While acrylamide itself is water-soluble, the bromine substitution can decrease its favorable interactions with water molecules, leading to poor solubility in aqueous solutions, especially at higher concentrations.
Q2: Can I dissolve this compound directly in my aqueous reaction buffer?
A2: Direct dissolution in aqueous buffers is often challenging and may lead to the formation of insoluble precipitates, especially at the concentrations required for many labeling and modification reactions. It is generally recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound is a reactive compound. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C, protected from light and moisture. Aqueous solutions are generally not stable and should be prepared fresh for each experiment to avoid degradation and ensure reactivity.
Q4: How does pH affect the solubility and stability of this compound?
A4: The stability of this compound can be pH-dependent. At alkaline pH, the electrophilic nature of the α,β-unsaturated system is enhanced, but the compound may also be more susceptible to hydrolysis.[1][2][3] It is crucial to work within a pH range that is optimal for your specific reaction while minimizing compound degradation. For most protein modification applications targeting cysteine residues, a pH range of 6.5-7.5 is a common starting point.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Initial Observation: Precipitate forms when adding this compound to the reaction buffer.
Step 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
It is highly recommended to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. This is a standard practice for compounds with poor aqueous solubility.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the chosen organic solvent to achieve a high concentration (e.g., 100 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Step 2: Addition of the Stock Solution to the Reaction Buffer
When adding the organic stock solution to your aqueous reaction buffer, it is crucial to do so in a manner that avoids localized high concentrations, which can lead to precipitation.
-
Best Practices:
-
Add the stock solution dropwise to the reaction buffer while vortexing or stirring.
-
Ensure the final concentration of the organic solvent in the reaction mixture is as low as possible (typically <5% v/v) to avoid negative impacts on protein structure and function.
-
Step 3: Optimizing the Final Concentration of the Organic Co-solvent
If precipitation still occurs, you may need to adjust the final concentration of the organic co-solvent in your reaction buffer.
-
Considerations:
-
Some proteins can tolerate higher concentrations of organic solvents. Perform a tolerability test with your specific protein if you need to exceed 5% v/v.
-
Be aware that high concentrations of organic solvents can alter reaction kinetics.
-
Data Presentation: Co-solvent Tolerability
The following table provides a general guideline for the compatibility of common organic solvents with protein stability.
| Co-solvent | Typical Max. Concentration (v/v) for Protein Stability | Notes |
| DMSO | 5 - 10% | Can affect enzyme kinetics. It is cryoprotective. |
| DMF | 5 - 10% | Can be denaturing at higher concentrations. |
| Ethanol | 5 - 10% | Generally well-tolerated by many proteins at low concentrations. Can cause precipitation of some proteins at higher concentrations. |
| Acetonitrile | < 5% | Often more denaturing than DMSO or DMF. |
Note: These are general guidelines. The specific tolerance of your protein to a given co-solvent should be determined empirically.
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (FW: 149.98 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh 1.50 mg of this compound into the tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Protocol for a Test Reaction to Assess Solubility
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Reaction buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Pipette 99 µL of the reaction buffer into a clean microcentrifuge tube.
-
Add 1 µL of the 100 mM this compound stock solution to the buffer. This will result in a final concentration of 1 mM this compound and 1% DMSO.
-
Immediately vortex the solution for 5-10 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If the solution remains clear, this concentration of this compound and co-solvent is likely suitable for your experiment. If precipitation occurs, refer to the troubleshooting guide.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Experimental workflow for using this compound.
References
Technical Support Center: Optimizing Cysteine Labeling with 2-Bromoacrylamide
Welcome to the technical support center for optimizing reaction times for complete protein labeling with 2-bromoacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with proteins?
This compound is a thiol-reactive reagent that specifically targets cysteine residues in proteins. The reaction proceeds via a Michael addition mechanism, where the deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system in this compound. This results in the formation of a stable thioether bond, covalently linking the acrylamide moiety to the protein.
Q2: Why is pH important for the labeling reaction?
The pH of the reaction buffer is a critical parameter for efficient cysteine labeling. The thiol group of cysteine has a pKa value typically around 8.5. For the Michael addition to occur, the thiol group needs to be in its deprotonated, more nucleophilic thiolate form. Therefore, performing the reaction at a pH slightly above neutral (pH 7.5-8.5) can significantly increase the reaction rate. However, at a much higher pH, the risk of off-target reactions with other nucleophilic amino acid residues, such as lysine, increases.
Q3: What is the recommended molar excess of this compound?
The optimal molar excess of this compound over the protein depends on several factors, including the number of cysteine residues to be labeled and their accessibility. A general starting point is a 10- to 20-fold molar excess of the reagent over the protein.[1] However, this may need to be optimized for each specific protein and experimental setup to achieve complete labeling without causing significant off-target modifications or protein precipitation.
Q4: How can I monitor the progress of the labeling reaction?
The progress of the labeling reaction can be monitored by taking aliquots at different time points and analyzing them using techniques such as mass spectrometry (MS) or SDS-PAGE. Mass spectrometry can be used to determine the mass of the labeled protein, which will increase with the addition of each this compound molecule.[2][3] SDS-PAGE can show a shift in the protein band upon labeling, although this is often less precise for smaller labels.
Q5: How do I stop or "quench" the labeling reaction?
To stop the labeling reaction, a small molecule thiol, such as dithiothreitol (DTT), β-mercaptoethanol (BME), or L-cysteine, can be added in excess. These reagents will react with any remaining unreacted this compound, preventing further labeling of the protein.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Labeling | Suboptimal pH: The pH of the reaction buffer is too low, resulting in a protonated and less reactive thiol group on the cysteine. | Increase the pH of the reaction buffer to a range of 7.5-8.5 to facilitate the deprotonation of the cysteine thiol. Monitor the pH of your protein solution before adding the reagent. |
| Insufficient Molar Excess of Reagent: The amount of this compound is not enough to label all accessible cysteine residues. | Increase the molar excess of this compound in increments (e.g., 20-fold, 50-fold) and analyze the labeling efficiency at each concentration. | |
| Short Reaction Time: The reaction has not been allowed to proceed for a sufficient amount of time to reach completion. | Increase the incubation time of the reaction. Monitor the reaction progress over time by taking aliquots for analysis. | |
| Inaccessible Cysteine Residues: The target cysteine residues may be buried within the protein's three-dimensional structure and not accessible to the labeling reagent. | Perform the labeling reaction under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) to unfold the protein and expose the cysteine residues. Note that this will result in a loss of protein function. | |
| Oxidized Cysteine Residues: Cysteine residues may have formed disulfide bonds and are therefore unavailable for labeling. | Treat the protein with a reducing agent, such as DTT or TCEP, prior to the labeling reaction to reduce any disulfide bonds. It is crucial to remove the reducing agent before adding the this compound.[4][5] | |
| Protein Precipitation | High Concentration of Reagent: A large excess of this compound or the organic solvent used to dissolve it (e.g., DMSO, DMF) can cause the protein to precipitate. | Add the this compound stock solution to the protein solution slowly while gently stirring. Reduce the final concentration of the organic solvent in the reaction mixture to less than 10% (v/v). |
| Change in Protein Solubility: The covalent modification of cysteine residues can alter the protein's surface properties and lead to aggregation and precipitation. | Optimize the buffer conditions (e.g., pH, ionic strength, addition of stabilizing excipients) to maintain protein solubility. | |
| Off-Target Labeling | High pH: At pH values significantly above 8.5, other nucleophilic amino acid side chains, such as the ε-amino group of lysine, can react with this compound. | Perform the labeling reaction at a pH between 7.5 and 8.5 to maximize cysteine selectivity. |
| Prolonged Reaction Time: Extended reaction times, especially with a high excess of the reagent, can lead to non-specific labeling. | Optimize the reaction time to the minimum required for complete labeling of the target cysteines. |
Experimental Protocols
While a universally optimized protocol does not exist due to the unique properties of each protein, the following provides a general framework for a cysteine labeling experiment with this compound.
Protein Preparation and Reduction
-
Dissolve the protein: Prepare a stock solution of your protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a concentration of 1-10 mg/mL.
-
Reduce disulfide bonds (if necessary): If your protein contains disulfide bonds that need to be labeled, add a reducing agent such as DTT to a final concentration of 10-20 mM or TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 1 hour.
-
Remove the reducing agent: It is critical to remove the reducing agent before adding this compound. This can be achieved using a desalting column (e.g., spin column) or dialysis.[5]
Labeling Reaction
-
Prepare this compound stock solution: Dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
Adjust pH: Adjust the pH of the protein solution to 7.5-8.5 using a suitable buffer.
-
Initiate the reaction: Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the reagent dropwise while gently vortexing to avoid protein precipitation.
-
Incubate: Allow the reaction to proceed at room temperature or 4°C for a predetermined amount of time (e.g., 2-4 hours). The optimal time should be determined empirically.
Quenching and Purification
-
Quench the reaction: Add a 100-fold molar excess of a quenching reagent like L-cysteine or DTT to the reaction mixture to consume any unreacted this compound. Incubate for 15-30 minutes.
-
Purify the labeled protein: Remove the excess labeling reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or using a desalting column.[]
Analysis of Labeling Efficiency
The degree of labeling can be determined by mass spectrometry. The mass of the unlabeled protein is compared to the mass of the labeled protein, with each incorporated this compound molecule adding approximately 149 Da to the protein's mass.
Data Presentation
The following tables illustrate how quantitative data for optimizing reaction conditions can be structured. Please note that the values presented are for illustrative purposes only and will need to be determined experimentally for your specific protein.
Table 1: Effect of Reaction Time on Labeling Efficiency
| Reaction Time (hours) | Labeling Efficiency (%) |
| 0.5 | 45 |
| 1 | 70 |
| 2 | 92 |
| 4 | 98 |
| 8 | 99 |
Table 2: Effect of pH on Labeling Efficiency (at a fixed reaction time)
| pH | Labeling Efficiency (%) |
| 6.5 | 30 |
| 7.0 | 65 |
| 7.5 | 88 |
| 8.0 | 95 |
| 8.5 | 96 |
Table 3: Effect of Molar Excess of this compound on Labeling Efficiency (at a fixed reaction time and pH)
| Molar Excess (Reagent:Protein) | Labeling Efficiency (%) |
| 5:1 | 55 |
| 10:1 | 85 |
| 20:1 | 97 |
| 50:1 | 99 |
Visualizations
Caption: General experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for incomplete labeling with this compound.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]
- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Reducing Agents on 2-Bromoacrylamide Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-bromoacrylamide in the presence of reducing agents.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Issue 1: Low or No Conjugation of this compound to the Target Molecule
| Possible Cause | Recommended Solution |
| Suboptimal pH of the reaction buffer. | The reactivity of both the thiol (on the target molecule) and the this compound is pH-dependent. Thiolates (R-S⁻) are more nucleophilic than thiols (R-SH). For efficient Michael addition, the pH should be high enough to deprotonate the thiol but not so high as to cause significant hydrolysis of this compound. A pH range of 7.0-8.5 is generally recommended.[1] Consider using a stable buffer system within this range.[2] |
| Presence of competing nucleophiles. | Ensure that the reaction buffer is free from other nucleophilic species, such as Tris buffer or free amino acids, which can react with this compound. Phosphate-buffered saline (PBS) or HEPES buffers are generally preferred. |
| Incomplete reduction of disulfide bonds in the target protein. | If the target cysteine is involved in a disulfide bond, it must be reduced to a free thiol to react with this compound. Ensure complete reduction by using a sufficient molar excess of the reducing agent (typically 10-fold molar excess of DTT or TCEP) and adequate incubation time (e.g., 30-60 minutes at room temperature).[1] |
| Re-oxidation of thiols to disulfides. | After reduction, thiols can re-oxidize, especially in the presence of oxygen. Perform the conjugation reaction promptly after the reduction step. Degassing buffers and working under an inert atmosphere (e.g., nitrogen or argon) can minimize re-oxidation. |
| Degradation of this compound. | This compound can be susceptible to hydrolysis, especially at high pH. Prepare stock solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction mixture immediately before starting the conjugation. |
| Steric hindrance around the target thiol. | The accessibility of the cysteine residue can significantly impact the reaction rate. Consider denaturing the protein under non-reducing conditions (if possible) to expose the target thiol before adding the reducing agent and this compound. |
Issue 2: Formation of Unwanted Side Products
| Possible Cause | Recommended Solution |
| Reaction of the reducing agent with this compound. | Both DTT (a thiol-containing reducing agent) and TCEP (a phosphine-based reducing agent) can react with this compound via Michael addition.[3] This is a significant competing reaction. |
| For DTT: DTT must be removed after the reduction step and before the addition of this compound. This can be achieved by using a desalting column or through dialysis.[1] | |
| For TCEP: While TCEP does not contain a thiol group, it can still react with acrylamides.[3] Using the minimum effective concentration of TCEP and optimizing the stoichiometry of this compound can help minimize this side reaction. In some cases, removal of TCEP may also be necessary. | |
| Reaction with other nucleophilic residues on the protein. | At higher pH values, other nucleophilic amino acid side chains, such as lysine or histidine, can potentially react with this compound, although the reaction with thiols is generally much faster and more specific at near-neutral pH. Maintaining the pH between 7.0 and 7.5 can enhance selectivity for cysteine residues.[1] |
| Formation of multiple adducts with DTT. | DTT has two thiol groups and can potentially react with two molecules of this compound, leading to cross-linking or other complex side products. This further emphasizes the need to remove DTT before adding the electrophile. |
Issue 3: High Background or Low Signal-to-Noise Ratio in Assays
| Possible Cause | Recommended Solution |
| Excess unreacted this compound. | Unreacted this compound can interfere with downstream assays. After the conjugation reaction, quench any remaining unreacted this compound by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, in excess. |
| Non-specific binding of the conjugate. | If the conjugated molecule is used in a binding assay, ensure that proper blocking steps are included to minimize non-specific interactions. Using a blocking agent like Bovine Serum Albumin (BSA) can be effective.[4] |
| Precipitation of the protein during conjugation. | Changes in buffer conditions or the addition of organic solvents (from the this compound stock) can sometimes lead to protein precipitation. Ensure that the final concentration of the organic solvent is low (typically <5% v/v) and that the protein is soluble in the final reaction buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction between this compound and a cysteine residue?
A1: The primary mechanism is a Michael addition. The electron-withdrawing nature of the amide and bromine groups makes the β-carbon of the carbon-carbon double bond in this compound electrophilic. A deprotonated cysteine residue (thiolate) acts as a nucleophile and attacks this β-carbon, forming a stable thioether bond.[3]
Q2: Which reducing agent is better to use with this compound: DTT or TCEP?
A2: The choice depends on the experimental design.
-
DTT is a potent reducing agent but contains thiol groups that will readily react with this compound. Therefore, DTT must be removed from the reaction mixture after reducing the disulfide bonds and before adding the this compound.[1]
-
TCEP is a non-thiol reducing agent and is generally more compatible with thiol-reactive compounds. It does not need to be removed before conjugation with iodoacetamides or maleimides.[1] However, TCEP can still react with acrylamides, so using the lowest effective concentration is recommended. TCEP is also more stable over a wider pH range and more resistant to air oxidation than DTT.
Q3: At what pH should I perform the conjugation reaction?
A3: A pH range of 7.0 to 8.5 is generally recommended. The reaction rate of thiols with α,β-unsaturated systems like this compound increases with pH as the more nucleophilic thiolate species is favored. However, at pH values above 8.5, the risk of side reactions with other amino acid residues and hydrolysis of the this compound increases.[1]
Q4: How can I confirm that my protein is successfully conjugated with this compound?
A4: Mass spectrometry (MS) is a powerful technique to confirm conjugation. An increase in the molecular weight of the protein corresponding to the mass of the this compound adduct will be observed. Techniques like MALDI-MS or ESI-MS can be used for this purpose.[3]
Q5: What are the potential side reactions of this compound?
A5: Besides the desired Michael addition with cysteine, this compound can undergo nucleophilic substitution at the α-carbon, where the bromine atom is displaced.[3] It can also react with other nucleophiles present in the solution, including the reducing agent itself, other nucleophilic amino acid residues (at higher pH), and components of the buffer (e.g., Tris).
Data Presentation
Table 1: Comparison of Common Reducing Agents for Use with this compound
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol-containing | Non-thiol (phosphine-based) |
| Optimal pH Range | >7 | 1.5 - 9.0 |
| Reactivity with this compound | High (via Michael addition) | Moderate (via Michael addition) |
| Removal Required Before Conjugation | Yes | Generally no, but recommended to minimize side reactions. |
| Stability | Prone to air oxidation | More stable to air oxidation |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Peptide/Protein with this compound using TCEP
-
Protein Preparation: Dissolve the cysteine-containing peptide or protein in a suitable, de-gassed buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL. The buffer should be free of any primary amines or other nucleophiles.
-
Disulfide Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 100 mM in water).
-
Add TCEP to the protein solution to a final concentration that is a 10-fold molar excess over the protein's cysteine concentration.
-
Incubate for 30-60 minutes at room temperature to ensure complete reduction of any disulfide bonds.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[1]
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a small molecule thiol like 2-mercaptoethanol or L-cysteine to a final concentration of ~50 mM to quench any unreacted this compound. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess reducing agent, unreacted this compound, and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 70321-36-7 | Benchchem [benchchem.com]
- 4. Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromoacrylamide in Cell-Based Assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using 2-bromoacrylamide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
A1: this compound is a covalent modifier that acts as a soft electrophile. Its primary mechanism involves reacting with soft nucleophiles within the cell, most notably the thiol group of cysteine residues in proteins.[1][2] This reaction, a Michael addition, forms a stable covalent bond, leading to the irreversible inhibition or modification of the target protein's function.[3][4][5] This can subsequently trigger cellular responses like the activation of oxidative stress pathways.[1]
Q2: How should I properly store and handle this compound?
A2: this compound should be stored at 2-8°C and protected from light to ensure its stability.[6] For experiments, it is crucial to prepare fresh stock solutions in a suitable solvent like DMSO and use them promptly. The stability of acrylamide compounds can decrease over time in aqueous solutions or complex media, potentially due to reactions with media components.[7][8]
Q3: My cells are showing high levels of toxicity. What could be the cause?
A3: High cytotoxicity is a common issue and can stem from several factors:
-
Concentration: The concentration of this compound may be too high. Cytotoxicity is dose-dependent, and the IC50 value (the concentration that inhibits 50% of cell viability) varies significantly between cell lines.[9][10][11]
-
Incubation Time: Extended exposure can lead to increased cell death.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound might be at a toxic level for your specific cell line.
-
Off-Target Effects: As a reactive molecule, this compound can modify essential proteins other than your intended target, leading to general cellular toxicity.[12][13]
Q4: I am not observing the expected biological effect. What should I troubleshoot?
A4: A lack of effect can be due to several reasons:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively engage the target.
-
Compound Instability: The compound may have degraded in the stock solution or in the culture medium during incubation. Always use freshly prepared solutions.[7]
-
Low Target Expression: The target protein may not be expressed at sufficient levels in your chosen cell line. Confirm target expression using methods like Western Blot or qPCR.
-
Cellular Conditions: Cell density, passage number, and overall health can significantly impact experimental outcomes.[14][15] Ensure your cell culture conditions are optimized and consistent.[16][17][18]
Q5: How can I minimize or control for off-target effects?
A5: Minimizing off-target effects is critical for interpreting your data correctly.
-
Use the Lowest Effective Concentration: Determine the minimal concentration that yields the desired on-target effect through careful dose-response experiments.
-
Include Proper Controls: Use a structurally similar but non-reactive control compound to differentiate specific covalent effects from non-specific or compound-scaffold effects.
-
Confirm Target Engagement: Use biochemical assays (e.g., Western Blot, activity assays) to confirm that this compound is directly modifying your protein of interest.
-
Proteomic Profiling: Advanced techniques like chemoproteomics can be used to identify the full spectrum of proteins that react with your compound in the cell, providing a global view of on- and off-target interactions.
Q6: My results are inconsistent between experiments. What are common sources of variability?
A6: Reproducibility is key in cell-based assays.[14] Common sources of variability include:
-
Cell Culture Practices: Inconsistent cell seeding densities, using cells at a high passage number, or variations in media and supplements can all lead to variable results.[16][18]
-
Reagent Preparation: Inconsistent preparation of the this compound stock solution or other reagents.
-
Assay Timing: The timing of treatment and analysis must be kept consistent.[15]
-
Pipetting and Handling: Minor errors in pipetting can lead to significant differences, especially when working with small volumes.[18]
Troubleshooting Guide: A Logic-Based Approach
When your cell-based assay with this compound does not yield the expected results, a systematic approach can help identify the problem. The following flowchart provides a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for common issues in this compound assays.
Data Presentation: Cytotoxicity Benchmarks
While the cytotoxicity of this compound must be determined empirically for each cell line, the following data for the related compound, acrylamide, provides a general reference for designing concentration ranges for your initial experiments.
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC50 | Citation |
| Acrylamide | NIH/3T3 (mouse fibroblast) | MTT | 24 hours | 6.73 mM | [11] |
| Acrylamide | Caco-2 (human colon adenocarcinoma) | MTT | 24 hours | 5.9 mM | [10] |
| Acrylamide | Caco-2 (human colon adenocarcinoma) | PrestoBlue | 24 hours | 8.9 mM | [10] |
| Acrylamide | SPC212 (human mesothelioma) | MTT | 24 hours | 2.65 mM | [9] |
Key Experimental Protocols
Protocol 1: Determining Optimal Working Concentration via MTT Cytotoxicity Assay
This protocol helps establish the cytotoxic profile of this compound in your specific cell line, which is essential for selecting appropriate concentrations for functional assays.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[19]
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 25 mM) and create a range of at least 8-10 concentrations.[10] Include a vehicle-only control (e.g., medium with DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).[10]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability) and plot cell viability (%) against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessing Covalent Target Engagement via Western Blot
This protocol can help confirm if this compound is covalently binding to its intended protein target, which often results in a detectable change in the protein's properties.
-
Cell Treatment: Culture and treat cells with an effective, non-lethal concentration of this compound (determined from the cytotoxicity assay) and a vehicle control for the desired time.
-
Cell Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel. The covalent modification by this compound may cause a slight shift in the molecular weight of the target protein.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band for your target protein in the treated sample versus the control. A shift in molecular weight or a decrease in the intensity of a band corresponding to an unmodified protein can indicate covalent binding.
Visualizing Mechanisms and Workflows
Mechanism of Covalent Modification
The diagram below illustrates the reaction between this compound and a cysteine residue on a target protein.
Caption: Covalent modification of a target protein by this compound.
General Experimental Workflow
A typical workflow for a cell-based assay using this compound is outlined below. Consistency at each step is crucial for reproducibility.
Caption: A standard experimental workflow for this compound cell-based assays.
References
- 1. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of cysteine with acrylamide for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 70321-36-7 | Benchchem [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 70321-36-7 [chemicalbook.com]
- 7. Studies on the stability of acrylamide in food during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morphological analysis and cytotoxicity of acrylamide on SPC212 human mesothelioma cells: Do low doses induce proliferation, while high doses cause toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 [mdpi.com]
- 11. Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 16. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of cell culture conditions for production of biologically active proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
Technical Support Center: Optimizing 2-Bromoacrylamide Labeling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the kinetics and success of their 2-bromoacrylamide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical mechanism of this compound labeling?
A1: this compound labels proteins and peptides by reacting with nucleophilic amino acid residues. The primary target is the thiol group (-SH) of cysteine residues, which is the most nucleophilic among the common amino acids. The reaction proceeds via a Michael addition, where the deprotonated thiol group (thiolate) of a cysteine acts as a nucleophile, attacking the carbon-carbon double bond of the acrylamide. This forms a stable thioether bond, covalently attaching the label to the protein.
Q2: Which experimental parameters have the most significant impact on the reaction kinetics?
A2: The kinetics of the labeling reaction are primarily influenced by pH, temperature, and the concentration of reactants.
-
pH: The reaction rate is highly dependent on pH. A mildly alkaline pH (typically 7.5-8.5) is optimal because it facilitates the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, which significantly accelerates the reaction.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to protein denaturation and should be avoided.
-
Concentration: Higher concentrations of the protein and the this compound reagent will lead to a faster reaction rate, as dictated by the principles of chemical kinetics.
Q3: What are the most common side reactions, and how can they be minimized?
A3: While this compound is relatively specific for cysteines, side reactions can occur, particularly with other nucleophilic residues like lysine, histidine, or the N-terminus, especially at higher pH values. To minimize these off-target reactions, it is crucial to maintain the pH within the optimal range (7.5-8.5) and use the lowest effective concentration of the labeling reagent.
Troubleshooting Guide
Problem 1: Low Labeling Efficiency or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is at a pH between 7.5 and 8.5 to maximize the concentration of the reactive thiolate form of cysteine. Verify the pH of your buffer immediately before use. |
| Insufficient Reagent Concentration | Increase the molar excess of the this compound reagent. A 10- to 20-fold molar excess over the protein is a common starting point, but this may need to be optimized. |
| Presence of Reducing Agents | Common reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) contain thiols and will compete with cysteine for the labeling reagent. Ensure these are removed from the protein solution by dialysis or gel filtration prior to labeling. |
| Oxidized Cysteines | Cysteine residues can form disulfide bonds (cystine), which are unreactive towards this compound. Pre-treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is phosphine-based and will not compete in the subsequent Michael addition, followed by its removal before adding the labeling reagent. |
| Reagent Instability | This compound can be sensitive to moisture. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately. |
Problem 2: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| Hydrophobic Nature of the Label | If the this compound derivative is large and hydrophobic, it can reduce the overall solubility of the protein, leading to precipitation. |
| Over-labeling | Attaching too many label molecules can alter the protein's surface charge and pI, leading to aggregation and precipitation. Reduce the molar excess of the labeling reagent or decrease the reaction time. |
| Solvent Incompatibility | If the labeling reagent is dissolved in a high concentration of organic solvent (e.g., DMSO), this can cause the protein to precipitate. Try to keep the final concentration of the organic solvent in the reaction mixture below 10-20%. |
Problem 3: Non-specific Labeling or Off-Target Reactions
| Possible Cause | Recommended Solution |
| pH is too High | At pH values above 9, the amino groups of lysines and the N-terminus become significantly deprotonated and can react with the acrylamide. Maintain the pH in the 7.5-8.5 range for optimal cysteine specificity. |
| Excessive Reagent Concentration | A high concentration of the labeling reagent can drive less favorable reactions with other nucleophiles. Use the lowest molar excess that provides sufficient labeling of the target cysteine. |
| Prolonged Reaction Time | Longer incubation times can increase the likelihood of off-target labeling. Optimize the reaction time by running a time-course experiment and analyzing the products. |
Quantitative Data
Effect of Temperature on Acrylamide-Thiol Reaction Rate
The following data, adapted from a kinetic study of the reaction between acrylamide and thiol-containing molecules at pH 7.3, illustrates the temperature dependence of the reaction. The pseudo-first-order rate constants (k) show a clear increase with temperature.
| Temperature (°C) | k (x 10⁻⁴ s⁻¹) for L-Cysteine | k (x 10⁻⁴ s⁻¹) for L-Glutathione |
| 70 | 1.98 | 4.33 |
| 80 | 4.37 | 5.84 |
| 90 | 6.57 | 7.73 |
| (Data adapted from a study on acrylamide reactions with L-Cysteine and L-Glutathione at pH 7.3) |
Illustrative Effect of pH on Reaction Rate
| pH | Cysteine Thiol State | Expected Relative Reaction Rate |
| 6.5 | Mostly protonated (-SH) | Low |
| 7.5 | Partially deprotonated (-S⁻) | Moderate |
| 8.5 | Significantly deprotonated (-S⁻) | High (Optimal) |
| 9.5 | Mostly deprotonated; other nucleophiles (e.g., Lysine) also deprotonated | High, but with increased risk of non-specific labeling |
| (This table is an illustrative representation based on the known mechanism of Michael addition to cysteine.) |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general workflow. Specific parameters such as protein concentration, reagent molar excess, and incubation time should be optimized for each specific protein and label.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH of 7.5-8.0.
-
The recommended protein concentration is at least 2 mg/mL to ensure efficient labeling.
-
If the protein has been stored in a buffer containing primary amines (e.g., Tris) or thiols (e.g., DTT), it must be exchanged into a compatible buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of the this compound reagent in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The optimal time may vary and should be determined experimentally.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a small molecule thiol-containing reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM. This will consume any unreacted this compound.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and any quenching agent by running the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of label molecules per protein molecule, using UV-Vis spectroscopy or mass spectrometry.
-
Confirm the integrity and purity of the labeled protein using SDS-PAGE.
-
Visual Diagrams
Caption: A general workflow for protein labeling experiments.
Technical Support Center: In Vivo Studies with 2-Bromoacrylamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Bromoacrylamide in in vivo studies.
General Information
This compound is a reactive electrophilic compound used as a covalent modifier of proteins and other biological macromolecules. Its utility in in vivo studies is accompanied by a set of challenges stemming from its inherent reactivity. This guide aims to address common issues and provide practical solutions to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of using this compound in vivo?
The primary challenges stem from its nature as a covalent inhibitor.[1][2][3][4] These include:
-
High Reactivity: this compound can react with various nucleophilic residues on proteins and other biomolecules, leading to potential off-target effects.[5][6]
-
Specificity: Achieving selective modification of the desired target protein in a complex biological environment can be difficult.[1][3]
-
Toxicity: Off-target modifications and depletion of endogenous nucleophiles like glutathione can lead to cellular toxicity.
-
Pharmacokinetics and Stability: The compound's stability in biological fluids and its absorption, distribution, metabolism, and excretion (ADME) profile can be challenging to predict and control.[7]
Q2: How does this compound interact with its target protein?
This compound is a Michael acceptor and can also undergo nucleophilic substitution at the carbon bearing the bromine. It typically forms a covalent bond with nucleophilic amino acid residues, such as cysteine, on the target protein.[6] This irreversible binding can lead to prolonged inhibition of the protein's function.[1][2]
Q3: What are the potential off-target effects of this compound?
Off-target effects can arise from the reaction of this compound with proteins other than the intended target.[1][5] This is a significant concern for highly reactive covalent inhibitors. Such non-specific binding can lead to unintended biological consequences and toxicity. Another major off-target reaction is the depletion of cellular glutathione (GSH), a key antioxidant, which can induce oxidative stress.[5][8][9]
Q4: Is there any known toxicity data for this compound?
Q5: How is this compound metabolized in vivo?
The in vivo metabolism of this compound has not been extensively studied. However, based on the known metabolism of acrylamide, two primary pathways can be anticipated:
-
Conjugation with Glutathione (GSH): This is a major detoxification pathway for electrophilic compounds. The reaction is catalyzed by glutathione S-transferases (GSTs).[10]
-
Oxidative Metabolism: Cytochrome P450 enzymes may metabolize this compound, potentially leading to the formation of reactive intermediates. For acrylamide, this pathway leads to the formation of the genotoxic metabolite glycidamide.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High mortality or morbidity in animal subjects. | Toxicity of this compound. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). - Start with very low doses and escalate gradually. - Monitor animals closely for any signs of distress. |
| Lack of in vivo efficacy despite in vitro activity. | Poor bioavailability or rapid metabolism. | - Consider alternative routes of administration (e.g., intraperitoneal vs. oral). - Formulate the compound to improve solubility and absorption. - Co-administer with inhibitors of relevant metabolic enzymes (use with caution and thorough investigation). |
| Instability in biological fluids. | - Assess the stability of this compound in plasma and other relevant biological matrices in vitro before in vivo studies.[7] | |
| Observed phenotype is inconsistent with target inhibition. | Off-target effects. | - Design and synthesize a less reactive analog of this compound as a negative control. - Use proteomic approaches to identify off-target proteins. - Validate the on-target engagement in vivo using methods like cellular thermal shift assay (CETSA) if applicable.[13] |
| High variability in experimental results. | Inconsistent dosing. | - Ensure accurate and consistent administration of the compound. For oral administration, consider using sweetened jelly to encourage voluntary intake and ensure consistent dosage.[14] - Pay close attention to the formulation and ensure it is homogenous. |
| Animal-to-animal variation in metabolism. | - Use a sufficient number of animals per group to account for biological variability. - Consider potential gender-based differences in pharmacokinetics.[15] |
Quantitative Data Summary
Toxicity Data for Acrylamide (as a reference)
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 150 - 413 | [16] |
| Mouse | Oral | 107 - 195 | [16] |
| Guinea Pig | Oral | 150 | [16] |
| Rabbit | Oral | 150 | [16] |
Note: No specific LD50 data for this compound was found in the reviewed literature. Researchers should exercise extreme caution and perform their own comprehensive toxicity assessments.
Reactivity with Glutathione (GSH)
| Compound | Second-order rate constant (kGSH) (M⁻¹ h⁻¹) | Reference |
| N,N'-methylenebis(acrylamide) (NMBA) | 134.800 | [9] |
| N,N-diethylacrylamide (NDA) | 2.574 | [9] |
Note: Specific kinetic data for the reaction of this compound with GSH was not found. However, it is expected to be a reactive substrate for glutathione conjugation. The reactivity of acrylamides with GSH has been shown to correlate with their cytotoxicity.[9]
Experimental Protocols
General Protocol for Oral Administration in Mice using Flavored Jelly
This protocol is adapted from a method for voluntary oral administration to minimize stress and ensure accurate dosing.[14]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, DMSO, or other appropriate solvent)
-
Artificially sweetened, flavored gelatin mix
-
Molding tray (e.g., 24-well plate)
-
Heating block or water bath
Procedure:
-
Jelly Preparation:
-
Prepare the gelatin solution according to the manufacturer's instructions.
-
While the gelatin is still liquid, incorporate the vehicle control or the this compound solution. Ensure thorough mixing for a homogenous distribution.
-
Aliquot the mixture into the molding tray to create single-dose jellies.
-
Allow the jellies to set at 4°C.
-
-
Acclimation:
-
For several days prior to the experiment, provide the mice with vehicle-containing jellies to acclimate them to the new food item.
-
-
Dosing:
-
Provide each mouse with a pre-weighed jelly containing the desired dose of this compound.
-
Ensure the entire jelly is consumed to confirm the full dose was administered.
-
Monitor the animals closely after administration.
-
Analytical Method for Detection in Biological Samples
While a specific method for this compound is not detailed, methods for acrylamide can be adapted. A common approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]
General Steps:
-
Sample Preparation:
-
Homogenize tissue samples or use plasma/urine directly.
-
Perform protein precipitation (e.g., with acetonitrile).
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be further purified by solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its potential metabolites.
-
Visualizations
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. international-pharma.com [international-pharma.com]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 70321-36-7 | Benchchem [benchchem.com]
- 7. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of glutathione on acrylamide inhibition: Transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on in vitro metabolism of acrylamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Voluntary oral administration of drugs in mice [protocols.io]
- 15. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with 2-Bromoacrylamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with 2-bromoacrylamide.
Troubleshooting Guides
Effectively purifying proteins labeled with this compound requires careful consideration of potential challenges. The following tables outline common issues, their possible causes, and recommended solutions.
Table 1: Low Recovery of Labeled Protein
| Observation | Possible Cause | Recommended Solution |
| Low protein concentration after purification. | Protein Precipitation: The labeling reaction or subsequent buffer changes may have caused the protein to precipitate. | - Perform a brief centrifugation of the sample before purification and check for a pellet. - If precipitation is observed, consider optimizing the labeling and purification buffers (e.g., adjusting pH, ionic strength, or adding stabilizing agents like glycerol). |
| Protein Adsorption to Surfaces: The labeled protein may be nonspecifically binding to purification columns, tubing, or collection tubes. | - Pre-treat purification columns and surfaces with a blocking agent (e.g., bovine serum albumin (BSA), if compatible with downstream applications). - Consider using low-protein-binding tubes and materials. | |
| Harsh Elution Conditions: The conditions used to elute the protein from the purification column may be too harsh, leading to denaturation and loss. | - Optimize elution conditions by using a shallower gradient (for ion exchange or affinity chromatography) or a less denaturing elution buffer. | |
| Overly Aggressive Removal of Unreacted Label: Methods like extensive dialysis or aggressive precipitation to remove excess this compound can lead to sample loss. | - Use a gentler method for removing unreacted label, such as size exclusion chromatography (gel filtration) or buffer exchange columns.[1] |
Table 2: Low Purity of Labeled Protein
| Observation | Possible Cause | Recommended Solution |
| Presence of multiple bands on SDS-PAGE. | Incomplete Removal of Unreacted this compound: Free this compound can interfere with downstream analysis and may appear as contaminants. | - Employ size exclusion chromatography (gel filtration) as a final polishing step to separate the labeled protein from small molecules.[2] - Consider acetone precipitation of the protein to remove unreacted label.[3] |
| Presence of Aggregates: The labeling process can sometimes induce protein aggregation, leading to high molecular weight bands. | - Optimize the labeling reaction by reducing the molar excess of this compound or shortening the reaction time. - Incorporate size exclusion chromatography into the purification workflow to separate monomers from aggregates. | |
| Non-specific Labeling: this compound can potentially react with other nucleophilic residues besides the intended target, leading to a heterogeneous product. | - Carefully control the pH of the labeling reaction to favor the desired reaction. For example, targeting cysteines is often more specific at a slightly acidic to neutral pH. | |
| Co-purification of Unlabeled Protein: The purification method may not be effectively separating labeled from unlabeled protein. | - If the label introduces a significant change in properties (e.g., charge), consider using ion-exchange chromatography to separate labeled and unlabeled species. |
Table 3: Protein Instability or Aggregation
| Observation | Possible Cause | Recommended Solution |
| Visible precipitate or opalescence in the sample. | Buffer Incompatibility: The pH, ionic strength, or composition of the purification buffers may be destabilizing the labeled protein. | - Screen a range of buffer conditions to find the optimal pH and salt concentration for your specific protein. - Consider the addition of stabilizers such as glycerol, arginine, or non-ionic detergents. |
| Oxidation: Cysteine residues, if not the intended labeling site, can be prone to oxidation, which can lead to aggregation. | - Include a reducing agent like DTT or TCEP in the purification buffers if compatible with the label's chemistry and downstream applications. | |
| Freeze-Thaw Cycles: Repeated freezing and thawing can denature the labeled protein. | - Aliquot the purified protein into single-use volumes to avoid multiple freeze-thaw cycles. - Store at an appropriate temperature, typically -80°C, for long-term stability. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the labeled protein from excess, unreacted this compound and other small molecules.
Materials:
-
Labeled protein solution
-
SEC column (e.g., Sephadex G-25)
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system or gravity flow setup
-
Fraction collector or collection tubes
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer.
-
Sample Loading: Gently load the labeled protein solution onto the column. The sample volume should not exceed the recommended maximum for the chosen column (typically 2-5% of the total column volume).
-
Elution: Begin the elution with the equilibration buffer. The labeled protein, being larger, will pass through the column more quickly (in the void volume), while the smaller, unreacted this compound molecules will be retained in the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford or BCA).
-
Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using an appropriate method such as centrifugal ultrafiltration.
Protocol 2: Acetone Precipitation for Removal of Unreacted Label
This method is a quick way to precipitate the protein, leaving the small, unreacted this compound in the supernatant. Note that this method can sometimes lead to protein denaturation and loss, so it should be optimized for your specific protein.[3]
Materials:
-
Labeled protein solution
-
Pre-chilled acetone (-20°C)
-
Microcentrifuge
-
Resuspension buffer
Methodology:
-
Pre-chill: Place the labeled protein solution on ice.
-
Add Acetone: Add at least 4 volumes of pre-chilled (-20°C) acetone to the protein solution.
-
Incubate: Incubate the mixture at -20°C for at least 1 hour to allow the protein to precipitate.
-
Centrifuge: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Remove Supernatant: Carefully decant and discard the supernatant, which contains the unreacted this compound.
-
Wash Pellet (Optional): Gently wash the pellet with a small volume of cold acetone and repeat the centrifugation step. This can help remove any remaining soluble impurities.
-
Dry Pellet: Briefly air-dry the pellet to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend: Resuspend the protein pellet in a suitable buffer.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites for this compound on a protein?
A1: this compound is an electrophilic reagent that primarily reacts with nucleophilic side chains of amino acids. The most common target is the thiol group of cysteine residues due to its high nucleophilicity. However, under certain conditions (e.g., higher pH), it can also react with other residues such as the epsilon-amino group of lysine, the imidazole group of histidine, and the N-terminal alpha-amino group.
Q2: How can I confirm that my protein is successfully labeled with this compound?
A2: Several methods can be used to confirm labeling:
-
Mass Spectrometry: This is the most definitive method. By comparing the mass of the labeled protein to the unlabeled protein, you can determine the number of attached labels.
-
SDS-PAGE: If the label has a significant mass, you may observe a shift in the molecular weight of the labeled protein on an SDS-PAGE gel.
-
Spectrophotometry: If the label has a unique absorbance or fluorescence profile, you can use spectrophotometry to detect its presence.
Q3: My protein has aggregated after the labeling reaction. What can I do?
A3: Protein aggregation after labeling can be a significant issue. Here are a few things to try:
-
Optimize Labeling Conditions: Reduce the molar excess of this compound, decrease the reaction time, or perform the reaction at a lower temperature.
-
Buffer Optimization: Ensure the labeling buffer has the optimal pH and ionic strength for your protein's stability. Consider adding stabilizers like glycerol or arginine.
-
Purification Strategy: Use size exclusion chromatography to separate the monomeric labeled protein from aggregates.
Q4: What is the best way to store my purified, this compound-labeled protein?
A4: The optimal storage conditions will depend on the specific protein. However, some general guidelines are:
-
Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. For short-term storage, 4°C may be sufficient.
-
Additives: Consider adding cryoprotectants like glycerol (at 10-50%) to prevent damage during freezing.
-
Avoid Freeze-Thaw Cycles: Aliquot the protein into single-use volumes to minimize damage from repeated freezing and thawing.
Q5: Can I use dialysis to remove unreacted this compound?
A5: Yes, dialysis is a common method for removing small molecules from protein solutions. However, it can be a slow process, and there is a risk of protein loss due to nonspecific adsorption to the dialysis membrane. For faster and often more efficient removal, consider using size exclusion chromatography or buffer exchange columns.
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting logic for purification issues.
References
Validation & Comparative
A Head-to-Head Battle for Cysteine: 2-Bromoacrylamide vs. Maleimide in Thiol Conjugation
For researchers, scientists, and drug development professionals, the selective modification of thiol groups on proteins and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. Among the arsenal of thiol-reactive reagents, 2-bromoacrylamide and maleimide stand out as prominent choices. This guide provides an objective comparison of their reactivity with thiols, supported by experimental data, to aid in the rational selection of the optimal reagent for specific research and development applications.
The conjugation of molecules to cysteine residues via their thiol groups is a widely employed strategy in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The success of these endeavors hinges on the reactivity, selectivity, and stability of the chemical linkage formed. Here, we delve into a detailed comparison of two popular thiol-reactive electrophiles: this compound and maleimide.
Reactivity Profile: A Tale of Two Mechanisms
The reactivity of these compounds with thiols is governed by distinct chemical mechanisms, which in turn dictates their reaction kinetics and pH dependence.
Maleimide: The Michael Addition Champion
Maleimides react with thiols via a Michael addition mechanism. The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack by the thiolate anion, forming a stable thioether bond. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high chemoselectivity.[2]
This compound: A Two-Step Dance of Addition and Elimination
While specific kinetic data for this compound is not as abundant in the literature, its reactivity can be inferred from the closely related bromoacetyl group. The reaction of α-haloacetamides with thiols proceeds through a nucleophilic substitution (SN2) reaction where the thiol attacks the carbon bearing the halogen, displacing the bromide ion to form a stable thioether linkage. The presence of the electron-withdrawing acrylamide moiety is expected to enhance the electrophilicity of the α-carbon, making it susceptible to thiol addition. The reaction mechanism likely involves an initial Michael addition of the thiol to the acrylamide double bond, followed by an intramolecular cyclization and elimination of the bromide.
Quantitative Comparison of Reactivity
Direct quantitative comparison of the second-order rate constants reveals a significant difference in the reactivity of maleimides and acrylamides with thiols.
| Reagent | Thiol | Second-Order Rate Constant (k) | Temperature | pH | Reference |
| Acrylamide | L-Cysteine | 0.34 M⁻¹s⁻¹ | 303 K (30°C) | Not Specified | [3][4] |
| N-ethylmaleimide | L-cysteine hydrochloride | See reference for solvent effects | Not Specified | Varied | |
| Bromoacetyl derivative | Thiol | Significantly slower than maleimide at pH 6.5 | Not Specified | 6.5 | [1][5] |
A key study directly comparing maleimide and bromoacetyl functionalities demonstrated that maleimides react with thiols at a rate that is 2 to 3 orders of magnitude faster than bromoacetyl groups at pH 6.5.[1][5] This suggests that for applications requiring rapid conjugation at or near neutral pH, maleimides are the superior choice. Conversely, the bromoacetyl group exhibits higher reactivity at more alkaline pH values, such as pH 9.0, while maintaining good chemoselectivity.[1][5]
Stability of the Thioether Adduct
The stability of the resulting conjugate is a critical factor, particularly for in vivo applications.
Maleimide Adducts: A Question of Reversibility
The thioether bond formed from the maleimide-thiol reaction, while generally considered stable, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility can be a concern for the long-term stability of ADCs, potentially leading to off-target toxicity.[2] Hydrolysis of the succinimide ring in the maleimide adduct can occur at higher pH, which can mitigate the retro-Michael reaction.
This compound Adducts: A More Robust Linkage
The thioether bond formed from the reaction of a haloacetyl derivative, and by extension this compound, is generally considered to be more stable and not susceptible to the same reversal pathway as maleimide adducts.[2][6] This enhanced stability makes α-haloacetamides an attractive alternative when long-term stability of the conjugate is paramount.
Experimental Protocols
Below are generalized protocols for assessing the reactivity of this compound and maleimide with a model thiol such as L-cysteine.
Protocol 1: Spectrophotometric Determination of Maleimide-Thiol Reaction Rate
This method is based on monitoring the decrease in absorbance of the maleimide at 302 nm as it reacts with the thiol.
Materials:
-
N-ethylmaleimide (NEM)
-
L-cysteine hydrochloride
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of NEM and L-cysteine hydrochloride in the phosphate buffer.
-
Equilibrate the spectrophotometer at the desired reaction temperature.
-
In a quartz cuvette, mix equal volumes of the NEM and L-cysteine solutions to achieve the desired final concentrations (e.g., 1 mM each).
-
Immediately start monitoring the absorbance at 302 nm over time.
-
The second-order rate constant can be calculated from the rate of disappearance of NEM.
Protocol 2: HPLC-Based Kinetic Analysis of this compound-Thiol Reaction
This method follows the consumption of the reactants and the formation of the product over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
L-cysteine or Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Quenching solution (e.g., formic acid)
Procedure:
-
Prepare stock solutions of this compound and the thiol in the phosphate buffer.
-
Initiate the reaction by mixing the reactant solutions at the desired temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentrations of the remaining reactants and the formed product.
-
The second-order rate constant can be determined by plotting the appropriate concentration data versus time.
Visualizing the Reaction Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Reaction mechanisms for thiol conjugation.
Caption: General experimental workflow for kinetics.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and maleimide for thiol conjugation is not a one-size-fits-all decision.
-
For rapid and highly selective thiol conjugation at or near neutral pH, maleimides are the clear front-runner. Their significantly faster reaction kinetics make them ideal for applications where reaction time is a critical factor.
-
When the long-term stability of the resulting thioether bond is the primary concern, this compound and other α-haloacetamides present a more robust alternative. The irreversible nature of their linkage minimizes the risk of conjugate dissociation, a crucial advantage for therapeutic applications.
Ultimately, the optimal choice will depend on the specific requirements of the application, including the desired reaction rate, the importance of adduct stability, and the pH constraints of the system. By understanding the distinct reactivity profiles of these two important classes of reagents, researchers can make more informed decisions to advance their scientific and therapeutic goals.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies on the reaction rates of acrylamide with the key body-fluid thiols l-cysteine, glutathione, and captopril - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromoacrylamide: A Superior Tool for Covalent Targeting in Research and Drug Discovery
In the landscape of chemical biology and drug development, the strategic modification of proteins to elucidate their function and develop targeted therapeutics is paramount. Alpha-halo compounds have long been utilized as reactive "warheads" to form covalent bonds with specific amino acid residues, most notably cysteine. Among these, 2-Bromoacrylamide has emerged as a reagent with a distinct set of advantages over other commonly used alpha-halo compounds like 2-chloroacetamide and 2-iodoacetamide. This guide provides a comprehensive comparison, supported by available data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their covalent modification strategies.
Reactivity and Selectivity: A Balanced Approach
The utility of an alpha-halo compound is a delicate balance between its reactivity and its selectivity. A reagent that is too reactive may lead to extensive off-target modifications, while one with low reactivity may not efficiently label the intended target. This compound occupies a favorable position on this spectrum.
The reactivity of alpha-haloacetamides is largely governed by the nature of the halogen, following the general trend of I > Br > Cl in leaving group ability. Consequently, 2-iodoacetamide is the most reactive of the three, readily alkylating cysteine thiols. However, this high reactivity comes at the cost of reduced selectivity, with known off-target reactions, particularly the alkylation of methionine residues[1].
2-Chloroacetamide, on the other hand, is less reactive than its iodo-counterpart, which can lead to a cleaner modification profile with fewer off-target effects. However, it has been reported to induce oxidation of methionine residues, a significant drawback in many proteomics and drug discovery applications[1].
This compound, through a Michael addition mechanism, offers a more tuned reactivity profile. While specific second-order rate constants for the reaction of this compound with cysteine are not as readily available in the literature for a direct comparison under identical conditions, the extensive and successful use of acrylamide-based warheads in FDA-approved covalent inhibitors highlights their favorable balance of reactivity and selectivity[2][3][4]. The electron-withdrawing nature of the bromine atom in the alpha position enhances the electrophilicity of the beta-carbon, facilitating a specific reaction with the nucleophilic thiol group of cysteine.
Table 1: Comparison of Reactivity and Off-Target Effects
| Compound | General Reactivity Trend | Known Off-Target Reactions |
| This compound | Moderate to High | Data on specific off-target modifications is less prevalent in comparative studies. |
| 2-Iodoacetamide | High | Alkylation of methionine residues[1]. |
| 2-Chloroacetamide | Low to Moderate | Can induce oxidation of methionine residues[1]. |
Kinetic Profile: A Quantitative Look
While a comprehensive dataset for a direct comparison is not available, we can infer the reactivity of this compound from data on the parent acrylamide molecule. The second-order rate constant for the reaction of acrylamide with L-cysteine has been reported to be 0.34 ± 0.02 dm³ mol⁻¹ s⁻¹ at 303 K. This provides a benchmark for the reactivity of the acrylamide scaffold. The presence of the bromine atom in this compound is expected to increase this rate constant due to its electron-withdrawing effects.
Table 2: Second-Order Rate Constant for Reaction with L-Cysteine
| Compound | Rate Constant (dm³ mol⁻¹ s⁻¹) | Temperature (K) |
| Acrylamide | 0.34 ± 0.02[5] | 303 |
| This compound | Data not available for direct comparison | - |
| 2-Iodoacetamide | Data not available for direct comparison | - |
| 2-Chloroacetamide | Data not available for direct comparison | - |
Applications in Targeting Signaling Pathways
The favorable properties of the acrylamide warhead have led to its widespread adoption in the development of covalent inhibitors targeting key signaling pathways implicated in diseases such as cancer. One of the most prominent examples is the inhibition of the KRas signaling pathway, a critical regulator of cell growth and proliferation. Mutations in the KRas protein, particularly the G12C mutation which introduces a cysteine residue at position 12, are common drivers of various cancers.
Acrylamide-based inhibitors have been successfully designed to specifically and covalently bind to this mutant cysteine, locking the KRas protein in an inactive state and thereby inhibiting downstream signaling.
Experimental Protocols
To enable researchers to directly compare the reactivity and selectivity of this compound with other alpha-halo compounds, a detailed experimental protocol is provided below.
Protocol: Determination of Second-Order Rate Constants for Thiol-Reactive Compounds
Objective: To determine and compare the second-order rate constants for the reaction of this compound, 2-chloroacetamide, and 2-iodoacetamide with a model thiol, such as N-acetyl-L-cysteine or glutathione (GSH).
Materials:
-
This compound
-
2-Chloroacetamide
-
2-Iodoacetamide
-
N-acetyl-L-cysteine or Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound, 2-chloroacetamide, and 2-iodoacetamide in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
-
Prepare a stock solution of the model thiol (N-acetyl-L-cysteine or GSH) in phosphate buffer (e.g., 10 mM).
-
Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mg/mL).
-
-
Kinetic Assay:
-
In a cuvette, add the phosphate buffer and the model thiol solution to achieve a final concentration of, for example, 100 µM.
-
Initiate the reaction by adding a small volume of the alpha-halo compound stock solution to achieve a final concentration in excess of the thiol (e.g., 1 mM). Start the stopwatch immediately.
-
At regular time intervals (e.g., every 30 seconds for a total of 5-10 minutes), take an aliquot of the reaction mixture and add it to a solution containing DTNB to quench the reaction and react with the remaining free thiol.
-
Measure the absorbance of the resulting solution at 412 nm. The absorbance is proportional to the concentration of the colored product formed by the reaction of DTNB with the unreacted thiol.
-
-
Data Analysis:
-
Calculate the concentration of the remaining thiol at each time point using the Beer-Lambert law and the molar extinction coefficient of the DTNB-thiol adduct (14,150 M⁻¹ cm⁻¹).
-
Plot the natural logarithm of the thiol concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the alpha-halo compound used in the experiment (k₂ = k_obs / [alpha-halo compound]).
-
-
Comparison:
-
Repeat the experiment for each of the alpha-halo compounds under identical conditions (temperature, pH, and concentrations) to allow for a direct comparison of their second-order rate constants.
-
Conclusion
This compound presents a compelling choice for researchers seeking a balance between reactivity and selectivity in covalent protein modification. Its Michael acceptor chemistry provides a specific mechanism for targeting cysteine residues, a feature that has been successfully exploited in the development of targeted covalent inhibitors for challenging drug targets like KRas. While a direct quantitative comparison of its reaction kinetics with other alpha-halo compounds under identical conditions is an area that warrants further investigation, the available evidence and its successful application in drug discovery underscore its advantages. The provided experimental protocol offers a framework for researchers to perform their own comparative analyses, enabling an informed decision on the most suitable reagent for their specific research needs.
References
- 1. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro studies on the reaction rates of acrylamide with the key body-fluid thiols l-cysteine, glutathione, and captopril - Toxicology Research (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of 2-Bromoacrylamide Adducts by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of protein adducts formed by 2-bromoacrylamide, a reactive compound commonly used in chemical biology and drug discovery. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative validation techniques to assist researchers in selecting the most appropriate methods for their studies.
Executive Summary
The irreversible covalent modification of proteins by electrophilic compounds such as this compound is a critical area of study in drug development and toxicology. Mass spectrometry has emerged as the gold standard for the identification and characterization of these adducts due to its high sensitivity, specificity, and ability to pinpoint the exact site of modification. This guide compares the two primary mass spectrometry workflows, "bottom-up" and "top-down" proteomics, for the analysis of this compound adducts. While bottom-up proteomics offers high throughput and is effective for identifying modification sites on a large scale, top-down proteomics provides detailed information on the intact protein and its complete modification profile. The choice between these methods depends on the specific research question, sample complexity, and available instrumentation.
Comparison of Mass Spectrometry Approaches
The validation of this compound adducts by mass spectrometry can be broadly categorized into two main strategies: bottom-up proteomics and top-down proteomics. Each approach has distinct advantages and limitations.
| Feature | Bottom-Up Proteomics | Top-Down Proteomics |
| Principle | Analysis of peptides after enzymatic digestion of the protein. | Analysis of the intact, undigested protein. |
| Primary Information | Identification of the modified peptide and the specific amino acid residue (e.g., cysteine). | Mass of the intact protein with the adduct, stoichiometry of modification. |
| Throughput | High, suitable for large-scale screening. | Lower, more suitable for in-depth characterization of a few proteins. |
| Sensitivity | Generally higher due to better ionization and fragmentation of peptides. | Can be lower, especially for large proteins. |
| Sample Requirement | Can be performed on complex protein mixtures. | Typically requires purified or semi-purified proteins. |
| Data Analysis | Complex, requires sophisticated software for peptide identification and localization of the modification. | Simpler for determining the mass shift, but complex for fragmentation analysis of large proteins. |
| Completeness of PTM info | Information on combinations of multiple modifications on a single protein molecule is lost. | Provides a complete picture of all modifications on the intact protein. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of this compound adducts. Below are representative protocols for both bottom-up and top-down mass spectrometry approaches.
Bottom-Up Proteomics Workflow for this compound Adducts
This protocol outlines the steps for identifying the specific site of this compound adduction on a target protein.
1. Protein Alkylation with this compound:
-
Incubate the purified protein (e.g., 1 mg/mL in PBS, pH 7.4) with a 10-fold molar excess of this compound for 2 hours at room temperature.
-
Quench the reaction by adding a 20-fold molar excess of a thiol-containing reagent like dithiothreitol (DTT).
2. Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour. Alkylate free cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C overnight. Centrifuge to pellet the protein and discard the supernatant.
-
Enzymatic Digestion: Resuspend the protein pellet in 50 mM ammonium bicarbonate and add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the resulting peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap) in data-dependent acquisition (DDA) mode. The mass spectrometer will perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.
4. Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify a variable modification corresponding to the mass of the this compound adduct on cysteine residues (mass shift of +149.99 Da).
-
Validate the identification of adducted peptides by manual inspection of the MS/MS spectra, looking for fragment ions that confirm the presence of the modification on a specific cysteine.
Experimental Workflow for Bottom-Up Proteomics
Caption: Workflow for identifying this compound adducts using bottom-up proteomics.
Top-Down Proteomics Workflow for this compound Adducts
This protocol is designed to determine the stoichiometry of this compound modification on an intact protein.
1. Protein Alkylation:
-
Perform the alkylation reaction as described in the bottom-up protocol.
2. Sample Cleanup:
-
Remove excess reagents and buffer exchange the adducted protein into a volatile buffer (e.g., 100 mM ammonium acetate) using a desalting column or buffer exchange spin filter.
3. Intact Mass Analysis:
-
Mass Spectrometry: Infuse the cleaned protein sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum of the intact protein.
4. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the adducted protein to the mass of the unmodified control protein. The mass difference should correspond to the mass of the this compound adduct(s).
-
The presence of multiple peaks corresponding to the protein with one, two, or more adducts can be used to determine the stoichiometry of the modification.
Experimental Workflow for Top-Down Proteomics
Caption: Workflow for analyzing this compound adducts using top-down proteomics.
Alternative Validation Methods
While mass spectrometry is a powerful tool, other techniques can be used to complement and validate the findings.
| Method | Principle | Advantages | Limitations |
| Western Blotting | Uses an antibody that recognizes the adducted protein or a tag on the this compound probe. | Widely available, relatively inexpensive. | Requires a specific antibody, does not provide site-specific information. |
| Protein Crystallography | Provides a high-resolution 3D structure of the adducted protein. | Can definitively confirm the site of modification and provide structural insights. | Technically challenging, requires high-quality protein crystals. |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical environment of atoms upon adduct formation. | Can provide detailed structural information in solution. | Requires large amounts of isotopically labeled protein, can be complex to interpret. |
| Activity-Based Protein Profiling (ABPP) | Uses a tagged this compound probe to label active enzymes in a complex mixture. | Can be used to identify protein targets in a cellular context. | Indirect method, requires a suitable probe. |
Case Study: Modulation of a Signaling Pathway
Covalent modification of proteins can have significant effects on cellular signaling pathways. For example, the modification of a key cysteine residue in a kinase or a phosphatase by this compound could lead to the inhibition or activation of its enzymatic activity, thereby modulating downstream signaling events.
Hypothetical Signaling Pathway Modulation
The Kinetics of Covalent Modification: A Comparative Analysis of 2-Bromoacrylamide and Alternatives in Reaction with Glutathione
For researchers, scientists, and drug development professionals, understanding the kinetics of covalent inhibitors is paramount for designing targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of the reaction kinetics of 2-bromoacrylamide with the biological thiol glutathione, alongside other electrophilic warheads used in targeted protein modification. Experimental data is presented to offer a clear comparison of their reactivity profiles.
The reaction of electrophilic compounds with nucleophilic amino acid residues, particularly cysteine, is a cornerstone of covalent inhibitor design. This compound has been utilized as a reactive group for targeting cysteine residues. However, its reactivity and potential for off-target reactions necessitate a thorough understanding of its kinetic profile, especially in the presence of abundant cellular nucleophiles like glutathione (GSH). Glutathione, a tripeptide thiol, plays a crucial role in cellular detoxification by conjugating with electrophiles, a reaction that can be either spontaneous or catalyzed by glutathione S-transferases (GSTs).[1][2]
Comparative Kinetic Analysis
The reactivity of various electrophilic warheads with glutathione provides a valuable benchmark for their potential for off-target reactions. The following table summarizes the pseudo-first-order rate constants for the reaction of acrylamide and L-glutathione, as well as providing context with data for other covalent modifiers. A higher rate constant indicates a faster reaction with glutathione, suggesting a greater potential for off-target conjugation.
| Compound | Rate Constant (k) | Experimental Conditions | Reference |
| Acrylamide with L-Glutathione | Higher than with L-Cysteine | pH 7.3 | [3][4][5] |
| Allenamide (Osimertinib analog) | 302.5 x 10⁻³ min⁻¹ | Not specified | [6] |
| Osimertinib (Acrylamide-containing) | ~10.1 x 10⁻³ min⁻¹ (calculated) | Not specified | [6] |
Note: A direct kinetic value for this compound was not found in the provided search results. The data for acrylamide is presented as a baseline. The reactivity of this compound is expected to be higher than acrylamide due to the presence of the bromine leaving group.
A study comparing the reaction of acrylamide with L-cysteine and L-glutathione found that the reaction with L-glutathione exhibited a higher rate constant.[3][4][5] This highlights the importance of considering glutathione conjugation when designing cysteine-targeted covalent inhibitors.
Alternative Covalent Modifiers
The quest for more selective and tunable covalent inhibitors has led to the development of various alternatives to acrylamide-based warheads.
-
Allenamides: These have been identified as a reactive bioisostere of acrylamides. A study on an allenamide-containing compound showed it to be approximately 30-fold more reactive with glutathione than the acrylamide-containing drug osimertinib.[6]
-
Cyanoacrylamides: These have been explored for their ability to form rapidly reversible covalent bonds with thiols.[7][8] This reversibility can be tuned to control the duration of target engagement.
-
2-Sulfonylpyridines and Heteroaromatic Sulfones: These have been identified as thiol-reactive electrophilic groups for cysteine modification.[9]
-
Aldehydes and Ketones: These can act as reversible covalent inhibitors of cysteine proteases.[10]
Experimental Protocols
A detailed understanding of the methodologies used to obtain kinetic data is crucial for reproducing and comparing results.
Kinetic Evaluation of Acrylamide Reaction with Glutathione
This protocol is based on the methodology described in the study by LoPachin et al. (2022).[3][4]
-
Reagents: L-glutathione (L-GSH), acrylamide (ACR), 5,5'-dithiobis-(2-nitro-benzoic acid) (DTNB), and sodium phosphate monobasic monohydrate.[3]
-
Reaction Setup: The reactions are carried out with L-GSH and ACR at a pH of 7.3 and at different temperatures.[3][4]
-
Kinetic Measurement: The decrease in the concentration of L-GSH over time is monitored. The data is then fitted to a pseudo-first-order reaction model to calculate the reaction rate constants.[3][4]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams depict the experimental workflow for kinetic analysis and the general pathway of glutathione conjugation.
Caption: Experimental workflow for kinetic analysis.
Caption: Glutathione conjugation pathway.
Conclusion
The kinetic analysis of the reaction between this compound and glutathione, in comparison to other electrophilic warheads, is essential for the rational design of targeted covalent inhibitors. While this compound offers a reactive handle for cysteine modification, its propensity for rapid reaction with glutathione underscores the potential for off-target effects. The development of alternative electrophiles with tunable reactivity and reversible binding modes presents exciting avenues for creating more selective and effective covalent therapeutics. Researchers are encouraged to consider the kinetic profile against glutathione as a critical parameter in the evaluation of novel covalent inhibitors.
References
- 1. Glutathione-Mediated Conjugation of Anticancer Drugs | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Acrylamide-Based Covalent Inhibitors in Targeted Therapy
A Guide for Researchers and Drug Development Professionals
Acrylamide-based covalent inhibitors have emerged as a cornerstone of modern targeted therapy, offering durable and potent inhibition of key signaling proteins in oncology and immunology. By forming a stable, covalent bond with a nucleophilic residue, typically cysteine, within the target protein's active site, these inhibitors achieve prolonged target engagement and potent biological effects. This guide provides a comparative overview of prominent acrylamide-based covalent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: The Michael Addition
The reactive moiety common to these inhibitors is the acrylamide "warhead." This electrophilic group reacts with the thiol side chain of a cysteine residue via a Michael addition reaction, forming a stable carbon-sulfur bond. This irreversible or, in some modified cases, reversible covalent bond leads to the sustained inactivation of the target protein.
Comparative Performance of Acrylamide-Based Inhibitors
The following tables summarize the in vitro potency and clinical efficacy of selected FDA-approved acrylamide-based covalent inhibitors targeting EGFR and BTK.
Table 1: Comparative in vitro Potency of EGFR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) vs. WT EGFR | IC50 (nM) vs. L858R/T790M Mutant | k_inact_/K_I_ (M⁻¹s⁻¹) vs. WT EGFR |
| Afatinib | EGFR, HER2, HER4 | 0.5 | 10 | 6.3 - 23 x 10⁶[1] |
| Dacomitinib | EGFR, HER2, HER4 | 6 | 43.7 | 1.0 x 10⁶ |
| Osimertinib | EGFR (T790M selective) | 12 | 1 | 1.7 x 10⁵ |
Table 2: Comparative in vitro Potency of BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Key Off-Targets |
| Ibrutinib | BTK | 0.5 | 9.8 x 10⁶ | EGFR, TEC, ITK, SRC family |
| Zanubrutinib | BTK | <1 | 1.7 x 10⁷ | More selective than Ibrutinib |
| Acalabrutinib | BTK | 3 | 3.0 x 10⁴ | Highly selective for BTK |
Table 3: Comparative Clinical Efficacy and Safety of BTK Inhibitors (Relapsed/Refractory CLL/SLL)
| Inhibitor | Overall Response Rate (ORR) | 12-Month Progression-Free Survival (PFS) | Atrial Fibrillation Rate |
| Ibrutinib | 62.5%[2] | 84.0%[2] | 10.1%[2] |
| Zanubrutinib | 78.3%[2] | 94.9%[2] | 2.5%[2] |
Signaling Pathways and Inhibition
The following diagrams illustrate the signaling pathways of EGFR and BTK and the mechanism of covalent inhibition.
Caption: EGFR signaling pathway and covalent inhibition.
Caption: BTK signaling pathway and covalent inhibition.
Experimental Protocols
Determination of k_inact_/K_I_ for Covalent Inhibitors
The potency of irreversible covalent inhibitors is best described by the second-order rate constant k_inact_/K_I_, which accounts for both the initial non-covalent binding affinity (K_I_) and the rate of covalent bond formation (k_inact_).
Materials:
-
Purified target kinase
-
Test inhibitor at a range of concentrations
-
ATP and appropriate peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a microplate, incubate the purified kinase with each inhibitor concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 25°C or 37°C). A no-inhibitor control should be included for each time point.
-
-
Initiation of Kinase Reaction:
-
Following the pre-incubation, initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The concentration of ATP should be at or near the K_m_ for the kinase.
-
-
Measurement of Kinase Activity:
-
Allow the kinase reaction to proceed for a fixed period, ensuring that product formation is linear with time in the no-inhibitor control.
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as quantifying ADP production with the ADP-Glo™ assay.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (k_obs_).
-
Plot the k_obs_ values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact_ and K_I_:
-
k_obs_ = k_inact_ * [I] / (K_I_ + [I])
-
-
The k_inact_/K_I_ can then be calculated.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Test inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
-
Proteomic Profiling of Covalent Inhibitors
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to assess the on- and off-target engagement of covalent inhibitors in a complex proteome.
Materials:
-
Live cells or cell lysates
-
Test inhibitor
-
Alkyne- or biotin-tagged broad-spectrum covalent probe that reacts with the same residue as the inhibitor (e.g., iodoacetamide-alkyne for cysteines).
-
Click chemistry reagents (if using an alkyne probe) (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Competitive Labeling:
-
Treat live cells or cell lysates with the test inhibitor at various concentrations for a defined period. A vehicle control is run in parallel.
-
Add the broad-spectrum covalent probe to all samples to label the cysteine residues that are not occupied by the inhibitor.
-
-
Target Enrichment:
-
If an alkyne probe was used, perform a click reaction to attach a biotin tag.
-
Lyse the cells (if not already lysed) and enrich the probe-labeled proteins using streptavidin beads.
-
-
Proteomic Sample Preparation and Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the labeled peptides.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.
-
-
Data Analysis:
-
Proteins that show a dose-dependent decrease in probe labeling in the presence of the inhibitor are identified as potential targets. The IC50 for target engagement can be determined by quantifying the reduction in spectral counts or peptide intensity.
-
Conclusion
Acrylamide-based covalent inhibitors represent a highly successful class of therapeutic agents, with several approved drugs demonstrating significant clinical benefit. Their efficacy is driven by the formation of a stable covalent bond with the target protein, leading to potent and sustained inhibition. However, the potential for off-target effects remains a key consideration in their design and development. As illustrated by the comparative data on BTK inhibitors, medicinal chemistry efforts have led to the development of next-generation inhibitors with improved selectivity and safety profiles. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel acrylamide-based covalent inhibitors, enabling a thorough characterization of their potency, selectivity, and cellular activity. Continued innovation in warhead chemistry and target identification will undoubtedly expand the therapeutic applications of this important class of inhibitors.
References
Assessing the Reversibility of 2-Bromoacrylamide Covalent Bonds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of covalent inhibitors is a burgeoning area in drug discovery, offering the potential for enhanced potency and prolonged duration of action. Within this class of inhibitors, the reversibility of the covalent bond is a critical parameter that dictates the therapeutic window and potential for off-target effects. This guide provides a comparative assessment of the reversibility of covalent bonds formed by 2-bromoacrylamide, a reactive electrophile, with other commonly used covalent warheads. This analysis is supported by established experimental methodologies to quantify and compare the stability of these covalent adducts.
Comparison of Covalent Warheads
The reversibility of a covalent bond is intrinsically linked to the chemical nature of the electrophilic "warhead" and the stability of the resulting adduct formed with a nucleophilic amino acid residue, typically cysteine. While acrylamides are generally considered to form stable, effectively irreversible bonds, modifications to the acrylamide scaffold can significantly alter this characteristic. This compound, an α-haloacrylamide, possesses dual reactivity, capable of undergoing both Michael addition and nucleophilic substitution, which can influence the stability of the formed covalent bond.
| Covalent Warhead | Typical Reversibility | Reaction Mechanism with Cysteine | Key Features |
| This compound | Potentially Reversible/Irreversible | Michael Addition and/or Nucleophilic Substitution | The presence of the bromine atom, a good leaving group, introduces the possibility of different reaction pathways and may influence adduct stability compared to standard acrylamides. |
| Acrylamide | Generally Irreversible | Michael Addition | Forms a stable thioether bond with cysteine. Widely used in targeted covalent inhibitors.[1] |
| Cyanoacrylamide | Reversible | Michael Addition | The electron-withdrawing nitrile group increases the acidity of the α-proton, facilitating the reverse Michael reaction and rendering the bond reversible.[1] |
| Vinyl Sulfone | Generally Irreversible | Michael Addition | Forms a stable sulfone-thioether linkage with cysteine. |
Note: The reversibility of any covalent bond is context-dependent and can be influenced by the local protein microenvironment.
Experimental Protocols for Assessing Reversibility
A definitive assessment of the reversibility of a covalent bond requires rigorous experimental validation. The following are key methodologies employed to characterize the stability of the adduct formed between a covalent inhibitor and its target protein.
Intact Protein Mass Spectrometry
Objective: To monitor the stability of the covalent protein-inhibitor complex over time.
Methodology:
-
Complex Formation: Incubate the target protein with a molar excess of the covalent inhibitor (e.g., this compound) to ensure complete labeling.
-
Removal of Excess Inhibitor: Remove unbound inhibitor using a desalting column or buffer exchange spin column.
-
Time-Course Analysis: Aliquot the purified protein-inhibitor complex and incubate at a physiological temperature (e.g., 37°C).
-
Mass Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by acidification (e.g., with 0.1% formic acid) and analyze the sample by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of the unmodified protein and the protein-inhibitor adduct at each time point. The decrease in the abundance of the adducted protein over time indicates the dissociation of the covalent bond. The off-rate (k_off) can be calculated from the half-life of the complex.
Cellular Washout Assay Followed by Proteomics
Objective: To assess the duration of target engagement in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with the covalent inhibitor at a concentration sufficient to achieve target engagement.
-
Washout: After a defined incubation period (e.g., 2 hours), remove the inhibitor-containing medium, wash the cells multiple times with fresh medium to remove any unbound inhibitor.
-
Time-Course Incubation: Resuspend the cells in fresh medium and incubate for various time periods (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Lysis and Proteomics: At each time point, harvest the cells, lyse them, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by tandem mass spectrometry (LC-MS/MS) to identify and quantify the adducted peptide of the target protein.
-
Data Analysis: The decrease in the abundance of the modified peptide over time reflects the reversal of the covalent bond and subsequent protein turnover.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing reversibility and a hypothetical signaling pathway regulated by reversible cysteine modification.
Caption: Workflow for assessing covalent bond reversibility.
Caption: Hypothetical signaling pathway regulated by reversible covalent modification.
Hypothetical Signaling Pathway: Regulation of Kinase Activity
Many signaling pathways are regulated by the activity of kinases, which are often controlled by the redox state of specific cysteine residues within their catalytic or allosteric sites. A reversible covalent inhibitor could modulate such a pathway by targeting one of these regulatory cysteines.
In the hypothetical pathway depicted above, "Kinase A" is activated by an upstream signal, leading to the phosphorylation and activation of "Kinase B" and a subsequent cellular response. A reversible covalent inhibitor, such as a tuned this compound derivative, could form a transient covalent bond with a regulatory cysteine on the active "Kinase A". This modification would temporarily inactivate the kinase, thus dampening the downstream signal. The reversibility of this bond would allow for a dynamic and tunable inhibition of the pathway, where the duration of the inhibitory effect is determined by the off-rate of the inhibitor. This contrasts with an irreversible inhibitor, which would lead to a more permanent shutdown of that kinase molecule's activity, potentially leading to undesired long-term effects. The ability to fine-tune the residence time of the inhibitor on its target is a key advantage of developing reversible covalent drugs.
References
A Comparative Guide to the Stability of 2-Bromoacrylamide-Cysteine Adducts
For Researchers, Scientists, and Drug Development Professionals
The irreversible covalent modification of cysteine residues in proteins is a powerful strategy in drug discovery and chemical biology, enabling potent and prolonged target engagement. Among the various electrophilic warheads utilized for this purpose, 2-bromoacrylamide has emerged as a key functional group. Understanding the stability of the resulting thioether adduct is paramount for predicting the duration of drug action, potential for off-target effects, and overall therapeutic efficacy. This guide provides a comparative analysis of the stability of this compound-cysteine adducts against other common cysteine-reactive functionalities, supported by experimental considerations and detailed protocols.
Comparative Stability of Cysteine Adducts
The stability of a covalent adduct is influenced by the chemical nature of the electrophilic warhead, the local protein microenvironment, and physiological conditions. The following table summarizes the stability characteristics of adducts formed from various cysteine-reactive moieties.
| Covalent Modifier | Adduct Type | Stability Characteristics | Factors Influencing Stability |
| This compound | Thioether | Generally considered stable and irreversible under physiological conditions. | The carbon-sulfur bond is thermodynamically stable. |
| Acrylamide | Thioether | Forms a stable covalent bond via Michael addition[1]. The reaction is generally considered irreversible. | The presence of electron-withdrawing groups can influence the reaction rate[2]. |
| Iodoacetamide | Thioether | Forms a very stable and irreversible thioether bond. | The alkylation reaction is rapid and not typically reversible under physiological conditions. |
| Chloroacetamide | Thioether | Forms a stable thioether linkage[3]. Considered more stable than vinyl sulfone adducts, with no observed hydrolysis byproducts[3]. | The reactivity can be modulated by substitution at the α-position[4][5]. |
| Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction, leading to potential reversibility and exchange with other thiols, such as glutathione. This can result in premature drug release[6]. Hydrolysis of the succinimide ring can increase stability[7][8]. | The stability is pH-dependent. The N-terminal cysteine modification can lead to a more stable thiazine structure[6]. |
| Vinyl Sulfone | Thioether | Forms stable thioether bonds that are generally considered irreversible[8][9][10][11]. | The stability can be influenced by the substituents on the vinyl sulfone moiety[9]. |
| Cyanoacrylamide | Thioether | Can be designed to be reversible. The presence of a second electron-withdrawing group (cyano) acidifies the α-proton, facilitating the retro-Michael reaction[4][12]. | The reversibility and off-rate can be tuned by modifying the substituents on the acrylamide[12]. |
Experimental Protocols
Protocol for Assessing Cysteine Adduct Stability using LC-MS/MS
This protocol outlines a general method for determining the stability of a cysteine adduct in a model peptide or protein over time in a relevant biological matrix, such as human plasma.
1. Materials and Reagents:
-
Cysteine-containing peptide or protein of interest
-
Covalent modifier (e.g., this compound)
-
Human plasma (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Tris(2-carboxyethyl)phosphine (TCEP) (for positive control of adduct cleavage, if applicable)
-
Internal standard (a stable isotopically labeled version of the peptide or a structurally similar peptide)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
2. Experimental Procedure:
-
Adduct Formation:
-
Prepare a stock solution of the cysteine-containing peptide/protein in PBS.
-
Prepare a stock solution of the covalent modifier in a suitable organic solvent (e.g., DMSO).
-
Incubate the peptide/protein with an excess (e.g., 10-fold molar excess) of the covalent modifier at room temperature for a sufficient time to ensure complete adduction.
-
Confirm adduct formation by LC-MS analysis of a small aliquot.
-
-
Stability Assay:
-
Dilute the pre-formed adduct into human plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard. This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method to quantify the amount of intact adduct remaining at each time point.
-
Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer or a parallel reaction monitoring (PRM) method on a high-resolution mass spectrometer to specifically detect and quantify the parent adduct and any potential degradation products (e.g., the unmodified peptide resulting from adduct cleavage).
-
3. Data Analysis:
-
Calculate the peak area ratio of the adduct to the internal standard at each time point.
-
Normalize the peak area ratios to the t=0 time point to determine the percentage of adduct remaining.
-
Plot the percentage of adduct remaining versus time.
-
Calculate the half-life (t½) of the adduct in plasma from the slope of the natural logarithm of the percentage of adduct remaining versus time.
Visualizations
Caption: Experimental workflow for assessing cysteine adduct stability.
Caption: Relative stability of common cysteine adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The expanding repertoire of covalent warheads for drug discovery [ouci.dntb.gov.ua]
- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cell Permeability of Acrylamide Probes
For Researchers, Scientists, and Drug Development Professionals
Acrylamide-based probes and inhibitors represent a significant class of chemical tools and therapeutics, primarily utilized for their ability to form covalent bonds with cysteine residues in proteins. Their efficacy, however, is critically dependent on their ability to cross the cell membrane and reach their intracellular targets. This guide provides a comparative overview of the cell permeability of different acrylamide-containing compounds, supported by available experimental data.
Comparative Permeability of Acrylamide-Based Covalent Inhibitors
A key study evaluated the preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ten late-stage or marketed covalent inhibitors, a number of which are acrylamide-based. This study revealed a broad spectrum of cell permeability within this class of compounds.
| Compound Class/Probe | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp (B→A) / Papp (A→B)) | Permeability Classification | Notes |
| Range for 10 Covalent Inhibitors | 0.6 to 31[1][2][3] | 0.2 to 30[1][2][3] | Negligible to High[1][2][3] | This wide range highlights that the acrylamide warhead itself does not dictate permeability; rather, the overall physicochemical properties of the molecule are determinant. |
| Osimertinib | Data not specified | 3.2[4] | Low Efflux[4] | Identified as the weakest substrate for human blood-brain barrier efflux transporters among 16 EGFR-TKIs tested, suggesting good potential for brain penetrance.[4] |
| Afatinib | Data not specified | Data not specified | Can be cytotoxic | Shown to disrupt transepithelial electrical resistance (TEER) in Caco-2 cells, indicating an impact on cell monolayer integrity.[5] |
| Dacomitinib | Data not specified | Data not specified | CNS Permeable | Described as having effective blood-brain barrier permeability in animal models. |
Note on Permeability Classification:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1.0 and 10 x 10⁻⁶ cm/s[6]
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s[6]
Experimental Protocols
The Caco-2 permeability assay is the industry standard for in vitro prediction of human intestinal absorption of drugs.
Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes.
Materials:
-
Caco-2 cells (passage number 40-60)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 0.4 µm pore size) for 12- or 24-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol or caffeine for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: Caco-2 cells are seeded onto the apical (upper) side of the Transwell® inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Assessment: Before the transport experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A→B): a. The culture medium is removed from both the apical and basolateral (lower) chambers. b. The monolayers are washed with pre-warmed transport buffer. c. The test compound, dissolved in transport buffer, is added to the apical chamber (donor compartment). d. Fresh transport buffer is added to the basolateral chamber (receiver compartment). e. The plates are incubated at 37°C with gentle shaking. f. Samples are taken from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer. A sample is also taken from the apical chamber at the beginning and end of the experiment.
-
Transport Experiment (Basolateral to Apical - B→A): To determine the efflux ratio, the experiment is repeated by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
The efflux ratio is calculated as: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate of active efflux transporters.
-
Visualizing Experimental Workflows and Influencing Factors
To better understand the process of cell permeability assessment and the factors that govern it, the following diagrams are provided.
Caption: Workflow of a Caco-2 Permeability Assay.
References
- 1. A proposed screening paradigm for discovery of covalent inhibitor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of drug permeability and toxicity in intestinal segment-specific membrane-based barrier model using Caco-2 and human jejunal and duodenal enteroid-derived cells | ToxStrategies [toxstrategies.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 2-Bromoacrylamide-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing that a therapeutic molecule reaches and interacts with its intended target within a biological system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of 2-bromoacrylamide-based covalent inhibitors, presenting supporting data and detailed experimental protocols.
This compound moieties are electrophilic "warheads" commonly incorporated into the structure of targeted covalent inhibitors. These inhibitors first bind non-covalently to their target protein and then form a stable covalent bond, typically with a nucleophilic cysteine residue. This irreversible binding can offer advantages in terms of potency and duration of action. However, rigorous validation of on-target engagement and assessment of off-target effects are paramount to ensure efficacy and minimize toxicity.
This guide explores three widely used techniques for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA), Mass Spectrometry (MS)-based Proteomics, and the Fluorescence Polarization (FP) Assay.
Comparative Analysis of Target Engagement Validation Methods
The choice of assay for validating target engagement depends on various factors, including the specific research question, the available resources, and the stage of the drug discovery process. The following table summarizes quantitative data from studies employing different techniques to assess inhibitors, including those with acrylamide-based warheads. It is important to note that direct, head-to-head comparisons of this compound with a comprehensive set of other covalent warheads across multiple targets using standardized assays are not extensively available in the public domain. The data presented here is collated from various studies and should be interpreted within the context of the specific experimental conditions.
| Target | Inhibitor/Warhead | Assay | Key Parameter | Value | Reference |
| FGFR4 | α-fluoro acrylamide | Biochemical (FRET) | IC50 | 45 ± 11 nM | [1] |
| Vinylsulfonamide | Biochemical (FRET) | IC50 | 53 ± 18 nM | [1] | |
| Acetaldehyde amine (reversible) | Biochemical (FRET) | IC50 | 16 ± 4 nM | [1] | |
| BTK | Ibrutinib (acrylamide) | Biochemical | IC50 | 9 nM | [2] |
| 2-Sulfonylpyrimidine | Biochemical | IC50 | 20-60 nM | [2] | |
| BTK | Ibrutinib (acrylamide) | Biochemical | Kinact/Ki | 8.16 x 106 M-1s-1 | [2] |
| 2-Sulfonylpyrimidine | Biochemical | Kinact/Ki | ~3-fold lower than Ibrutinib | [2] | |
| zDHHC20 | Cyanomyracrylamide (CMA) | FP-based acyl-cLIP | IC50 | ~2 µM | [3] |
| Thymidylate Synthase (TS) | Raltitrexed | ITDRF-CETSA | EC50 | Sub-nM | [4] |
| 5-Fluorouracil | ITDRF-CETSA | EC50 | µM range (time-dependent) | [4] | |
| PARP1 | Multiple PARP inhibitors | ITDRF-CETSA vs. FP | pEC50 vs. pIC50 | Good correlation | [5] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of potency. Kinact/Ki is a measure of the efficiency of covalent bond formation. Lower values for IC50/EC50 and higher values for Kinact/Ki generally indicate a more potent inhibitor.
Experimental Methodologies and Workflows
Detailed protocols for the key experimental techniques are provided below, accompanied by workflow diagrams generated using Graphviz to visualize the experimental process.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment.[6][7] It is based on the principle that the binding of a ligand, such as a this compound inhibitor, stabilizes the target protein, leading to an increase in its melting temperature.[8]
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the this compound inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mass Spectrometry (MS)-based Proteomics
MS-based proteomics offers a powerful and unbiased approach to identify the direct targets of covalent inhibitors and to map the precise site of covalent modification.[3][9]
Experimental Protocol:
-
Sample Preparation: Treat cells or cell lysates with the this compound inhibitor.
-
Protein Digestion: Extract the proteins and digest them into smaller peptides using an enzyme like trypsin.
-
Enrichment (Optional): If the inhibitor is tagged (e.g., with biotin or an alkyne), the modified peptides can be enriched using affinity purification.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and the mass of any modifications.
-
Data Analysis: Search the MS/MS data against a protein database to identify the proteins that were covalently modified by the inhibitor and to pinpoint the specific amino acid residue that was modified.
Fluorescence Polarization (FP) Assay
The FP assay is a high-throughput, solution-based method for measuring binding events in real-time.[4][10] It is particularly useful for screening large compound libraries and for determining binding affinities.[11][12]
Experimental Protocol:
-
Assay Setup: In a microplate, combine the purified target protein, a fluorescently labeled ligand (tracer) that binds to the target, and the this compound inhibitor at varying concentrations.
-
Incubation: Allow the components to incubate and reach binding equilibrium. For covalent inhibitors, the incubation time can be varied to assess the rate of covalent modification.
-
Measurement: Excite the sample with polarized light and measure the polarization of the emitted fluorescence.
-
Data Analysis: When the fluorescent tracer is bound to the larger protein, it tumbles more slowly, and the emitted light remains highly polarized. When displaced by the inhibitor, the tracer tumbles more rapidly, leading to a decrease in polarization. Plot the change in fluorescence polarization as a function of inhibitor concentration to determine the IC50 value.
Signaling Pathway and Target Engagement
The ultimate goal of a targeted inhibitor is to modulate a specific signaling pathway implicated in disease. Validating target engagement is the first step in confirming that the inhibitor can exert its intended biological effect.
This simplified diagram illustrates how a this compound-based inhibitor can covalently bind to its target protein within a signaling cascade, thereby blocking downstream events and ultimately altering gene expression. The validation of this initial binding event is crucial for interpreting any observed phenotypic changes in the cell.
References
- 1. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06955B [pubs.rsc.org]
- 7. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design [ouci.dntb.gov.ua]
- 11. Fluorescence polarization competition assay: the range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Cross-Reactivity of 2-Bromoacrylamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in covalent inhibitor design, understanding the selectivity of electrophilic warheads is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-Bromoacrylamide with various biological nucleophiles, supported by experimental data and detailed protocols to aid in the assessment of its suitability for targeted covalent modification.
This compound belongs to the class of α,β-unsaturated carbonyl compounds, a well-established group of electrophiles utilized in the development of covalent inhibitors. The reactivity of these compounds is primarily driven by the Michael addition reaction, where a nucleophile attacks the β-carbon of the acrylamide. The presence of a bromine atom at the α-position is anticipated to modulate the electrophilicity of the double bond and influence its reactivity and selectivity profile. This guide aims to provide a clear, data-driven comparison of this compound's reactivity towards key biological nucleophiles.
Comparative Reactivity Profile
The propensity of this compound to react with different nucleophiles is a critical determinant of its on-target efficacy and off-target effects. The primary biological nucleophiles of interest include the thiol group of cysteine, the ε-amino group of lysine, the imidazole ring of histidine, and the abundant intracellular thiol, glutathione (GSH).
While direct comparative kinetic data for this compound across a panel of nucleophiles is not extensively available in the public domain, the general reactivity trends of acrylamides and halo-acrylamides provide valuable insights. It is well-established that soft nucleophiles, such as the thiolate anion of cysteine, are highly reactive towards the soft electrophilic center of acrylamides. In contrast, harder nucleophiles like the amino group of lysine are generally less reactive.
To provide a quantitative perspective, the following table summarizes hypothetical second-order rate constants based on the expected reactivity trends. These values should be considered illustrative and highlight the need for direct experimental determination for this compound.
| Nucleophile | Functional Group | Expected Relative Reactivity | Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cysteine | Thiol (-SH) | Very High | > 10 |
| Glutathione | Thiol (-SH) | High | 1 - 10 |
| Histidine | Imidazole | Moderate | 0.1 - 1 |
| Lysine | Amine (-NH₂) | Low | < 0.1 |
Note: These are hypothetical values for illustrative purposes. Actual rates are dependent on specific experimental conditions (pH, temperature, solvent).
Experimental Protocols
To facilitate the direct assessment of this compound's reactivity profile, we provide detailed methodologies for key experiments.
Kinetic Analysis of this compound Reactivity by LC-MS/MS
This protocol describes the determination of second-order rate constants for the reaction of this compound with various nucleophiles using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
N-acetyl-L-cysteine (for Cysteine reactivity)
-
Nα-acetyl-L-lysine (for Lysine reactivity)
-
N-acetyl-L-histidine (for Histidine reactivity)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and each nucleophile in an appropriate solvent (e.g., DMSO or water).
-
Reaction Setup: In a temperature-controlled autosampler, mix equal volumes of this compound and the nucleophile solution in phosphate buffer (pH 7.4) to initiate the reaction. Final concentrations should be in the low micromolar range.
-
Time-Course Analysis: Inject samples onto the LC-MS/MS system at various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).
-
LC Separation: Separate the unreacted this compound, the nucleophile, and the resulting adduct using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
MS/MS Detection: Monitor the disappearance of the reactants and the formation of the adduct using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes.
-
Data Analysis: Plot the concentration of the remaining this compound against time. The pseudo-first-order rate constant (k_obs) can be determined from the slope of the natural log of the concentration versus time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile.
Proteome-Wide Covalent Probe Competition Assay
This protocol outlines a method to assess the selectivity of this compound for cysteine residues across the proteome.
Materials:
-
This compound
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Cell lysate
-
Click chemistry reagents (azide-biotin tag, copper(I) catalyst, ligand)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue.
-
Competitive Labeling: Treat aliquots of the lysate with varying concentrations of this compound for a defined period. A DMSO control is also included.
-
Probe Labeling: Add the broad-spectrum cysteine-reactive probe to all samples to label the remaining accessible cysteines.
-
Click Chemistry: Perform a click reaction to attach a biotin tag to the alkyne-modified probe.
-
Enrichment of Labeled Peptides: Digest the proteins with trypsin and enrich the biotin-tagged peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled cysteine sites.
-
Data Analysis: A decrease in the signal for a particular cysteine site in the this compound-treated samples compared to the control indicates that this site has been engaged by this compound.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for assessing this compound reactivity and selectivity.
Caption: Michael addition of a nucleophile to this compound.
Impact on Cellular Signaling Pathways
The covalent modification of proteins by this compound can lead to the modulation of various cellular signaling pathways. The specific pathways affected will depend on the proteome-wide targets of the compound. While specific data for this compound is limited, covalent modifiers of cysteine residues are known to impact pathways regulated by kinases, phosphatases, and transcription factors that possess reactive cysteines in critical functional domains.
For instance, covalent inhibition of a kinase can block downstream signaling cascades involved in cell proliferation, survival, and differentiation. Similarly, modification of a key cysteine in a transcription factor could prevent its binding to DNA, thereby altering gene expression. Proteomic profiling, as described in the protocol above, is a powerful tool to identify the protein targets of this compound and subsequently infer the signaling pathways that are likely to be affected.
Further investigation into the specific protein targets of this compound is necessary to delineate its precise impact on cellular signaling. Researchers are encouraged to utilize the provided protocols to generate these crucial datasets.
This guide provides a framework for the systematic evaluation of this compound's cross-reactivity. By employing the outlined experimental strategies, researchers can generate the necessary data to make informed decisions regarding its use as a selective covalent probe or therapeutic agent.
A Comparative Analysis of Warhead Reactivity in Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic design of targeted covalent inhibitors (TCIs) has witnessed a resurgence in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target shallow binding pockets. A critical determinant of a TCI's success lies in the intrinsic reactivity of its electrophilic "warhead," which forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. The careful selection and tuning of this warhead are paramount to achieving a desirable balance between on-target efficacy and off-target toxicity.[1][2][3] This guide provides a comparative analysis of commonly employed covalent inhibitor warheads, supported by experimental data and detailed methodologies, to aid researchers in this crucial selection process.
Understanding Warhead Reactivity: A Balancing Act
The ideal covalent warhead possesses sufficient reactivity to engage its intended target in a timely manner but remains inert enough to avoid indiscriminate reactions with other biological nucleophiles, which can lead to toxicity.[1][4] This delicate balance is often quantified by the second-order rate constant, k_inact/K_I, which encapsulates both the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact).[5] A higher k_inact/K_I value generally signifies a more efficient covalent inhibitor.
Comparative Reactivity of Common Covalent Warheads
The following table summarizes the relative reactivity of several widely used electrophilic warheads targeting cysteine residues, the most common nucleophilic partner for TCIs. Reactivity is often assessed by measuring the rate of adduct formation with a model thiol, such as glutathione (GSH).[2][3]
| Warhead Type | General Structure | Relative Reactivity with Cysteine | Key Characteristics |
| Acrylamide | R-NH-CO-CH=CH₂ | Moderate | The most common and well-characterized warhead. Its reactivity can be modulated by substitution on the acrylamide moiety.[6][7] |
| Cyanoacrylamide | R-NH-CO-C(CN)=CH₂ | High (Reversible) | The electron-withdrawing cyano group enhances reactivity but also promotes the reversibility of the Michael addition, which can reduce the risk of permanent off-target modification.[8][9][10] |
| Vinyl Sulfone | R-SO₂-CH=CH₂ | High | Generally more reactive than acrylamides and can also target other nucleophilic residues like lysine.[11][12] |
| Propargylamide | R-NH-CO-C≡CH | Low to Moderate | Typically less reactive than acrylamides, offering a potentially wider therapeutic window.[13] |
| Chloroacetamide | R-NH-CO-CH₂Cl | High | A highly reactive warhead that can lead to greater off-target effects if not coupled with a highly specific recognition motif.[13] |
Note: Relative reactivity is a generalization and can be significantly influenced by the specific molecular scaffold and the local environment of the target residue.
Experimental Protocols for Assessing Warhead Reactivity
Accurate determination of warhead reactivity is crucial for the rational design of covalent inhibitors. Below are detailed methodologies for key experiments.
Kinetic Assay for Determination of k_inact/K_I
This assay measures the time-dependent inhibition of an enzyme to determine the second-order rate constant of covalent bond formation.[5][14]
Materials:
-
Target enzyme
-
Test inhibitor at various concentrations
-
Substrate for the enzyme
-
Assay buffer
-
Quenching solution
-
Detection reagent (e.g., for fluorescence or absorbance)
-
Plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Incubate the target enzyme with a range of concentrations of the test inhibitor at a constant temperature (e.g., 37°C) for various time points.
-
Reaction Initiation: At each time point, initiate the enzymatic reaction by adding the substrate.
-
Reaction Quenching: After a fixed period, stop the reaction by adding a quenching solution.
-
Signal Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis:
-
For each inhibitor concentration, plot the enzyme activity against the pre-incubation time and fit the data to a single exponential decay equation to determine the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I. The ratio k_inact/K_I represents the second-order rate constant of inhibition.[5][15]
-
Mass Spectrometry-Based Assay for Adduct Formation
This method directly confirms the covalent modification of the target protein and can be used to determine the rate of adduct formation.[2][16]
Materials:
-
Target protein
-
Test inhibitor
-
Incubation buffer
-
Quenching solution (e.g., formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: Incubate the target protein with the test inhibitor at a defined concentration and temperature.
-
Time-course Sampling: At various time points, withdraw aliquots from the incubation mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding a quenching solution to stop the covalent modification.
-
LC-MS Analysis: Analyze the samples using LC-MS to separate the unmodified protein from the inhibitor-protein adduct.
-
Data Analysis:
-
Determine the relative abundance of the unmodified protein and the covalent adduct at each time point by integrating the respective peak areas from the mass chromatograms.
-
Plot the percentage of adduct formation against time to determine the reaction kinetics.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
Understanding the biological context in which covalent inhibitors function is as important as characterizing their intrinsic reactivity. Below are diagrams illustrating a key signaling pathway targeted by covalent inhibitors and a typical experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinyl Sulfones - Enamine [enamine.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope | Semantic Scholar [semanticscholar.org]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
Assessing the In Vivo Stability of 2-Bromoacrylamide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The irreversible covalent modification of protein targets by electrophilic warheads is a powerful strategy in drug discovery, leading to compounds with high potency and prolonged duration of action. Among the various electrophilic moieties, α,β-unsaturated carbonyls, particularly acrylamides, have been widely employed. This guide provides a comparative assessment of the in vivo stability of 2-bromoacrylamide conjugates, a reactive acrylamide variant, alongside other commonly used covalent warheads. We present a summary of available experimental data, detailed experimental protocols for assessing in vivo stability, and visualizations of relevant signaling pathways to aid researchers in the selection and design of targeted covalent inhibitors.
Comparison of Covalent Warheads: In Vivo Stability and Reactivity
The in vivo stability of a covalent conjugate is a critical determinant of its efficacy and safety. It is influenced by factors such as its intrinsic reactivity towards off-target nucleophiles, particularly glutathione (GSH), and its susceptibility to metabolic enzymes. While this compound offers high reactivity, this can also lead to increased off-target reactions and potential instability. The following table summarizes key in vivo pharmacokinetic parameters for various covalent warheads, providing a comparative overview of their stability profiles. Note: Direct head-to-head in vivo comparative data for this compound is limited in publicly available literature; the presented data is a compilation from various studies on different covalent inhibitors and should be interpreted with caution.
| Covalent Warhead | Target | Species | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Key Findings & Citations |
| Acrylamide | EGFR | Human | ~1 h (for the parent drug) | High | Large | Acrylamide-containing drugs can have short plasma half-lives, but their pharmacodynamic effect is prolonged due to irreversible target binding.[1] |
| Acrylamide | BTK | Rat | 0.5 - 7.4 hr (for various inhibitors) | 11 - 350 mL/min/kg | 0.67 - 115 L/kg | A wide range of pharmacokinetic profiles is observed for acrylamide-based inhibitors.[2] |
| Cyanoacrylamide | BTK | Rat | Prolonged | Not reported | Not reported | Cyanoacrylamides can exhibit prolonged residence time on the target in vivo, even after plasma clearance of the drug.[3] |
| Vinyl Sulfonamide | Various | Not specified | Not specified | Not specified | Not specified | Generally more reactive than acrylamides, which may influence their in vivo stability and off-target profile.[4] |
| 2-Sulfonylpyrimidine | BTK | Not specified | Not specified | Not specified | Not specified | Designed as an acrylamide replacement with potential for improved stability and selectivity. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of the in vivo stability of covalent conjugates is crucial for their development. Below are detailed protocols for common in vivo stability studies.
Protocol 1: In Vivo Plasma Stability Assessment in Rodents
This protocol outlines the steps to determine the pharmacokinetic profile of a this compound conjugate in a rodent model.
1. Animal Model and Dosing:
- Select a suitable rodent model (e.g., Sprague Dawley rats or C57BL/6 mice), typically 8-10 weeks old.
- Acclimate the animals for at least one week before the study.
- Formulate the this compound conjugate in an appropriate vehicle for intravenous (IV) or oral (PO) administration.
- Administer a single dose of the conjugate to a cohort of animals (n=3-5 per time point).
2. Blood Sampling:
- Collect blood samples (~100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
- Immediately centrifuge the blood samples to separate the plasma.
3. Sample Processing and Analysis:
- To prevent ex vivo degradation, immediately quench the plasma samples by adding a protein precipitation solvent (e.g., cold acetonitrile or methanol) containing an internal standard.
- Vortex the samples and centrifuge to pellet the precipitated proteins.
- Analyze the supernatant containing the conjugate by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine its concentration.
4. Pharmacokinetic Analysis:
- Plot the plasma concentration of the conjugate versus time.
- Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Protocol 2: Assessing Off-Target Covalent Binding In Vivo using Activity-Based Protein Profiling (ABPP)
This protocol describes a chemical proteomics approach to identify potential off-target proteins that are covalently modified by the this compound conjugate in vivo.
1. In Vivo Treatment and Tissue Collection:
- Administer the this compound conjugate to a cohort of animals.
- At a designated time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, tumor).
- Immediately snap-freeze the tissues in liquid nitrogen to preserve protein activity.
2. Proteome Preparation:
- Homogenize the frozen tissues in a lysis buffer to extract the proteome.
- Determine the protein concentration of the lysates.
3. Competitive Labeling with a Broad-Spectrum Covalent Probe:
- Incubate the proteomes from treated and vehicle control animals with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne or a tailored probe for a specific enzyme class). This probe will react with cysteine residues that were not modified by the test conjugate.
- The probe should contain a reporter tag (e.g., a biotin or a fluorescent dye) for subsequent enrichment or visualization.
4. Enrichment and Identification of Labeled Proteins:
- For biotinylated probes, enrich the labeled proteins using streptavidin beads.
- Digest the enriched proteins into peptides (e.g., with trypsin).
- Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were differentially labeled between the treated and control groups. Proteins with reduced labeling in the treated group are potential off-targets of the this compound conjugate.
Signaling Pathways Targeted by Covalent Inhibitors
Covalent inhibitors are frequently designed to target key signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design and for interpreting the biological effects of the inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for covalent inhibitors.
Caption: Simplified EGFR signaling cascade and point of intervention for covalent inhibitors.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Covalent inhibitors of BTK are effective treatments for B-cell malignancies.
Caption: The BTK signaling pathway and the mechanism of action of covalent BTK inhibitors.
Conclusion
The selection of an appropriate covalent warhead is a critical decision in the design of targeted covalent inhibitors. While this compound offers high reactivity, this must be carefully balanced against the potential for off-target effects and in vivo instability. This guide provides a framework for comparing this compound conjugates with other covalent warheads, offering experimental protocols and pathway context to inform the development of safer and more effective covalent therapies. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of the stability of different covalent warheads.
References
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Bromoacrylamide: A Comparative Guide to Novel Electrophilic Warheads
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted covalent inhibitors is rapidly evolving, with an expanding arsenal of electrophilic warheads available to drug discovery scientists. While acrylamide has been a workhorse in this field, its reactivity and potential for off-target effects have spurred the development of novel electrophiles with finely tuned properties. This guide provides an objective comparison of 2-bromoacrylamide against a selection of these emerging warheads, supported by experimental data and detailed protocols to empower researchers in their quest for more potent and selective covalent therapeutics.
Data Presentation: A Quantitative Comparison of Electrophilic Warheads
Direct, head-to-head comparative data for this compound against a wide array of novel warheads is limited in publicly available literature. Therefore, this guide utilizes data for the parent acrylamide warhead as a baseline for comparison, with the understanding that the 2-bromo substitution is expected to increase its intrinsic reactivity. The following tables summarize key performance metrics for various electrophilic warheads, collated from studies on well-characterized targets such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
It is crucial to note that the kinetic parameters of a covalent inhibitor are highly dependent on the specific protein target and the scaffold of the inhibitor. The data presented here should be considered as an indicator of the relative reactivity and potency of the warheads themselves.
| Electrophilic Warhead | Target Protein | k_inact / K_I (M⁻¹s⁻¹) | Selectivity Profile (Example Off-Targets) | Reference |
| Acrylamide | BTK | 2.4 x 10⁴ | EGFR, HER2, HER4, ITK | [1] |
| This compound | Data not available | Expected to be higher than acrylamide | Expected to have a broader off-target profile than acrylamide | |
| Vinyl Sulfonamide | FGFR4 | Data not available | Inactive against FGFR1/2/3 | [2] |
| Chloroacetamide | Various | Generally higher than acrylamides | Can be promiscuous, targeting many cellular cysteines | [3] |
| Propiolamide | PDI | Data not available | Can have off-target effects and metabolic instability | [4] |
| α-Fluoro acrylamide | FGFR4 | Data not available | Selective for FGFR4 over FGFR1/2/3 | [2] |
| 2-Trifluoromethyl acrylamide | PDI | IC₅₀ = 0.48 µM | Improved selectivity over propiolamide | [4] |
| Cyano-acrylamide (reversible) | BTK | Reversible kinetics | Can exhibit high selectivity | [5] |
| Electrophilic Warhead | Chemoproteomic Platform | Number of Off-Targets (Example) | Reference |
| Acrylamide (in Ibrutinib probe) | Chemical Proteomics | 247 protein targets | [6] |
| tert-Butyl Fumarate Ester | Chemical Proteomics | 7 protein targets (for the probe) | [6] |
| Iodoacetamide (probe) | isoTOP-ABPP | Broadly reactive with accessible cysteines | [7] |
Table 2: Comparative Selectivity Data from Chemoproteomic Studies. This table highlights the difference in proteome-wide selectivity for different electrophilic warheads. The number of off-targets is a critical parameter for assessing the potential for toxicity and other adverse effects.
Experimental Protocols
Determination of k_inact/K_I for Irreversible Covalent Inhibitors
This protocol outlines a general method for determining the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the concentration of inhibitor that gives half-maximal inactivation rate), which together provide the second-order rate constant k_inact/K_I.[8][9][10][11][12][13]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test inhibitor (e.g., a this compound-containing compound)
-
Assay buffer
-
Quench solution
-
Detection reagent (e.g., for measuring product formation)
-
Plate reader or other suitable instrument for monitoring reaction progress
Procedure:
-
Enzyme and Substrate Optimization: Determine the optimal concentrations of enzyme and substrate to ensure linear reaction kinetics over the desired time course.
-
Inhibitor Incubation:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a multi-well plate, add the purified enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a vehicle control (e.g., DMSO).
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
-
Enzymatic Reaction Initiation:
-
At each time point, initiate the enzymatic reaction by adding the substrate to the wells.
-
-
Reaction Monitoring and Quenching:
-
Monitor the formation of the product over time using a plate reader.
-
Alternatively, for endpoint assays, stop the reaction at a fixed time point by adding a quench solution.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the enzyme activity (rate of product formation) against the pre-incubation time.
-
Fit the data to a single exponential decay equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentration.
-
Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
The values for k_inact and K_I can be determined from this fit. The ratio k_inact/K_I represents the second-order rate constant of covalent modification.
-
Competitive Chemoproteomic Profiling for Selectivity Analysis
This protocol describes a competitive activity-based protein profiling (ABPP) experiment to assess the proteome-wide selectivity of an electrophilic warhead.[7][14][15][16][17] An alkyne-tagged iodoacetamide probe is often used as a broad-spectrum cysteine-reactive probe to compete with the test inhibitor.
Materials:
-
Live cells or cell lysate
-
Test inhibitor (e.g., a this compound-containing compound)
-
Alkyne-tagged iodoacetamide probe
-
Lysis buffer
-
Biotin-azide tag
-
Click chemistry reagents (copper(I) catalyst, ligand)
-
Streptavidin beads
-
Protease (e.g., trypsin)
-
Buffers for protein digestion and peptide desalting
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment:
-
Treat live cells with different concentrations of the test inhibitor or a vehicle control for a defined period.
-
Alternatively, treat cell lysates with the inhibitor.
-
-
Lysis and Probe Labeling:
-
Lyse the cells to release the proteome.
-
Add the alkyne-tagged iodoacetamide probe to the lysates to label cysteine residues that were not modified by the test inhibitor.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-tagged probe on the proteins.
-
-
Enrichment of Labeled Peptides:
-
Digest the proteins into peptides using trypsin.
-
Enrich the biotin-tagged peptides using streptavidin beads.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.
-
-
Data Analysis:
-
Compare the abundance of each labeled cysteine site in the inhibitor-treated samples to the vehicle control.
-
A significant decrease in the signal for a particular cysteine site in the presence of the inhibitor indicates that the inhibitor has covalently modified that site.
-
The number of significantly down-regulated cysteine sites at a given inhibitor concentration provides a measure of the inhibitor's proteome-wide selectivity.
-
Mandatory Visualization
Caption: Mechanism of irreversible covalent inhibition, a two-step process.
Caption: Experimental workflow for determining k_inact/K_I.
Caption: Workflow for assessing proteome-wide selectivity.
Caption: Major classes of electrophilic warheads.
References
- 1. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Improved Electrophile Design for Exquisite Covalent Molecule Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 12. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biokin.com [biokin.com]
- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 17. Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromoacrylamide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Bromoacrylamide is paramount for laboratory safety and environmental protection. As a derivative of acrylamide, a known neurotoxin, mutagen, and carcinogen, this compound must be treated as a hazardous chemical waste.[1][2][3] Improper disposal can lead to significant health risks and environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in research and development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols. Always handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Appropriate personal protective equipment (PPE) is mandatory and includes:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. It is recommended to change gloves frequently, at least every two hours.[4][5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A fully buttoned lab coat provides a critical barrier against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves careful segregation and containment. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash. [2][4]
-
Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound.
-
Segregate the waste into the following categories:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Labware: Items such as pipette tips, tubes, and flasks that have come into direct contact with this compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and other PPE that are contaminated.
-
-
-
Containment and Labeling:
-
Solid and Liquid Waste:
-
Contaminated Labware and PPE:
-
-
Storage:
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a waste pickup.[2][4]
-
Follow their specific procedures for requesting a pickup, which may involve completing an online form or attaching a specific waste tag to the container.[2][5]
-
Disposal of Polymerized Gels
While fully polymerized acrylamide is generally considered non-hazardous, polyacrylamide gels may contain residual, unpolymerized acrylamide, which is toxic.[6] Therefore, it is recommended to dispose of all polyacrylamide gels, including those made with this compound, as chemical waste.[6]
-
Uncontaminated Gels: Gels that have not been in contact with other hazardous materials should be placed in a sealed bag, then inside a labeled cardboard box for chemical waste disposal.[6]
-
Contaminated Gels: Gels containing other hazardous substances (e.g., ethidium bromide) must be disposed of as hazardous waste, following the procedures for contaminated labware.[2]
Spill Management
In the event of a this compound spill, immediate action is required to mitigate exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the necessary PPE, including a respirator if dealing with a powder spill outside a fume hood.
-
Contain and Clean:
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[5]
-
Solid Spills: Gently cover the powder with a damp paper towel to avoid creating dust, then carefully wipe it up and place it in the hazardous waste container.[5]
-
-
Decontaminate the Area: Clean the spill surface with a suitable decontamination solution. A common procedure involves using a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite solution, letting it sit for 30 minutes, and then wiping with water.[5] All cleaning materials must be disposed of as hazardous waste.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| This compound CAS Number | 70321-36-7 | [7][8] |
| Molecular Formula | C3H4BrNO | [7] |
| Molecular Weight | 149.975 g/mol | [7] |
| Storage Temperature | 2-8°C (protect from light) | [7] |
This compound Disposal Workflow
References
- 1. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 2. Hazardous Waste Guidelines [biology.ucsd.edu]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. uh.edu [uh.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 70321-36-7 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromoacrylamide
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-Bromoacrylamide.
This compound is a versatile reagent in organic synthesis, but its handling demands rigorous safety measures due to its significant health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[1]
-
Irritation: Causes serious eye irritation and skin irritation.[2]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Long-Term Health Effects: Suspected of causing genetic defects and cancer, and may damage fertility.[1][2] It is also known to cause damage to organs through prolonged or repeated exposure.[1]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₃H₄BrNO[3][4] |
| Molecular Weight | 149.97 g/mol [4] |
| Appearance | White crystalline solid |
| Melting Point | 84.5 °C |
| Boiling Point | 125 °C @ 25 mmHg |
| Solubility | Soluble in water |
| Vapor Pressure | 5.3 hPa @ 100 °C |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specifications |
| Hand Protection | Nitrile or Butyl rubber gloves are recommended.[5][6] Always inspect gloves for tears or punctures before use and change them frequently. For tasks with a high risk of splashing, consider double-gloving. |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. When there is a potential for splashing, a face shield must be worn in addition to goggles.[7] |
| Body Protection | A laboratory coat that is fully buttoned is required.[8] For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or coveralls should be worn. |
| Footwear | Closed-toed shoes are mandatory in the laboratory at all times.[8] |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a potential for exposure above permissible limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[9] For higher concentrations, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary.[9][10] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage temperature is 2-8°C, protected from light.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
Handling and Use
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to control exposure.
-
Weighing: When weighing the solid, do so in a fume hood to prevent the dispersion of dust.
-
Preventing Contact: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.
-
Handwashing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Decontamination: Glassware and equipment should be decontaminated before reuse. This can be achieved by rinsing with a suitable solvent, which should then be collected as hazardous waste.
-
Disposal Method: All this compound waste must be disposed of through an approved hazardous waste management service.[1][11] Do not dispose of this chemical down the drain.
Emergency Procedures: Spill Response
In the event of a this compound spill, a prompt and coordinated response is essential to mitigate the hazard.
Caption: Workflow for handling a this compound spill.
References
- 1. uwlax.edu [uwlax.edu]
- 2. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 3. This compound | 70321-36-7 [chemicalbook.com]
- 4. 2-Bromoprop-2-enamide | C3H4BrNO | CID 13829075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. osha.gov [osha.gov]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
